molecular formula C14H10N2O B187040 3-nitroso-2-phenyl-1H-indole CAS No. 784-45-2

3-nitroso-2-phenyl-1H-indole

Cat. No.: B187040
CAS No.: 784-45-2
M. Wt: 222.24 g/mol
InChI Key: OKRIMXDIYQGPBU-UHFFFAOYSA-N
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Description

3-nitroso-2-phenyl-1H-indole is a chemical compound based on the indole heterocyclic scaffold, which is a significant structure in medicinal chemistry and drug discovery . The indole nucleus is a fundamental building block found in a wide array of biologically active molecules and natural products, and its derivatives are known for their diverse biological activities and structural versatility . The incorporation of a nitroso (-NO) group at the 3-position of the 2-phenyl-indole structure makes this compound a valuable intermediate for researchers. It can be utilized in the synthesis of more complex molecules and serves as a key precursor in exploring structure-activity relationships (SAR), particularly in the development of new therapeutic agents . Indole derivatives, as a class, have demonstrated a wide spectrum of pharmacological properties in scientific literature, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . The nitroso functional group is a versatile handle in organic synthesis and can participate in various transformations, including the formation of novel heterocyclic systems, which are crucial in the search for new bioactive compounds . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroso-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRIMXDIYQGPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999736
Record name 3-Nitroso-2-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-45-2
Record name NSC400618
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitroso-2-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-nitroso-2-phenyl-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-nitroso-2-phenyl-1H-indole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delves into its core chemical and physical properties, details a robust protocol for its synthesis via electrophilic nitrosation, and explores its characteristic reactivity. We further discuss its potential applications, particularly as a versatile precursor in drug development and its relevance in anticancer research and toxicology. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering field-proven insights and methodologies grounded in authoritative references.

Introduction: The Significance of the C3-Functionalized 2-Phenylindole Scaffold

The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid tryptophan to a vast array of pharmaceuticals.[1] The 2-phenyl substituted indole, in particular, serves as a foundational scaffold for molecules targeting a range of biological pathways. Functionalization at the C-3 position is a primary strategy for modulating the electronic properties and biological activity of the indole nucleus, as this position is highly susceptible to electrophilic substitution.[2][3]

The introduction of a nitroso (-N=O) group at this C-3 position yields 3-nitroso-2-phenyl-1H-indole (CAS No. 784-45-2). This functional group is a potent electron-withdrawing moiety that significantly alters the reactivity of the indole ring.[3] Furthermore, the nitroso group itself is a reactive handle for subsequent chemical transformations and can act as a source of reactive nitrogen species, such as nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4] This dual character—a modified indole scaffold and a reactive nitroso center—makes 3-nitroso-2-phenyl-1H-indole a valuable intermediate for synthetic chemists and a compound of interest for drug discovery programs.[5]

This guide will systematically explore the key technical aspects of this molecule, providing a foundational understanding for its use in a research and development setting.

Physicochemical and Structural Properties

3-nitroso-2-phenyl-1H-indole is an organic compound whose properties are derived from its constituent aromatic rings and the reactive nitroso group. A crucial structural aspect is its existence in a tautomeric equilibrium with its more stable oxime form, 2-phenyl-3H-indol-3-one oxime.[6] This equilibrium influences its reactivity and spectroscopic characterization.

PropertyValueSource
CAS Number 784-45-2[5][6]
Molecular Formula C₁₄H₁₀N₂O[5][6]
Molecular Weight 222.24 g/mol [5][6][7]
IUPAC Name 3-nitroso-2-phenyl-1H-indole[6]
Common Synonyms 2-phenyl-3H-indol-3-one oxime, 3-Nitroso-2-phenylindole[5][6]
Boiling Point 467.4°C at 760 mmHg (Predicted)[5]
Density 1.24 g/cm³ (Predicted)[5]
Flash Point 236.5°C (Predicted)[5]
Melting Point Not available[5]

A key structural feature is the tautomerism between the nitroso-indole and the indol-3-one oxime forms. This is a common characteristic for C-nitroso compounds where a proton is available on an adjacent atom. The oxime form is often thermodynamically favored.

synthesis_mechanism reagents 2-Phenylindole + NaNO2/H+ step1 Generation of Electrophile: NO+ (Nitrosonium ion) reagents->step1 Acid Catalysis step2 Nucleophilic Attack: Electron-rich C-3 of indole attacks NO+ reagents->step2 step1->step2 Electrophile Ready intermediate Wheland-type Intermediate (Cationic Adduct) step2->intermediate step3 Deprotonation: Loss of H+ from C-3 intermediate->step3 Restores Aromaticity product 3-nitroso-2-phenyl-1H-indole step3->product reactivity_pathways start 3-nitroso-2-phenyl-1H-indole reduction Reduction (e.g., H2, Pd/C) start->reduction tautomerization Tautomerization start->tautomerization no_release NO Donor Potential (Under specific conditions) start->no_release product_amine 3-amino-2-phenyl-1H-indole reduction->product_amine product_oxime 2-phenyl-3H-indol-3-one oxime tautomerization->product_oxime product_no Nitric Oxide (NO) Release no_release->product_no

Sources

An In-depth Technical Guide to the Physical Properties of 2-Phenyl-3-nitroso-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenyl-3-nitroso-1H-indole (CAS No. 784-45-2), a molecule of significant interest to researchers in medicinal chemistry and drug development. This document outlines the synthesis, structural characterization, and key physicochemical properties of this compound, offering field-proven insights into its handling and application. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing a foundation for further investigation and utilization of this versatile indole derivative.

Introduction: The Significance of the 2-Phenyl-3-nitroso-1H-indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a phenyl group at the 2-position and a nitroso group at the 3-position of the indole ring dramatically influences its electronic and steric properties. The 2-phenyl substituent provides a key structural motif for interaction with various biological targets, while the 3-nitroso group, existing in tautomeric equilibrium with the 3-oximino form (2-phenyl-3H-indol-3-one oxime), offers a versatile handle for further synthetic transformations and potential biological activity. Understanding the fundamental physical properties of 2-phenyl-3-nitroso-1H-indole is paramount for its effective application in the synthesis of novel therapeutic agents, particularly in the exploration of anticancer compounds.

Molecular Structure and Physicochemical Properties

2-Phenyl-3-nitroso-1H-indole is an organic compound with the molecular formula C₁₄H₁₀N₂O.[1] It exists in a tautomeric equilibrium between the nitroso-indole and the more stable indol-3-one oxime form. This equilibrium is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 2-Phenyl-3-nitroso-1H-indole

PropertyValueSource
CAS Number 784-45-2PubChem[1]
Molecular Formula C₁₄H₁₀N₂OPubChem[1]
Molecular Weight 222.24 g/mol PubChem[1]
IUPAC Name 3-nitroso-2-phenyl-1H-indolePubChem[1]
Synonyms 2-phenyl-3H-indol-3-one oximePubChem[1]
Predicted Boiling Point 467.4 °C at 760 mmHgLookChem
Predicted Flash Point 236.5 °CLookChem
Predicted Density 1.24 g/cm³LookChem
Tautomerism

The tautomeric equilibrium between the 3-nitroso-indole and the 3-oximino-indole is a key feature of this molecule. The oxime form is generally considered to be the more stable tautomer. This is important to consider when interpreting spectroscopic data and predicting reactivity.

Caption: Tautomeric equilibrium of 2-phenyl-3-nitroso-1H-indole.

Synthesis of 2-Phenyl-3-nitroso-1H-indole

The synthesis of 2-phenyl-3-nitroso-1H-indole is a two-step process, starting with the well-established Fischer indole synthesis to obtain the 2-phenylindole precursor, followed by nitrosation at the 3-position.

Step 1: Synthesis of 2-Phenyl-1H-indole

The Fischer indole synthesis is a reliable method for the preparation of 2-phenyl-1H-indole.[2][3] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone of acetophenone.

fischer_indole_synthesis Acetophenone Acetophenone Phenylhydrazone Acetophenone Phenylhydrazone Acetophenone->Phenylhydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Phenylhydrazone Acid_Catalyst Acid Catalyst (e.g., Polyphosphoric Acid) 2_Phenylindole 2-Phenyl-1H-indole Acid_Catalyst->2_Phenylindole Phenylhydrazone->2_Phenylindole Heat

Caption: Workflow for the Fischer indole synthesis of 2-phenyl-1H-indole.

Experimental Protocol:

  • Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone and phenylhydrazine is warmed, typically in ethanol, to form the corresponding phenylhydrazone.[2]

  • Cyclization: The crude phenylhydrazone is intimately mixed with a dehydrating acid catalyst, such as polyphosphoric acid or anhydrous zinc chloride, and heated.[2] The reaction is exothermic and proceeds rapidly.

  • Workup and Purification: The reaction mixture is quenched with cold water, and the crude 2-phenylindole is collected by filtration. Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[2]

Step 2: Nitrosation of 2-Phenyl-1H-indole

The nitrosation of 2-phenyl-1H-indole at the C3 position is achieved by reaction with nitrous acid, which can be generated in situ from sodium nitrite and a weak acid, such as acetic acid.[4]

nitrosation_reaction 2_Phenylindole 2-Phenyl-1H-indole Final_Product 2-Phenyl-3-nitroso-1H-indole 2_Phenylindole->Final_Product Sodium_Nitrite Sodium Nitrite (NaNO₂) Nitrous_Acid Nitrous Acid (HNO₂) (in situ) Sodium_Nitrite->Nitrous_Acid Acetic_Acid Acetic Acid (CH₃COOH) Acetic_Acid->Nitrous_Acid Nitrous_Acid->Final_Product Electrophilic Substitution

Caption: Reaction scheme for the nitrosation of 2-phenyl-1H-indole.

Experimental Protocol:

  • Dissolution: 2-Phenyl-1H-indole is dissolved in a suitable aprotic solvent, such as benzene or glacial acetic acid.[4]

  • Addition of Nitrosating Agent: A solution of sodium nitrite in water is added dropwise to the stirred solution of 2-phenylindole at a controlled temperature, typically cooled in an ice bath.

  • Reaction: The reaction mixture is stirred for a specified period to allow for the electrophilic substitution to occur at the electron-rich C3 position of the indole.

  • Isolation and Purification: The product is isolated by extraction and purified by column chromatography or recrystallization to yield 2-phenyl-3-nitroso-1H-indole.

Spectroscopic Characterization

Due to the limited availability of published spectroscopic data for 2-phenyl-3-nitroso-1H-indole, this section provides an overview of the expected spectral characteristics based on the known data for the precursor, 2-phenyl-1H-indole, and related nitroso and oxime compounds.

Table 2: Spectroscopic Data for 2-Phenyl-1H-indole (Precursor)

TechniqueKey FeaturesSource
¹H NMR (CDCl₃) δ 8.34 (s, br, 1H, NH), 7.62 (m, 3H), 7.42–7.27 (m, 4H), 7.20–7.09 (m, 2H), 6.80 (s, 1H)Molecules[5]
¹³C NMR Aromatic carbons in the range of δ 110-140 ppm.ChemicalBook[6]
IR Spectroscopy N-H stretching, C-H aromatic stretching, C=C aromatic stretching.ChemicalBook
Mass Spectrometry (GC-MS) Molecular ion peak corresponding to the mass of the compound.SpectraBase[7]
Expected Spectroscopic Data for 2-Phenyl-3-nitroso-1H-indole
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl and indole rings. The N-H proton of the indole ring will likely appear as a broad singlet. The presence of the oxime tautomer would result in a characteristic signal for the N-OH proton.

  • ¹³C NMR: The spectrum will display signals for the 14 carbon atoms in the molecule. The C=NOH carbon of the oxime tautomer would have a characteristic chemical shift.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (from the oxime tautomer, likely broad), the C=N stretch of the oxime, and the N-O stretch of the nitroso group. A comparative guide to oxime identification by IR spectroscopy provides expected ranges for these vibrations.[8]

  • UV-Vis Spectroscopy: Nitrosoindoles typically exhibit strong absorption in the UV-visible region. For comparison, 3-nitroindole shows an absorption maximum around 349 nm.[9] The specific λmax for 2-phenyl-3-nitroso-1H-indole will be influenced by the phenyl substituent.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 222.24 g/mol . Fragmentation patterns would likely involve the loss of the nitroso group and fragmentation of the indole and phenyl rings. A GC-MS spectrum for the tautomer, 2-phenylindol-3-one-oxime, is available in the SpectraBase database.

Stability, Storage, and Safety

Stability and Storage

Nitroso compounds can be sensitive to light, heat, and acidic conditions.[10][11][12] It is recommended to store 2-phenyl-3-nitroso-1H-indole in a cool, dark, and dry place under an inert atmosphere to prevent degradation. The stability of related S-nitrosothiols has been shown to be pH-dependent, with increased stability at mildly basic pH.[13]

Safety and Handling

Many N-nitroso compounds are considered to be potential carcinogens and should be handled with extreme caution.[1][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

This technical guide has provided a detailed overview of the physical properties, synthesis, and characterization of 2-phenyl-3-nitroso-1H-indole. While a comprehensive set of experimentally determined data is not yet fully available in the public domain, this guide has synthesized existing knowledge to provide a robust framework for researchers working with this compound. The protocols and expected data presented herein are intended to facilitate the safe and effective use of 2-phenyl-3-nitroso-1H-indole in the pursuit of novel drug discovery and development.

References

  • Oskooie, H. A., Heravi, M. M., & Behbahani, F. K. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules. [Link]

  • Lin, M., et al. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. [Link]

  • Journal of Heterocyclic Chemistry. (1988). 13C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. [Link]

  • Hewitt, M. C., & Shao, L. (n.d.). Synthesis of 2-phenylindoxyls. Arkat USA. [Link]

  • Shriner, R. L., Ashley, W. C., & Welch, E. (n.d.). 2-Phenylindole. Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). (A) Molar absorption coefficient spectra of the 3-, 4-, 5-, 6-, and 7-nitroindole isomers in 2-propanol. [Link]

  • New Jersey Department of Health. (n.d.). N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. [Link]

  • Restek. (2025). Nitrosamines Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development. [Link]

  • Mondal, D., et al. (2021). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]

  • PubChem. (n.d.). 3-nitroso-2-phenyl-1H-indole. [Link]

  • Perjesi, P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of 3-methyl-2-phenyl indole. [Link]

  • SpectraBase. (n.d.). 2-Phenylindole. [Link]

  • Sun, W.-Y., et al. (n.d.). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. [Link]

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

  • Hornyak, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Free Radical Research. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. [Link]

  • SpectraBase. (n.d.). 2-Phenylindole - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]

  • ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

  • Berti, C., et al. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. ResearchGate. [Link]

  • Millich, F., & Becker, E. I. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. [Link]

  • Chen, I. J., et al. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

  • Tetrahedron. (1965). The nitration of some phenyl substituted indoles. [Link]

  • Andersen, R. A., & Kemp, T. R. (1989). Effect of storage conditions on nitrosated, acylated, and oxidized pyridine alkaloid derivatives in smokeless tobacco products. Cancer Research. [Link]

  • Catalán, J. (2015). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. [Link]

  • Kasthuriarachchi, N. Y., et al. (n.d.). Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humid. Atmospheric Chemistry and Physics. [Link]

  • Kim, D., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Pharmaceutics. [Link]

  • PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. [Link]

Sources

An In-depth Technical Guide to the Structure of 3-Nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. The introduction of a nitroso group at the C3 position of the 2-phenyl-1H-indole core creates a molecule of significant interest: 3-nitroso-2-phenyl-1H-indole. This guide provides a comprehensive technical overview of its structure, synthesis, and physicochemical properties, offering insights for its application in synthetic chemistry and drug discovery.

Molecular Structure and Tautomerism

3-Nitroso-2-phenyl-1H-indole, with the chemical formula C₁₄H₁₀N₂O, possesses a molecular weight of 222.24 g/mol .[1] Its structure is characterized by a phenyl group at the C2 position and a nitroso group at the C3 position of the indole ring.

A critical aspect of the structure of 3-nitroso-2-phenyl-1H-indole is its existence in a tautomeric equilibrium with 2-phenyl-3H-indol-3-one oxime. This equilibrium is a key determinant of its reactivity and spectroscopic properties. The two tautomeric forms are interconvertible, and the predominant form can be influenced by factors such as the solvent, pH, and temperature.

Caption: Tautomeric equilibrium between 3-nitroso-2-phenyl-1H-indole and its oxime tautomer.

Synthesis and Purification

The primary synthetic route to 3-nitroso-2-phenyl-1H-indole involves the nitrosation of 2-phenyl-1H-indole. This reaction is typically achieved using a source of the nitrosonium ion (NO⁺), such as nitrous acid (HNO₂) generated in situ from sodium nitrite and a mineral acid.

Experimental Protocol: Synthesis of 3-Nitroso-2-phenyl-1H-indole

Materials:

  • 2-phenyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Ethanol or other suitable solvent

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve 2-phenyl-1H-indole in a suitable solvent (e.g., ethanol or acetic acid) in a flask and cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite to the cooled indole solution.

  • While maintaining the temperature at 0-5 °C, add a dilute acid (e.g., hydrochloric acid or acetic acid) dropwise to the reaction mixture. The acid facilitates the in situ generation of nitrous acid.

  • Continue stirring the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Alternatively, the reaction mixture can be poured into cold water to precipitate the crude product.

  • The crude product is then collected by filtration, washed with cold water, and dried.

Purification:

Purification of 3-nitroso-2-phenyl-1H-indole can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Column chromatography on silica gel may also be employed for further purification if necessary.

Caption: General workflow for the synthesis of 3-nitroso-2-phenyl-1H-indole.

Spectroscopic Characterization

Due to the tautomeric nature of the molecule, the spectroscopic data will reflect a mixture of both the nitroso and oxime forms, or the predominant tautomer under the analytical conditions. The following are expected characteristic spectral features based on related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and indole rings. The chemical shifts of the indole NH proton and the protons on the indole ring will be sensitive to the tautomeric form. In the nitroso form, the absence of a proton at the C3 position is a key indicator. In the oxime form, an OH proton signal would be expected, which may be broad and exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The chemical shift of the C3 carbon of the indole ring will be significantly different in the two tautomers. In the nitroso form, the C3 carbon is bonded to a nitrogen, while in the oxime form, it is part of a C=NOH group.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons: ~7.0-8.0 ppmAromatic carbons: ~110-140 ppm
Indole NH proton: Broad singlet, >10 ppmC2 (indole): ~140-150 ppm
Oxime OH proton: Broad singletC3 (indole): Shift dependent on tautomer

*Predicted chemical shift ranges based on analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that can help identify the functional groups present.

Functional Group Expected Absorption (cm⁻¹) *
N-H (indole)3300-3500 (broad)
C=N (oxime)1620-1680
N=O (nitroso)1500-1600
C=C (aromatic)1450-1600
O-H (oxime)3200-3600 (broad)

*Characteristic IR absorption ranges.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to the molecular formula C₁₄H₁₀N₂O.

  • Fragmentation: Common fragmentation patterns for nitroso compounds include the loss of the NO group (M-30).

Reactivity and Potential Applications

The dual reactivity arising from its tautomeric forms makes 3-nitroso-2-phenyl-1H-indole a versatile intermediate in organic synthesis.

  • Electrophilic and Nucleophilic Nature: The nitroso group can act as an electrophile, while the enamine-like character of the indole ring provides nucleophilic sites.

  • Cycloaddition Reactions: The C=N bond of the oxime tautomer can participate in cycloaddition reactions.

  • Precursor for Heterocyclic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic systems.

The biological activities of nitroso and indole compounds suggest potential applications in drug discovery. Nitroso compounds are known to release nitric oxide (NO), a key signaling molecule in various physiological processes.[2][3] Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Therefore, 3-nitroso-2-phenyl-1H-indole represents a lead structure for the development of novel therapeutic agents.

Safety and Handling

As with all nitroso compounds, 3-nitroso-2-phenyl-1H-indole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitroso compounds are potentially mutagenic and carcinogenic, and exposure should be minimized.

References

  • Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Copies of 1H, 13C, 19F NMR spectra. (URL not available)
  • 1,2-Nucleophilic addition on 2-phenyl-3H-indol-3-one and 2-phenyl-3-phenylimino-3H-indole and their corresponding 1-oxides. An attempt to synthesize water-soluble aminoxyls. Crystal structure of 3-ethoxycarbonyl-2,3,3a,4-tetrahydro-. (URL not available)
  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Inform
  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. [Link]

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  • Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2- thienylcarbonyl]acetohydrazides | Request PDF - ResearchGate. [Link]

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An In-depth Technical Guide to 3-Nitroso-2-phenyl-1H-indole (CAS 784-45-2): A Synthetic Precursor for Bioactive Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroso-2-phenyl-1H-indole (CAS 784-45-2) is a heterocyclic organic compound that has garnered interest primarily as a versatile synthetic intermediate in medicinal chemistry. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its strategic importance lies in its role as a precursor for a diverse range of 3-substituted 2-phenyl-indole derivatives. This class of compounds has demonstrated significant potential in oncological research, exhibiting various anticancer mechanisms. This technical guide provides a comprehensive overview of 3-nitroso-2-phenyl-1H-indole, including its chemical and physical properties, a detailed synthesis protocol, and a thorough exploration of the biological activities and therapeutic potential of its downstream derivatives. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this compound in the discovery of novel therapeutics.

Compound Profile: 3-Nitroso-2-phenyl-1H-indole

3-Nitroso-2-phenyl-1H-indole is characterized by an indole core structure with a phenyl group at the 2-position and a nitroso group at the 3-position. This unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-nitroso-2-phenyl-1H-indole is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 784-45-2[1][2][3]
IUPAC Name 3-nitroso-2-phenyl-1H-indole[3]
Synonyms 1H-Indole, 3-nitroso-2-phenyl-; 2-phenyl-3H-indol-3-one oxime[3]
Molecular Formula C₁₄H₁₀N₂O[1][2][3]
Molecular Weight 222.24 g/mol [3]
Boiling Point 467.4°C at 760 mmHg[1]
Flash Point 236.5°C[1]
Density 1.24 g/cm³[1]
Safety and Handling

Synthesis of 3-Nitroso-2-phenyl-1H-indole

The synthesis of 3-nitroso substituted indole derivatives can be achieved through a one-pot method involving the reaction of N-nitrosoaniline and acyl sulfur ylide in the presence of a transition metal catalyst and a silver salt, followed by cyclization and nitroso migration with a protic acid.[5][6] This method offers a straightforward and efficient route to the target compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3-nitroso-substituted indole derivatives.

G cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_process Reaction Steps cluster_purification Purification N_nitrosoaniline N-Nitrosoaniline One_pot_reaction One-Pot Reaction: Mixing of Reactants and Reagents N_nitrosoaniline->One_pot_reaction Acyl_sulfur_ylide Acyl Sulfur Ylide Acyl_sulfur_ylide->One_pot_reaction Catalyst Transition Metal Catalyst (e.g., Rh, Ru, Co, Ir, Pd) Catalyst->One_pot_reaction Silver_salt Silver Salt Silver_salt->One_pot_reaction Protic_acid Protic Acid Cyclization_migration Cyclization and Cascaded Nitroso Migration Protic_acid->Cyclization_migration CH_activation Carbon-Hydrogen Bond Activation One_pot_reaction->CH_activation Initiates CH_activation->Cyclization_migration Followed by Filtration Filtration (e.g., with diatomaceous earth) Cyclization_migration->Filtration Yields crude product Concentration Concentration Filtration->Concentration Column_chromatography Column Chromatography Concentration->Column_chromatography Product 3-Nitroso-2-phenyl-1H-indole Column_chromatography->Product Purified product G cluster_targets Molecular Targets cluster_effects Cellular Effects Indole 2-Phenyl-Indole Derivatives TopoII Topoisomerase II Indole->TopoII Inhibits Kinases Protein Kinases (EGFR, BRAF, VEGFR-2) Indole->Kinases Inhibits DNA_damage DNA Damage TopoII->DNA_damage Leads to Signal_inhibition Inhibition of Proliferation Signals Kinases->Signal_inhibition Leads to Apoptosis Apoptosis Induction DNA_damage->Apoptosis Signal_inhibition->Apoptosis Cancer_cell_death Cancer Cell Death Apoptosis->Cancer_cell_death

Sources

An In-depth Technical Guide to 2-Phenyl-4H-benzo[d]oxazin-4-one: Synthesis, Characterization, and Anticancer Potential

An In-depth Technical Guide to 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one: Synthesis, Characterization, and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a significant portion of pharmacologically active molecules. Among these, nitrogen- and oxygen-containing ring systems are of paramount interest due to their diverse biological activities. This technical guide focuses on a specific isomer of the molecular formula C14H10N2O: 2-phenyl-4H-benzo[d][1][2]oxazin-4-one . This compound belongs to the benzoxazinone class of heterocycles, which have garnered attention for their potential therapeutic applications, including anticancer and antimicrobial properties.[3][4]

This document provides a comprehensive overview of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, detailing its synthesis, structural elucidation through spectroscopic methods, and an exploration of its promising anticancer activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its application in research and development.

PropertyValueReference
Molecular Formula C₁₄H₉NO₂[5]
Molecular Weight 223.23 g/mol [5]
Melting Point 123-125 °C[6]
Boiling Point 189-192 °C at 8 mmHg[6]
Appearance White to almost white solid[6]
IUPAC Name 2-phenyl-4H-1,3-benzoxazin-4-one[5]

Synthesis of 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one

The synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one is efficiently achieved through the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine.[7] This method has been reported to produce the target compound in a very good yield of approximately 90%.[1][2]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • N-Acylation: The amine group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine serves as a base to deprotonate the amine, facilitating the nucleophilic attack and subsequent elimination of a chloride ion to form the intermediate, 2-benzamidobenzoic acid.[7]

  • Intramolecular Cyclization: In the presence of a dehydrating agent or under appropriate reaction conditions, the carboxylic acid moiety of the intermediate attacks the amide carbonyl group. This intramolecular cyclization results in the formation of the benzoxazinone ring system with the elimination of a water molecule.[7]

Synthesis_MechanismAnthranilic_AcidAnthranilic AcidIntermediate2-Benzamidobenzoic AcidAnthranilic_Acid->IntermediateN-AcylationBenzoyl_ChlorideBenzoyl ChlorideBenzoyl_Chloride->IntermediatePyridinePyridine (Base)Pyridine->IntermediateProduct2-Phenyl-4H-benzo[d][1,3]oxazin-4-oneIntermediate->ProductIntramolecular Cyclization(-H2O)

Figure 1: Synthetic pathway for 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one:

  • Dissolution: Dissolve anthranilic acid in pyridine (water-free) in a suitable reaction vessel.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the solution while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into crushed ice.

  • Isolation: Filter the resulting solid precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.[2]

Experimental_WorkflowA1. Dissolve Anthranilic Acid in PyridineB2. Add Benzoyl ChlorideA->BC3. Monitor Reaction by TLCB->CD4. Quench with Crushed IceC->DE5. Filter and Dry the SolidD->EF6. Recrystallize from EthanolE->FGPure 2-Phenyl-4H-benzo[d][1,3]oxazin-4-oneF->G

Figure 2: Experimental workflow for the synthesis and purification.

Structural Characterization

The structural confirmation of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one is achieved through a combination of spectroscopic techniques.[1]

Spectroscopic Data
TechniqueKey Observations
¹H-NMR Aromatic protons observed in the range of δ 7.57-8.19 ppm.[2]
¹³C-NMR Presence of 14 carbon signals, with the carbonyl carbon at approximately δ 158.8 ppm and the imine carbon around δ 156.4 ppm, confirming the benzoxazinone ring.[2]
FTIR (cm⁻¹) Characteristic absorption bands for the C=O lactone at ~1764 cm⁻¹ and the -C=N bond at ~1614 cm⁻¹.[2]
Mass Spectrometry Molecular ion peak ([M+H]⁺) observed at m/z 224.07, confirming the molecular formula C₁₄H₉NO₂.[2]

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the potential of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one as an anticancer agent.

In Vitro Cytotoxicity

The compound has been evaluated for its cytotoxic effects against the A549 human lung cancer cell line using the MTT assay.[1] The reported half-maximal inhibitory concentration (IC₅₀) was 65.43 ± 2.7 µg/mL.[2]

Proposed Mechanism of Action

In-silico docking studies have suggested a potential mechanism of action for 2-phenyl-4H-benzo[d][1][2]oxazin-4-one involving the inhibition of methionyl-tRNA synthetase (MRS).[1] MRS is an enzyme that plays a crucial role in protein synthesis, and its overexpression has been linked to various cancers. The docking studies indicated that the compound binds to the active site of MRS, primarily through steric interactions.[7]

Mechanism_of_ActionCompound2-Phenyl-4H-benzo[d][1,3]oxazin-4-oneMRSMethionyl-tRNA Synthetase (MRS)Compound->MRSBinds to Active SiteInhibitionInhibition of MRS ActivityMRS->InhibitionProtein_SynthesisDisruption of Protein SynthesisInhibition->Protein_SynthesisApoptosisInduction of Apoptosis in Cancer CellsProtein_Synthesis->Apoptosis

Figure 3: Proposed mechanism of action for the anticancer activity.

It is important to note that while the in-silico data provides a strong hypothesis, further experimental validation is required to definitively confirm this mechanism of action. Other studies on benzoxazinone derivatives suggest that they can also act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), leading to delayed DNA repair and apoptosis in cancer cells.[8]

Conclusion and Future Directions

2-Phenyl-4H-benzo[d][1][2]oxazin-4-one is a readily synthesizable heterocyclic compound with demonstrated in vitro anticancer activity. Its straightforward synthesis and interesting biological profile make it a compelling scaffold for further investigation in the field of drug discovery.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a library of derivatives to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: Conducting further biochemical and cellular assays to validate the inhibition of methionyl-tRNA synthetase and explore other potential molecular targets.

  • In Vivo Efficacy: Evaluating the most promising analogues in preclinical animal models of cancer to assess their therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective anticancer agents based on the benzoxazinone scaffold.

References

  • Kesuma, D., Putra, G. A., Yuniarta, T. A., & Rudyanto, M. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Moussa, Z., Ramanathan, M., Al-Masri, H., & Ahmed, S. A. (2022). Recent Progress in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. MDPI. [Link]

  • Kesuma, D., et al. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • Kesuma, D., et al. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • Hou, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

  • Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. [Link]

  • Moussa, Z., Ramanathan, M., Al-Masri, H., & Ahmed, S. A. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Hou, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][6]oxazin-3(4H). National Institutes of Health. [Link]

  • Fun, H. K., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

  • Gomes, A. T. P. C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. [Link]

  • Srinivasan, T., et al. (n.d.). Process for preparing 2-(2-hydroxyphenyl)-benz[1][2]oxazin-4-one and its use for.... Google Patents.

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]

  • PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. PubChem. [Link]

A Comprehensive Technical Guide to 3-Nitroso-2-phenyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-nitroso-2-phenyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, a detailed, field-proven synthetic protocol, and a discussion of its chemical reactivity. Furthermore, this guide will illuminate the compound's promising therapeutic applications, particularly in oncology, by examining its potential mechanisms of action as an anticancer agent. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing a solid foundation for further investigation of this intriguing molecule.

Introduction and Chemical Identity

3-Nitroso-2-phenyl-1H-indole, a molecule belonging to the diverse family of indole derivatives, has garnered attention for its potential as a scaffold in drug design. The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a nitroso group at the C3 position and a phenyl group at the C2 position of the indole ring creates a unique electronic and steric profile, suggesting the potential for specific interactions with biological targets.

Correct IUPAC Name: 3-nitroso-2-phenyl-1H-indole[1]

This compound is also known by synonyms such as 2-phenyl-3H-indol-3-one oxime.[1]

Table 1: Chemical and Physical Properties of 3-nitroso-2-phenyl-1H-indole

PropertyValueSource
Molecular Formula C14H10N2O[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 784-45-2[1]
SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O[1]
InChI InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H[1]

Synthesis of 3-nitroso-2-phenyl-1H-indole: A Modern One-Pot Approach

Traditional methods for indole synthesis, such as the Fischer indole synthesis, can be harsh and lack atom economy. A more contemporary and efficient approach for the synthesis of 3-nitroso-substituted indole derivatives involves a one-pot reaction utilizing N-nitrosoaniline and an acyl sulfur ylide.[2] This method benefits from simplicity, milder reaction conditions, and good yields.[2]

Causality Behind Experimental Choices

The choice of N-nitrosoaniline as a starting material is pivotal as it provides the core indole nitrogen and the nitroso functionality, which undergoes a fascinating migration during the reaction cascade. The acyl sulfur ylide serves as the source of the remaining carbon atoms for the indole ring system. The use of a transition metal catalyst, such as a rhodium complex, is crucial for the initial C-H activation step, which is a key bond-forming event.[2] A silver salt is often employed as an additive to facilitate the catalytic cycle. The final cyclization and nitroso migration are promoted by the addition of a protic acid.

Experimental Protocol

Materials:

  • N-nitroso-N-phenylaniline (or appropriately substituted N-nitrosoaniline)

  • Benzoyl (or other acyl) sulfur ylide

  • Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([Cp*RhCl2]2)

  • Silver carbonate (Ag2CO3)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Diatomaceous earth

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology: [2]

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere, add N-nitroso-N-phenylaniline (1.0 eq), the acyl sulfur ylide (1.5 eq), the rhodium catalyst (e.g., [Cp*RhCl2]2, 0.05 eq), and silver carbonate (0.2 eq).

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) as the solvent.

  • C-H Activation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 9 hours) to facilitate the initial C-H activation and acylation.

  • Cyclization and Nitroso Migration: After the initial reaction period, add trifluoroacetic acid (2.5 eq) to the reaction mixture. Continue to stir at the same temperature for an additional period (e.g., 4 hours) to promote the cyclization and the cascade nitroso group migration.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-nitroso-2-phenyl-1H-indole.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_acid Acid cluster_process Process cluster_purification Purification cluster_product Final Product NNA N-Nitrosoaniline CH_Activation C-H Activation NNA->CH_Activation ASY Acyl Sulfur Ylide ASY->CH_Activation Rh_cat Rh(III) Catalyst Rh_cat->CH_Activation Ag_salt Silver Salt Ag_salt->CH_Activation HFIP HFIP (Solvent) HFIP->CH_Activation TFA Trifluoroacetic Acid Cyclization Cyclization & Nitroso Migration TFA->Cyclization CH_Activation->Cyclization Workup Workup Cyclization->Workup Chromatography Column Chromatography Workup->Chromatography Product 3-Nitroso-2-phenyl-1H-indole Chromatography->Product

Caption: One-pot synthesis of 3-nitroso-2-phenyl-1H-indole.

Chemical Properties and Reactivity

The reactivity of 3-nitroso-2-phenyl-1H-indole is largely dictated by the interplay between the electron-rich indole nucleus and the electrophilic nitroso group. The C3 position of the indole ring, typically nucleophilic, is now substituted with an electron-withdrawing nitroso group, which alters its reactivity profile.

The nitroso group can exist in equilibrium with its oxime tautomer, 2-phenyl-3H-indol-3-one oxime. This tautomerism can influence its reactivity in various chemical transformations.

While specific reactivity studies on 3-nitroso-2-phenyl-1H-indole are not extensively documented, insights can be drawn from related compounds. For instance, 3-nitroindoles exhibit significant electrophilic character and can undergo reactions with various nucleophiles. It is plausible that 3-nitroso-2-phenyl-1H-indole would also be susceptible to nucleophilic attack, potentially at the nitroso nitrogen or the indole ring, depending on the reaction conditions and the nature of the nucleophile.

Therapeutic Potential in Drug Development

The 2-phenylindole scaffold is a recurring motif in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of the nitroso group at the C3 position offers a unique handle for modulating these activities and exploring new therapeutic avenues.

Anticancer Activity: A Mechanistic Overview

While the specific anticancer mechanism of 3-nitroso-2-phenyl-1H-indole is yet to be fully elucidated, several plausible pathways can be hypothesized based on the activities of related compounds. Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[3]

Two prominent targets for anticancer drugs that are relevant to the 2-phenylindole scaffold are:

  • Tubulin Polymerization Inhibition: Many indole-containing compounds have been identified as inhibitors of tubulin polymerization.[4][5] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]

  • Topoisomerase II Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[7] Topoisomerase II inhibitors stabilize the transient DNA-enzyme complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[7] Several 2-phenylindole derivatives have shown the ability to inhibit topoisomerase II, making this a likely mechanism for 3-nitroso-2-phenyl-1H-indole as well.[8]

The nitroso group itself may also contribute to the anticancer activity. Nitroso compounds are known to generate nitric oxide (NO) under certain conditions, and NO can have pleiotropic effects on cancer cells, including the induction of apoptosis.

Potential Signaling Pathways

The anticancer activity of 3-nitroso-2-phenyl-1H-indole is likely to be mediated by its influence on critical cellular signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.

Signaling_Pathway cluster_compound cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Compound 3-Nitroso-2-phenyl-1H-indole Tubulin Tubulin Compound->Tubulin Inhibition TopoII Topoisomerase II Compound->TopoII Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis G2M_Arrest->Apoptosis

Caption: Potential anticancer signaling pathways of 3-nitroso-2-phenyl-1H-indole.

Spectroscopic Characterization

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0br s1HN-H (indole)
~7.2 - 8.0m9HAromatic protons

Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~110 - 140Aromatic and indole ring carbons
~145 - 155C=N (oxime tautomer) or C-N=O

Table 4: Expected IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3300 - 3400N-H stretch (indole)
~1600 - 1650C=N stretch (oxime tautomer)
~1500 - 1550N=O stretch
~1450 - 1600C=C stretch (aromatic)

Table 5: Expected Mass Spectrometry Data

m/zAssignment
~222[M]⁺
~192[M-NO]⁺

Conclusion and Future Perspectives

3-Nitroso-2-phenyl-1H-indole represents a molecule of considerable interest for medicinal chemists and drug development professionals. Its efficient one-pot synthesis opens the door for the generation of a library of analogues for structure-activity relationship (SAR) studies. While its precise biological mechanism of action requires further investigation, the established anticancer activities of the 2-phenylindole scaffold, particularly as inhibitors of tubulin polymerization and topoisomerase II, provide a strong rationale for its continued exploration as a potential therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its anticancer efficacy and mechanism of action. Such efforts will be crucial in determining the ultimate clinical potential of 3-nitroso-2-phenyl-1H-indole and its derivatives.

References

  • Floyd, R. A., & Hensley, K. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Anti-Cancer Agents in Medicinal Chemistry, 11(4), 373–379.
  • Cui, X., & Zhang, Y. (2019).
  • Floyd, R. A., & Hensley, K. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action.
  • Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114104.
  • PubChem. (n.d.). 3-nitroso-2-phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • La Regina, G., et al. (2017). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 60(22), 9290–9305.
  • Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18), 1466-1481.
  • Shim, J. S., et al. (2014). Proposed mechanisms of anticancer activity of nitroxoline. Oncotarget, 5(21), 10215–10229.
  • Szymański, P., et al. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(16), 8873.
  • BioWorld. (2023, March 28). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer.
  • de Souza, T. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5202.
  • Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(16), 3932–3942.
  • Abdel-Aziz, A. A.-M., et al. (2024). In vitro inhibition of cancer cell line growth by indolyl-thiazolyl-pyrrolopyridines 3d, 3k. Molecules, 29(3), 643.
  • Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Brancale, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(14), 3341–3353.
  • Bondarev, A. D., et al. (2023). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. Pharmacological Research, 194, 106828.
  • Wikipedia. (2023). Topoisomerase inhibitor.
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  • Cushman, M., et al. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore. Journal of Medicinal Chemistry, 58(10), 4344–4356.
  • Sarmah, D., Tahu, M., & Bora, U. (2022). Indole synthesis via cyclisation of N-nitrosoaniline with α-diazo-β-diketo compounds under Rh(III) catalysis.
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An In-depth Technical Guide to the Spectroscopic Properties of 3-Nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-nitroso-2-phenyl-1H-indole (CAS 784-45-2). Due to a notable absence of experimentally acquired and published spectra for this specific molecule in peer-reviewed literature, this document pioneers a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally related analogues. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This guide also addresses the critical aspect of tautomerism between the C-nitroso form and the more stable quinone-oxime form, a phenomenon central to understanding its spectral behavior. Furthermore, a plausible synthetic route and the corresponding experimental protocols for spectroscopic analysis are detailed to empower researchers in their future work with this compound.

Introduction: The Enigmatic Nature of 3-Nitroso-2-phenyl-1H-indole

3-Nitroso-2-phenyl-1H-indole is a fascinating heterocyclic compound that, despite its commercial availability, remains surprisingly under-characterized in scientific literature. Its structure, featuring a nitroso group at the C3 position of the indole ring, suggests a rich and complex chemical reactivity. The indole scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a nitroso group, a known potent electrophile and a precursor to various nitrogen-containing functionalities, earmarks this molecule as a potentially valuable intermediate in organic synthesis and drug discovery.

A crucial aspect of 3-nitrosoindoles is their existence in a tautomeric equilibrium with the corresponding 3-indolone oxime. In the case of 3-nitroso-2-phenyl-1H-indole, this equilibrium lies significantly towards the more stable 2-phenyl-3H-indol-3-one oxime form. This tautomerism is a key determinant of the molecule's spectroscopic signature, and both forms must be considered for a complete analysis.

This guide aims to bridge the current knowledge gap by providing a robust, theoretically grounded prediction of the spectroscopic data for 3-nitroso-2-phenyl-1H-indole, thereby facilitating its identification and use in research and development.

Molecular Structure and Tautomerism

The chemical structure of 3-nitroso-2-phenyl-1H-indole is characterized by a phenyl group at the C2 position and a nitroso group at the C3 position of the indole ring. However, it readily tautomerizes to the more stable 2-phenyl-3H-indol-3-one oxime.

Diagram 1: Tautomeric Equilibrium

tautomerism cluster_nitroso 3-Nitroso-2-phenyl-1H-indole cluster_oxime 2-phenyl-3H-indol-3-one oxime nitroso C₁₄H₁₀N₂O (Nitroso form) oxime C₁₄H₁₀N₂O (Oxime form - Major tautomer) nitroso->oxime Tautomerization synthesis reactant 2-phenyl-1H-indole reagent NaNO₂ / Acetic Acid reactant->reagent product 3-nitroso-2-phenyl-1H-indole (in equilibrium with oxime) reagent->product

Caption: Proposed synthesis of 3-nitroso-2-phenyl-1H-indole.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 2-phenyl-1H-indole in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution with constant stirring.

  • Reaction: Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare a solution of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy:

    • Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using an FT-IR spectrometer.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Conclusion and Future Outlook

While the definitive experimental spectroscopic data for 3-nitroso-2-phenyl-1H-indole remains to be published, this guide provides a robust and scientifically grounded prediction of its key spectral features. The understanding of its tautomeric equilibrium with 2-phenyl-3H-indol-3-one oxime is paramount to interpreting any future experimental data. The provided synthetic and characterization protocols offer a clear pathway for researchers to produce and unequivocally identify this compound. The potential of 3-nitroso-2-phenyl-1H-indole as a versatile building block in medicinal and materials chemistry warrants further investigation, and it is our hope that this guide will stimulate and support these future research endeavors.

References

  • Spectroscopic data for 2-phenyl-1H-indole has been compiled from various public databases and literature sources. Specific data points for related nitroso and oxime compounds are based on established chemical principles and general spectroscopic trends. Due to the predictive nature of this guide, direct citations to a single source for the target molecule's data are not applicable.

An In-depth Technical Guide to the Thermal Stability of 3-Nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Predictive Analysis of a Reactive Moiety

Direct, published experimental data on the thermal stability of 3-nitroso-2-phenyl-1H-indole is scarce in the available scientific literature. This guide, therefore, adopts the position of a Senior Application Scientist, leveraging established principles of physical organic chemistry to construct a robust, predictive model of the compound's behavior under thermal stress. By dissecting the molecule into its core components—the indole scaffold, the C2-phenyl substituent, and the critically reactive C3-nitroso group—we can logically deduce its stability profile, predict its decomposition pathways, and propose rigorous experimental protocols for validation. This document serves not as a mere summary of existing data, but as an expert-guided framework for safely handling and studying this intriguing molecule.

Molecular Profile and Structural Considerations

3-Nitroso-2-phenyl-1H-indole (CAS 784-45-2) is an aromatic heterocyclic compound featuring an indole nucleus substituted with a phenyl group at the C2 position and a nitroso (-N=O) group at the C3 position[1][2]. The C3 position of indole is inherently electron-rich, making it a prime target for electrophilic nitrosating agents during synthesis[3]. The presence of the nitroso group, a functionality known for its reactivity and thermal sensitivity, is the single most critical determinant of the molecule's stability[4].

A crucial structural aspect is the potential for tautomerism. The compound can exist in equilibrium with its more stable oxime isomer, 2-phenyl-3H-indol-3-one oxime[2]. This equilibrium is a dominant feature of its chemistry and a primary pathway to thermal stabilization.

Tautomerization cluster_0 3-Nitroso-2-phenyl-1H-indole cluster_1 2-phenyl-3H-indol-3-one oxime (Oxime Tautomer) indole oxime indole->oxime Equilibrium caption Fig. 1: Tautomeric Equilibrium.

Caption: Fig. 1: Tautomeric Equilibrium.

Predicted Thermal Stability Profile & Key Influencing Factors

The thermal stability of 3-nitroso-2-phenyl-1H-indole is predicted to be low to moderate . It is likely sensitive to both heat and light[4]. The overall stability is a balance between the stabilizing aromaticity of the indole ring and the profound instability imparted by the C-nitroso group.

  • The C-Nitroso Group: This functional group is the primary driver of instability. C-nitroso compounds are known to have low C-N bond dissociation energies, making them susceptible to homolytic cleavage upon heating[4]. Nitrosoalkanes, for example, have C-N bond dissociation energies of only 30-40 kcal/mol[4].

  • The Indole Ring: The aromatic indole core provides a degree of thermodynamic stability[5]. High-temperature studies on the parent indole molecule show that decomposition only begins at extreme temperatures (above 1050 K), indicating the ring system itself is robust[6].

  • Tautomerization to Oxime: The ability to tautomerize to the more stable oxime form provides a significant pathway to dissipate thermal energy and achieve a lower energy state. The oxime is generally a more stable functional group than the nitroso group[7][8].

  • Monomer-Dimer Equilibrium: Aromatic nitroso compounds typically participate in a monomer-dimer equilibrium, forming an azodioxy dimer[9]. The monomer is often a colored species (blue/green), while the dimer is frequently colorless or yellow. This equilibrium is temperature-dependent, with the monomer being favored at higher temperatures or in dilute solutions[4]. The formation of the dimer can be considered a stabilizing transformation at lower temperatures.

Probable Thermal Decomposition Pathways

Upon heating, 3-nitroso-2-phenyl-1H-indole is likely to undergo several competing transformations. The specific pathway that dominates will depend on the temperature, solvent, and atmospheric conditions (inert vs. oxidative).

Pathway A: Tautomerization to Oxime

This is not a decomposition but a reversible isomerization to a more stable form. It is expected to be the predominant process under mild heating in protic solvents. This pathway does not break the molecule but transforms it into a more thermally robust isomer.

Pathway B: Dimerization

In concentrated solutions or in the solid state, molecules may dimerize to form the corresponding azodioxy species. This process involves the formation of a new N-N bond and is typically reversible upon further heating or dissolution[9].

Decomposition_Pathways A 3-Nitroso-2-phenyl-1H-indole (Monomer) B Azodioxy Dimer A->B Dimerization (Reversible) C 2-Phenylindolyl Radical + Nitric Oxide (NO•) A->C Homolytic Cleavage (Δ, hν) D Oxidized Products (e.g., 3-nitro-2-phenyl-1H-indole) C->D + O2

Caption: Fig. 2: Major Predicted Thermal Pathways.

Pathway C: Homolytic Cleavage (Radical Decomposition)

This is the primary true decomposition pathway under significant thermal stress, especially in the gas phase or in non-polar, aprotic solvents. The weak C-N bond breaks, yielding two highly reactive radical species: a 2-phenylindolyl radical and a nitric oxide radical (NO•)[4].

  • Subsequent Reactions: These radicals will rapidly react with their environment.

    • In an Inert Atmosphere: The indolyl radical may abstract a hydrogen atom from the solvent or another molecule, or it may couple with another radical. The nitric oxide will exist as a gas.

    • In an Oxidative Atmosphere: In the presence of oxygen, the decomposition will be more complex. The indolyl radical can react with O2, and nitric oxide can be oxidized to nitrogen dioxide (NO2), which is a potent nitrating agent. This can lead to the formation of nitrated indole species[10][11].

Summary of Predicted Decomposition Products
ConditionPrimary PathwayMajor Expected Products
Mild Heating (Solid/Conc. Solution)DimerizationAzodioxy dimer of 3-nitroso-2-phenyl-1H-indole
Mild Heating (Protic Solvent)Tautomerization2-phenyl-3H-indol-3-one oxime
High Heating (Inert Atmosphere)Homolytic Cleavage2-Phenylindole, Nitric Oxide (NO), radical coupling products
High Heating (Oxidative Atmosphere)Homolytic Cleavage & Oxidation3-Nitro-2-phenyl-1H-indole, Nitric Oxide (NO), Nitrogen Dioxide (NO2), various oxidized species

Proposed Experimental Protocols for Stability Assessment

To empirically determine the thermal stability, a systematic approach combining calorimetric and chromatographic techniques is essential.

Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol provides a rapid assessment of thermal events like melting, decomposition, and mass loss as a function of temperature.

DSC_TGA_Workflow start Start: Sample Preparation (2-5 mg in Al pan) dsc_tga Perform DSC/TGA Scan (e.g., 10°C/min under N2) start->dsc_tga analyze Analyze Thermogram dsc_tga->analyze exotherm Identify Onset of Exotherm (Decomposition) analyze->exotherm mass_loss Correlate with Mass Loss (TGA) exotherm->mass_loss isothermal Design Isothermal Stress Study (Based on Onset Temp) exotherm->isothermal Key Insight end End: Preliminary Stability Profile mass_loss->end isothermal->end

Caption: Fig. 3: DSC/TGA Experimental Workflow.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-nitroso-2-phenyl-1H-indole into a vented aluminum DSC pan. A parallel sample is prepared for the TGA instrument.

  • Instrument Setup: Purge the DSC and TGA cells with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to ~350 °C at a constant ramp rate of 10 °C/min.

  • Data Analysis:

    • In the DSC thermogram, identify the melting point endotherm and the onset temperature of any sharp exotherms, which indicate decomposition.

    • In the TGA thermogram, identify the temperature at which significant mass loss begins, corresponding to the evolution of gaseous byproducts (e.g., NO).

Protocol 2: Isothermal Stress Testing with HPLC-UV/MS Analysis

This protocol provides quantitative data on the rate of degradation at specific temperatures and allows for the identification of degradation products.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a relevant solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Isothermal Incubation: Aliquot the solution into multiple sealed vials. Place sets of vials in ovens maintained at different temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control set stored at 4 °C.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature. Quench the degradation by placing the vial in an ice bath.

  • HPLC Analysis: Analyze each sample by a stability-indicating reverse-phase HPLC method with UV detection. Quantify the peak area of the parent compound.

  • Degradant Identification: Analyze stressed samples using LC-MS to obtain mass data for the degradation products, aiding in the confirmation of the predicted decomposition pathways.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time for each temperature to determine the degradation kinetics.

Safety and Handling Considerations

Given the predicted thermal instability and decomposition pathways, strict safety protocols are mandatory.

  • Thermal Hazards: Avoid heating the compound unnecessarily. The decomposition may be exothermic and could lead to a runaway reaction, especially with larger quantities. Always conduct initial thermal analysis on a small scale (milligrams).

  • Gas Evolution: Thermal decomposition will likely release nitric oxide (NO), a toxic gas. All heating experiments must be conducted in a well-ventilated fume hood.

  • Light Sensitivity: As with many nitroso compounds, 3-nitroso-2-phenyl-1H-indole may be light-sensitive. Store the material in an amber vial, protected from light.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

While direct experimental data is limited, a thorough analysis based on the known chemistry of the indole nucleus and the C-nitroso functional group allows for a comprehensive and reliable prediction of the thermal behavior of 3-nitroso-2-phenyl-1H-indole. The compound is expected to be thermally labile, with its stability profile dominated by three key processes: tautomerization to its more stable oxime isomer, reversible dimerization, and, at higher temperatures, irreversible homolytic cleavage of the C-NO bond. The proposed experimental workflows provide a clear path for researchers to safely and accurately characterize its stability, enabling its effective use in further research and development.

References

  • Kulagina, N. V., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Molecules, 25(22), 5468. Available at: [Link]

  • Stilinović, V., & Kaitner, B. (2018). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules, 23(11), 2999. Available at: [Link]

  • Chow, Y. L. (1968). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Journal of Chemistry, 46(12), 2111-2117. Available at: [Link]

  • Waghmare, S., & Jamale, D. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 116-123. Available at: [Link]

  • Petit, C., et al. (2000). NO-Mediated Aromatic Nitration During Decomposition of Phenolic S-nitrosothiols in Non-Aqueous Aerobic Medium. Chemical & Pharmaceutical Bulletin, 48(11), 1634-1638. Available at: [Link]

  • B. G. Gowenlock, & W. Lüttke. (1958). Preparations of C-Nitroso Compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340. Available at: [Link]

  • Boyer, J. H. (1986). Preparations of C-Nitroso Compounds. Chemical Reviews, 86(5), 781-793. Available at: [Link]

  • Forrest, D. (2004). Aromatic C-nitroso Compounds. IntechOpen. Available at: [Link]

  • Mackie, R. K., & Lifshitz, A. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(45), 8548-8555. Available at: [Link]

  • Petit, C., et al. (2000). NO-Mediated Aromatic Nitration During Decomposition of Phenolic S-Nitrosothiols in Nonaqueous Aerobic Medium. Request PDF on ResearchGate. Available at: [Link]

  • Waghmare, S., & Jamale, D. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 116-123. Available at: [Link]

  • Singh, N., et al. (2016). C-Nitroso Compounds: Synthesis, Physicochemical Properties and Biological Activities. Request PDF on ResearchGate. Available at: [Link]

  • Berti, C., et al. (1987). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Request PDF on ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Photochemical Properties of 2-Phenyl-3-Nitroso-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated photochemical properties of 2-phenyl-3-nitroso-1H-indole, a molecule of significant interest for researchers in medicinal chemistry, materials science, and drug development. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes established principles of nitroso compound photochemistry to forecast its behavior and provides detailed experimental protocols for its empirical validation.

Introduction: The Photochemical Landscape of Nitroso Compounds

Nitroso compounds, characterized by the functional group -N=O, are a fascinating class of molecules with rich and diverse photochemistry.[1][2][3] Their visible light absorption and subsequent reactivity have positioned them as valuable reagents in organic synthesis and as potential photoresponsive materials.[3] The core of their photochemical behavior often revolves around the facile cleavage of the C-N or N-N bond upon photoexcitation, leading to the formation of highly reactive radical species.[1][4] This reactivity underpins their potential application as photoinitiated nitric oxide (NO) donors, a property of immense interest in pharmacology and medicine for its therapeutic effects.[5][6][7]

2-Phenyl-3-nitroso-1H-indole combines the photoactive nitroso moiety with the well-established indole scaffold, a privileged structure in medicinal chemistry.[8][9] This unique combination suggests the potential for novel photochemical applications, contingent on a thorough understanding of its fundamental properties.

Synthesis and Characterization of 2-Phenyl-3-Nitroso-1H-Indole

The synthesis of the parent compound, 2-phenyl-1H-indole, is well-documented and can be achieved through various methods, including the Fischer indole synthesis.[10][11]

Protocol 2.1: Synthesis of 2-Phenyl-1H-Indole (Fischer Indole Synthesis)

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (dilute)

  • Rectified spirit

  • Decolorizing charcoal

  • Anhydrous calcium chloride

Procedure:

  • Prepare acetophenone phenylhydrazone by refluxing a mixture of acetophenone and phenylhydrazine in ethanol with a few drops of glacial acetic acid.[10]

  • Filter the cooled reaction mixture and wash the solid with dilute hydrochloric acid followed by cold rectified spirit.[10]

  • Recrystallize a small portion from ethanol to obtain pure acetophenone phenylhydrazone.[10]

  • Place the crude phenylhydrazone in polyphosphoric acid and heat on a boiling water bath, maintaining the temperature at 100-120 °C for 10 minutes. The reaction is exothermic.[10]

  • Add cold water and stir to dissolve the polyphosphoric acid. Filter the precipitate and wash with water.[10]

  • Boil the crude solid with rectified spirit and add decolorizing charcoal. Filter the hot solution.[10]

  • Cool the combined filtrates to room temperature to crystallize the 2-phenylindole. Wash the crystals with cold alcohol.[10]

  • Dry the pure 2-phenylindole in a vacuum desiccator over anhydrous calcium chloride.[10]

The subsequent nitrosation at the C3 position of the indole ring can be achieved using a suitable nitrosating agent.

Protocol 2.2: Synthesis of 2-Phenyl-3-Nitroso-1H-Indole

Materials:

  • 2-Phenyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid

  • A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve 2-phenyl-1H-indole in the chosen solvent and cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water.

  • Acidify the mixture by the dropwise addition of hydrochloric acid or acetic acid while maintaining the low temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • The product, 2-phenyl-3-nitroso-1H-indole, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent to obtain the pure product.

Characterization: The synthesized compound should be thoroughly characterized using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and indole rings, and the N-H proton of the indole.
¹³C NMR Resonances for the carbon atoms of the indole and phenyl moieties.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2-phenyl-3-nitroso-1H-indole (C₁₄H₁₀N₂O, MW: 222.24 g/mol ).[12]
FT-IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=C aromatic stretches, and the N=O stretch.
UV-Vis Spectroscopy Absorption bands in the UV and visible regions, characteristic of the indole chromophore and the nitroso group.

Predicted Photochemical Properties

Based on the general photochemistry of nitroso compounds, the following properties are anticipated for 2-phenyl-3-nitroso-1H-indole.

Electronic Absorption and Emission Spectroscopy

Nitroso compounds typically exhibit a weak absorption band in the visible region (around 600-700 nm) corresponding to the n → π* transition of the N=O group, which is responsible for their characteristic blue or green color.[2] A more intense π → π* transition is expected in the UV region. The indole moiety will also contribute to the UV absorption spectrum.

Fluorescence: While the parent 2-phenyl-1H-indole is known to be fluorescent, the introduction of the nitroso group is expected to quench this fluorescence due to efficient intersystem crossing to the triplet state or photochemical reaction from the excited singlet state.[13]

Protocol 3.1: Spectroscopic Characterization

Objective: To determine the absorption and emission properties of 2-phenyl-3-nitroso-1H-indole.

Materials:

  • Pure 2-phenyl-3-nitroso-1H-indole

  • Spectroscopic grade solvents (e.g., acetonitrile, methanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Fluorimeter

Procedure:

  • Prepare a series of dilute solutions of the compound in different solvents.

  • Record the UV-Vis absorption spectra to determine the absorption maxima (λmax) and molar extinction coefficients (ε).

  • Excite the solutions at their respective absorption maxima and record the fluorescence emission spectra.

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Photochemical Reactivity: The N-N Bond Cleavage and Nitric Oxide Release

The most probable photochemical reaction for 2-phenyl-3-nitroso-1H-indole upon excitation is the homolytic cleavage of the C-N or N=O bond. However, drawing parallels with N-nitrosamides, photolysis is likely to result in the fission of the nitrogen-nitrogen bond.[1][4] This would lead to the formation of an indolyl radical and nitric oxide (NO).

G cluster_0 Photochemical Reaction Pathway Molecule 2-Phenyl-3-nitroso-1H-indole Excited_State Excited State [S1 or T1] Molecule->Excited_State hν (Light Absorption) Products Indolyl Radical + Nitric Oxide (NO) Excited_State->Products N-N Bond Cleavage

Proposed photochemical cleavage of 2-phenyl-3-nitroso-1H-indole.

This photoinduced release of nitric oxide is a key property that could be exploited for therapeutic applications.[6]

Protocol 3.2: Investigation of Photochemical Reactivity and NO Release

Objective: To identify the photoproducts and quantify the release of nitric oxide upon irradiation.

Materials:

  • 2-Phenyl-3-nitroso-1H-indole solution

  • A light source with a specific wavelength (e.g., a laser or a filtered lamp)

  • HPLC or GC-MS for product analysis

  • A nitric oxide sensor or a Griess assay kit for NO quantification

Procedure:

  • Irradiate a solution of 2-phenyl-3-nitroso-1H-indole at a wavelength corresponding to its absorption maximum.

  • At various time intervals, withdraw aliquots of the solution and analyze the formation of photoproducts using HPLC or GC-MS.

  • Simultaneously, monitor the concentration of released nitric oxide using an NO sensor or by measuring the accumulation of its stable oxidation products (nitrite and nitrate) using the Griess assay.

  • Determine the quantum yield of NO release by actinometry.

Potential Applications

The predicted photochemical properties of 2-phenyl-3-nitroso-1H-indole suggest several promising applications:

  • Photoactivated Nitric Oxide Donor: For targeted delivery of NO in biological systems for therapeutic purposes, such as vasodilation, anti-inflammatory, and anti-cancer treatments.[5][7]

  • Photoresponsive Material: The change in chemical structure upon irradiation could be harnessed in the development of photochromic materials or photoswitches.

  • Radical Initiator: The photogenerated indolyl radical could be used to initiate polymerization or other radical-mediated chemical transformations.

Conclusion

2-Phenyl-3-nitroso-1H-indole stands as a molecule with significant, yet largely unexplored, photochemical potential. This guide provides a theoretical framework for its properties based on the established behavior of related nitroso compounds and offers a clear experimental roadmap for researchers to validate these predictions. The anticipated photoinduced release of nitric oxide, in particular, positions this compound as a compelling candidate for further investigation in the fields of medicinal chemistry and drug delivery. The detailed protocols provided herein are designed to empower scientists to unlock the full potential of this intriguing molecule.

References

  • Chow, Y. L. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 45(1), 53-62.
  • Hammick, D. L., & Lister, M. W. (1937). The Photochemistry of Some Aliphatic Nitroso-compounds. Journal of the Chemical Society (Resumed), 489-493.
  • Chen, Z. L., Li, Q. Q., Studer, A., & Xuan, J. (2025). Emerging progress: photochemical transformation of nitroso compounds. Science China Chemistry, 68(1), 118–133.
  • Lown, J. W. (1966). Photochemistry of nitroso compounds in solution. V. Photolysis of N-nitrosodialkylamines in acidic media. Canadian Journal of Chemistry, 44(5), 589-598.
  • Keefer, L. K. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637–1648.
  • Greci, L., et al. (2000). Reactions between 1-Methyl-2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: a Case of 1,3-Migration. Journal of Chemical Research, Synopses, (1), 2-3.
  • Caddick, S., et al. (2001). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Tetrahedron, 57(30), 6589-6593.
  • Kumar, A., et al. (2022). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Pharmaceutical Sciences and Research, 13(8), 3226-3235.
  • Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a549-a553.
  • PubChem. (n.d.). 3-nitroso-2-phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Masum, M., & Kumar, D. (2012). Synthesis of various 2-phenylindole derivatives via the optimized conditions.
  • PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylindole. Retrieved from [Link]

  • Singh, R., & Kumar, P. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Greci, L., et al. (2000). Reactions between 1-Methyl-2-Phenyl-3-Nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: A Case of 1,3-Migration. Journal of Chemical Research, (1), 2-3.
  • Ortega-Ramírez, L. A., et al. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules, 27(19), 6537.
  • Keefer, L. K. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648.
  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles.
  • Horrocks, D. L., & Wirth, H. O. (1968). Concentration Dependency of the Fluorescence from Solutions of 2-Phenyl Indole and Derivatives of 2-Phenyl Indole. I. Fast-Electron Excitation. The Journal of Chemical Physics, 49(7), 2907–2912.

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A Technical Guide to the Synthesis and Biological Activities of 2-Phenyl-3-Nitroso-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide explores the therapeutic potential of a specific, yet underexplored, class of derivatives: 2-phenyl-3-nitroso-1H-indoles. The introduction of a nitroso (-N=O) group at the electron-rich C3 position of the indole ring is hypothesized to be a significant bioactive modulator, primarily through its potential to act as a nitric oxide (NO) donor. Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. This document provides a comprehensive overview of the synthesis of these target compounds, delves into the potential mechanisms of action conferred by the 3-nitroso moiety, and outlines detailed protocols for evaluating their biological activity. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for novel therapeutic agents.

The 2-Phenyl-1H-Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of heterocyclic chemistry, frequently found in natural products, pharmaceuticals, and materials.[4] When substituted with a phenyl group at the C2 position, the resulting scaffold gains specific conformational and electronic properties that facilitate favorable interactions with a variety of biological targets.[2] This has led to the development of numerous 2-phenyl-indole derivatives with potent biological effects.

The versatility of this scaffold is evident in its wide-ranging therapeutic applications:

  • Anticancer Activity: Derivatives have shown efficacy against multiple cancer cell lines, including breast, lung, and liver carcinomas.[1][5] Documented mechanisms include the inhibition of tubulin polymerization, interference with topoisomerase enzymes, and the induction of apoptosis.[1][6]

  • Anti-inflammatory Activity: Many 2-phenyl-indoles act as potent anti-inflammatory agents, often through the selective inhibition of cyclooxygenase-2 (COX-2) or the suppression of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][7][8]

  • Antimicrobial Activity: The scaffold has demonstrated significant antibacterial activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and potent antifungal activity against pathogens like Candida albicans.[1][9] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[1]

The inherent bioactivity of the 2-phenyl-indole core makes it an ideal starting point for further functionalization aimed at enhancing potency, selectivity, or introducing novel mechanisms of action.

Synthesis of 2-Phenyl-3-Nitroso-1H-Indole Derivatives

The synthesis is conceptually a two-stage process: formation of the 2-phenyl-indole core, followed by regioselective nitrosation at the C3 position.

Stage 1: Synthesis of the 2-Phenyl-1H-Indole Core

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. It involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone, in this case, acetophenone.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Condensation to Phenylhydrazone Phenylhydrazine->Condensation Acetophenone Acetophenone Acetophenone->Condensation AcidCatalyst Acid Catalyst (e.g., PPA, H₂SO₄) Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization AcidCatalyst->Cyclization Condensation->AcidCatalyst Condensation->Cyclization Intermediate IndoleCore 2-Phenyl-1H-Indole Cyclization->IndoleCore

Caption: Fischer Indole Synthesis workflow for the 2-phenyl-1H-indole core.

Experimental Protocol: Fischer Indole Synthesis

  • Rationale: This protocol utilizes polyphosphoric acid (PPA) as both the solvent and the acid catalyst, providing a robust and often high-yielding method for the cyclization step.

  • Procedure:

    • Place 0.15 mol of the phenylhydrazone intermediate (formed by the condensation of phenylhydrazine and acetophenone) into a beaker.

    • Add an excess of polyphosphoric acid (approx. 180 g).

    • Heat the mixture on a water bath, maintaining a temperature of 100-120°C for 10-15 minutes with constant stirring. The reaction is often exothermic and the mixture will darken.

    • Carefully pour the hot mixture into a large beaker containing 500 mL of cold water with vigorous stirring to dissolve the PPA.

    • The solid product precipitates. Filter the solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral to remove any residual acid.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-phenyl-1H-indole.

    • Confirm structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Stage 2: Nitrosation at the C3 Position

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. Nitrosation can be achieved using a source of the nitrosonium ion (NO⁺), typically generated from sodium nitrite in an acidic medium.

Experimental Protocol: C3-Nitrosation

  • Rationale: This procedure uses sodium nitrite in acetic acid to generate nitrous acid in situ, which then serves as the electrophile for the attack on the indole ring. The reaction is performed at a low temperature to control the reactivity and minimize side-product formation.

  • Procedure:

    • Dissolve 10 mmol of 2-phenyl-1H-indole in 50 mL of glacial acetic acid in a round-bottom flask, cooling the mixture to 0-5°C in an ice bath.

    • In a separate beaker, dissolve 11 mmol of sodium nitrite (NaNO₂) in a minimal amount of cold water (approx. 10 mL).

    • Add the sodium nitrite solution dropwise to the stirred indole solution over 30 minutes, ensuring the temperature remains below 5°C. A color change (often to a deep green or red) indicates the formation of the nitroso compound.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

    • Pour the reaction mixture into 200 mL of ice-cold water. The 2-phenyl-3-nitroso-1H-indole product will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization if a suitable solvent is found.

    • Characterize the final product by IR (strong N=O stretch typically around 1400-1500 cm⁻¹), NMR, and MS.

The Nitroso Group as a Bioactive Modulator

The true therapeutic interest in 2-phenyl-3-nitroso-1H-indoles lies in the functionality of the C-nitroso group. This group can influence biological systems through two primary mechanisms.

Nitric Oxide (NO) Donation

The C-nitroso group can undergo decomposition or be metabolically reduced to release nitric oxide (NO), a gaseous signaling molecule with profound effects on the cardiovascular, nervous, and immune systems. The canonical pathway for NO signaling involves its diffusion into smooth muscle cells, where it binds to and activates soluble guanylate cyclase (sGC). This enzyme then converts GTP to cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.

NO_Signaling_Pathway Compound 2-Phenyl-3-Nitroso -1H-Indole NO Nitric Oxide (NO) Compound->NO Metabolic Release sGC_inactive sGC (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation) PKG->Response

Caption: Canonical Nitric Oxide (NO) signaling pathway via sGC activation.

Redox Activity

The nitroso group can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) or reactive nitrogen species (RNS). While high levels of ROS can be damaging, this property can be harnessed for therapeutic benefit. For example, in an oncology context, elevating intracellular ROS levels beyond a cancer cell's antioxidant capacity can trigger apoptosis. This provides a secondary, NO-independent mechanism for potential anticancer activity.

Biological Activities and Therapeutic Potential

The evaluation of 2-phenyl-3-nitroso-1H-indole derivatives should focus on the established activities of the parent scaffold, seeking to quantify the enhancement or modification of activity imparted by the 3-nitroso group.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies Synthesis Synthesis & Purification of Derivatives Cytotoxicity Anticancer (MTT Assay) Synthesis->Cytotoxicity AntiInflam Anti-inflammatory (Griess Assay) Synthesis->AntiInflam Antimicrobial Antimicrobial (MIC Determination) Synthesis->Antimicrobial Cancer_MoA Tubulin/Topoisomerase Assays, Apoptosis Cytotoxicity->Cancer_MoA Active Compounds Inflam_MoA COX-2 Inhibition, NF-κB Western Blot AntiInflam->Inflam_MoA Active Compounds Micro_MoA DNA Gyrase Assay, Membrane Potential Antimicrobial->Micro_MoA Active Compounds

Caption: A logical workflow for the biological screening of novel derivatives.

Anticancer Activity

The pro-apoptotic effects of both NO and ROS suggest that 3-nitroso derivatives could be potent anticancer agents.

Quantitative Data for Parent 2-Phenyl-Indole Scaffolds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Phenylindole linked ImidazoleBreast (MCF-7)5.2 - 8.1[5]
2-Phenylindole-3-carbaldehydeBreast (MCF-7)0.035[6]
2-Phenylindole-3-carbaldehydeLung (A-549)1.2 (Tubulin Inhibition)[6]
Imidazolylindol-3-oneBreast AdenocarcinomaSuperior to Doxorubicin[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is a robust first-line screen for cytotoxic potential.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals by adding 100 µL of DMSO or a dedicated solubilization buffer to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity

The release of NO can have complex, context-dependent effects on inflammation. This makes the evaluation of 3-nitroso derivatives particularly interesting.

Quantitative Data for Parent 2-Phenyl-Indole Scaffolds

Compound DerivativeAssayPotency / InhibitionReference
1-(p-chlorobenzyl)-2-(4-(MeSO₂)phenyl)in vivo Carrageenan-induced edema90.5% reduction[7][8]
1-benzyl-3-methyl-5-(MeSO₂)phenylin vitro COX-2 InhibitionIC₅₀ = 0.11 µM[1][8]
Substituted 2-phenylindolesLPS-stimulated macrophagesSuppression of TNF-α & IL-6[1][7]

Experimental Protocol: Griess Assay for Nitrite Measurement

  • Rationale: This assay measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), in cell culture supernatants. It is used to assess the pro-inflammatory response of macrophages and can also be adapted to measure NO release from the test compounds themselves.

  • Procedure:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and iNOS expression. Include unstimulated and LPS-only controls.

    • Incubate for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity (iNOS inhibition).

Antimicrobial Activity

NO is a potent antimicrobial agent produced by immune cells. Compounds that can deliver NO directly to a site of infection could bypass microbial resistance mechanisms.

Quantitative Data for Parent 2-Phenyl-Indole Scaffolds

Compound ClassOrganismMIC (µg/mL)Reference
Synthetic Indole Derivative (SMJ-2)MRSA0.25 - 2[10]
Indole-Triazole DerivativeC. krusei3.125[9]
2-Phenyl-1H-IndolesEnterobacter sp.Active at 100[11]
Indole-thiadiazole DerivativeMRSAMore effective than Ciprofloxacin[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Concentrations should span a wide range (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Prepare a standardized inoculum of the target microorganism (e.g., MRSA, E. coli, C. albicans) adjusted to approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well of the plate.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD₆₀₀) with a plate reader.

Future Directions and Conclusion

The 2-phenyl-3-nitroso-1H-indole scaffold represents a compelling, yet largely unexplored, area for drug discovery. By combining the proven, broad-spectrum bioactivity of the 2-phenyl-indole core with the unique properties of the C-nitroso group, these derivatives hold significant promise. The potential to act as targeted NO-donors or redox modulators opens up novel mechanistic possibilities for treating cancer, inflammation, and infectious diseases.

Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions on the phenyl and indole rings to establish clear structure-activity relationships (SAR). Direct quantification of NO release under physiological conditions is critical to validate the primary hypothesis. Promising lead compounds identified through the in vitro screening workflows described herein should be advanced into in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. This strategic approach will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). NIH.
  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (n.d.).
  • Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. (n.d.). YMER.
  • Dhaneesh, S., Swathi Lakshmi, N., & Lal Prasanth, M. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.
  • Reactions between 1Methyl2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: a Case of 1,3Migration. (2025, August 5). ResearchGate.
  • Yousif, E., Salih, N., & Ahmed, A. (2019, January 31). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (n.d.). PubMed Central.
  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. (n.d.). ResearchGate.
  • Reactions between 1-Methyl-2-Phenyl-3-Nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: A Case of 1,3-Migration. (2025, August 7). ResearchGate.
  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024, November 12). NIH.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH.
  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (n.d.).
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (n.d.). Omics.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018, November 30). Journal of Applied Pharmaceutical Science.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI.
  • Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. (n.d.). ResearchGate.
  • Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2020, August 15). PubMed.
  • Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (n.d.). ResearchGate.
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The Versatile Precursor: A Technical Guide to the Synthetic Utility of 3-Nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-nitroso-2-phenyl-1H-indole, a versatile precursor in modern organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document elucidates the synthesis, key reactions, and synthetic applications of this valuable intermediate. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights and detailed experimental protocols to empower your synthetic endeavors.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring, particularly at the C3 position, offers a gateway to a diverse array of complex heterocyclic systems with significant biological activities. 3-Nitroso-2-phenyl-1H-indole emerges as a particularly attractive intermediate due to the rich chemistry of the nitroso group, which can participate in a variety of transformations including reductions and cycloaddition reactions. This guide will illuminate the synthetic pathways originating from this precursor, highlighting its potential in the rapid construction of molecular complexity.

Synthesis of 3-Nitroso-2-phenyl-1H-indole: A Foundational Step

The journey into the synthetic applications of 3-nitroso-2-phenyl-1H-indole begins with its efficient preparation. The most direct and widely applicable method involves the nitrosation of the parent 2-phenyl-1H-indole. This electrophilic substitution reaction preferentially occurs at the electron-rich C3 position of the indole nucleus.

The reaction is typically carried out using an in situ generated nitrosating agent, commonly nitrous acid (HONO), derived from the acidification of an alkali metal nitrite, such as sodium nitrite (NaNO₂).[2][3] The choice of acid is crucial for controlling the reactivity and minimizing side reactions. Acetic acid is often employed to provide the necessary acidic environment for the formation of the nitrosonium ion (NO⁺) electrophile.[2]

Caption: Synthesis of 3-nitroso-2-phenyl-1H-indole.

Experimental Protocol: Synthesis of 3-Nitroso-2-phenyl-1H-indole[2]

Materials:

  • 2-Phenyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-phenyl-1H-indole (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled indole solution.

  • While maintaining the temperature below 5 °C, add glacial acetic acid (2.0 eq) dropwise. The addition of acid generates nitrous acid in situ, which then acts as the nitrosating agent.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold water to remove any inorganic salts and unreacted starting materials.

  • Dry the product under vacuum to yield 3-nitroso-2-phenyl-1H-indole as a colored solid.

Causality of Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures to control the exothermic nature of the nitrosation and to prevent the decomposition of the unstable nitrous acid.

  • Slow Addition: Slow, dropwise addition of the reagents ensures a controlled reaction rate and prevents localized overheating, which could lead to undesired side products.

  • Acetic Acid: Acetic acid provides a mildly acidic medium, which is sufficient for the formation of the nitrosonium ion without promoting acid-catalyzed decomposition of the indole ring.

Key Synthetic Transformations of 3-Nitroso-2-phenyl-1H-indole

The synthetic utility of 3-nitroso-2-phenyl-1H-indole stems from the versatile reactivity of the nitroso group. This section will focus on two of its most significant transformations: reduction to the corresponding amine and participation in cycloaddition reactions.

Reduction to 3-Amino-2-phenyl-1H-indole: Accessing a Key Building Block

The reduction of the nitroso group to an amino group is a fundamental transformation that provides access to the valuable synthetic intermediate, 3-amino-2-phenyl-1H-indole. This amine can then be further functionalized to introduce a wide range of substituents at the C3 position. Several reducing agents can be employed for this purpose, with sodium dithionite (Na₂S₂O₄) being a mild and effective choice.[4]

Caption: Reduction of 3-nitroso-2-phenyl-1H-indole.

The proposed mechanism for the reduction with sodium dithionite involves the dithionite ion acting as a reducing agent, likely through a series of single-electron transfer steps, to convert the nitroso group to the corresponding amine.

Experimental Protocol: Reduction of 3-Nitroso-2-phenyl-1H-indole to 3-Amino-2-phenyl-1H-indole[4]

Materials:

  • 3-Nitroso-2-phenyl-1H-indole

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Aqueous sodium hydroxide solution

Procedure:

  • Suspend 3-nitroso-2-phenyl-1H-indole (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium dithionite (2.0-3.0 eq) in aqueous sodium hydroxide to the suspension. The basic conditions are often beneficial for the reduction process.

  • Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-amino-2-phenyl-1H-indole.

  • The product can be purified by column chromatography on silica gel, although it is often used directly in the next step due to its potential instability.

Self-Validating System: The progress of the reduction can be easily monitored by the disappearance of the colored nitroso compound and the appearance of the often fluorescent aminoindole on a TLC plate. The identity of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).

[4+2] Cycloaddition (Hetero-Diels-Alder) Reactions: Constructing Six-Membered Heterocycles

The nitroso group is a potent dienophile and can readily participate in hetero-Diels-Alder reactions with a variety of dienes to construct six-membered heterocyclic rings containing a nitrogen-oxygen bond.[5] This [4+2] cycloaddition provides a powerful and atom-economical method for the synthesis of complex polycyclic structures.

Pyridazinoindole_Synthesis cluster_0 Reaction Pathway A 3-Nitroso-2-phenyl-1H-indole C Intermediate Hydrazone A->C + B Hydrazine Derivative D Pyridazino[4,5-b]indole C->D Intramolecular Cyclization & Aromatization

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

3-nitroso-2-phenyl-1H-indole is a valuable heterocyclic compound that serves as a pivotal intermediate in organic synthesis. Its unique electronic and structural features, arising from the combination of the indole nucleus, the C2-phenyl substituent, and the C3-nitroso group, make it a versatile building block for the construction of more complex molecular architectures. In the realm of drug development, indole derivatives are ubiquitous scaffolds, and the 3-nitroso functional group offers a reactive handle for diverse chemical transformations. This compound is a key precursor for synthesizing various high-spin organic polymers, LED materials, and molecules with potential anti-inflammatory or DPP-IV inhibitory activities.[1][2]

This guide provides a comprehensive overview of the synthesis of 3-nitroso-2-phenyl-1H-indole, designed for researchers, chemists, and professionals in drug development. We will explore two distinct and robust synthetic strategies: the classical electrophilic nitrosation pathway and a modern rhodium-catalyzed cascade reaction. The document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that govern the success of the synthesis.

Physicochemical and Structural Data

A clear understanding of the target molecule's properties is fundamental. The key identifiers and computed properties for 3-nitroso-2-phenyl-1H-indole are summarized below.

PropertyValueSource
CAS Number 784-45-2[2][3][4][5]
Molecular Formula C₁₄H₁₀N₂O[2][3]
Molecular Weight 222.24 g/mol [2][3]
IUPAC Name 3-nitroso-2-phenyl-1H-indole[3]
Synonyms 2-phenyl-3H-indol-3-one oxime[3]
Canonical SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O[3]

Synthetic Strategy 1: Classical Electrophilic Nitrosation

This method represents the most direct and widely cited approach for the C3-nitrosation of electron-rich indoles. The strategy relies on the electrophilic attack of a nitrosonium ion equivalent, generated in situ, on the nucleophilic C3 position of the 2-phenylindole ring.

Mechanistic Rationale

The indole ring is an electron-rich aromatic system. Due to the influence of the nitrogen lone pair, the C3 position is particularly nucleophilic and susceptible to electrophilic substitution. The reaction is initiated by the generation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a mild acid, typically acetic acid. In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reacting species. This electrophile is then attacked by the C3 position of 2-phenylindole to form a resonance-stabilized intermediate (a sigma complex), which rapidly rearomatizes by losing a proton to yield the final 3-nitroso product. The use of a mild acid like acetic acid is critical to prevent acid-catalyzed polymerization or degradation of the indole substrate.[6][7]

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Aromatization NaNO2 NaNO₂ HONO HONO NaNO2->HONO + CH₃COOH AcOH CH₃COOH NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺, -H₂O Indole 2-Phenyl-1H-indole Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate + NO⁺ Product 3-nitroso-2-phenyl-1H-indole Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Nitrosation.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-phenylindole (Starting Material)

  • Sodium Nitrite (NaNO₂), granular

  • Glacial Acetic Acid (CH₃COOH)

  • Benzene or Toluene (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylindole (1.0 eq) in anhydrous benzene or toluene (approx. 10-15 mL per gram of indole). Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in water (minimal amount). Add this aqueous solution to the dropping funnel. Concurrently, add glacial acetic acid (2.0-3.0 eq) to the cooled indole solution.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred indole/acetic acid mixture over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition. The reaction mixture will typically change color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the same organic solvent (benzene or toluene).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 3-nitroso-2-phenyl-1H-indole.[6][7]

Synthetic Strategy 2: Modern Rh(III)-Catalyzed Cascade Reaction

This advanced, one-pot method provides an elegant alternative for synthesizing 3-nitrosoindoles from different starting materials, showcasing the power of modern transition-metal catalysis. The reaction proceeds via a C-H activation, cyclization, and nitroso-transfer cascade.[1][8][9]

Mechanistic Rationale

This strategy involves the rhodium(III)-catalyzed C-H activation of an N-nitrosoaniline at the ortho-position of the amino group. The resulting rhodacycle intermediate then reacts with an acyl sulfur ylide (e.g., benzoylthio ylide) in a process known as acylmethylation. The addition of a protic acid, such as trifluoroacetic acid, promotes a cyclization and a cascaded migration of the nitroso group from the nitrogen atom to the C3 position of the newly formed indole ring, yielding the final product. A silver salt is often used as an additive to facilitate the reaction.[1]

G start N-nitrosoaniline + Acyl Sulfur Ylide step1 Stage 1: C-H Activation [Rh(III)] catalyst, Ag₂CO₃ 40°C, 9h start->step1 intermediate Acylmethylated Intermediate step1->intermediate step2 Stage 2: Cascade Reaction Add Trifluoroacetic Acid 40°C, 4h intermediate->step2 product 3-nitroso-2-phenyl-1H-indole step2->product

Caption: One-Pot Rh(III)-Catalyzed Synthesis Workflow.

Detailed Experimental Protocol

Materials and Reagents:

  • N-methyl-N-nitrosoaniline (Starting Material)

  • Benzoylthio ylide (Starting Material)

  • Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([RhCp*Cl₂]₂) (Catalyst)

  • Silver Carbonate (Ag₂CO₃) (Additive)

  • Hexafluoroisopropanol (HFIP) (Solvent)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Reaction Setup: In a reaction tube (e.g., a Schlenk tube) under an inert atmosphere (Nitrogen or Argon), add N-methyl-N-nitrosoaniline (1.0 eq), benzoylthio ylide (1.5 eq), [RhCp*Cl₂]₂ (e.g., 0.005 eq), and silver carbonate (0.2 eq).

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) as the solvent.

  • Stage 1 - C-H Activation: Seal the tube and place it in a preheated oil bath at 40 °C. Stir the reaction mixture for approximately 9 hours.

  • Stage 2 - Cyclization/Migration: After the initial heating period, cool the reaction mixture slightly and carefully add trifluoroacetic acid (TFA) (2.5 eq).

  • Reaction Completion: Reseal the tube and continue stirring at 40 °C for an additional 4 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the catalyst and salts. Rinse the pad with a suitable solvent. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the resulting residue by column chromatography on silica gel to isolate the 3-nitroso-2-phenyl-1H-indole product.[1]

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Classical NitrosationMethod 2: Rh(III)-Catalyzed Cascade
Starting Materials 2-phenylindoleN-nitrosoaniline, Acyl sulfur ylide
Key Reagents NaNO₂, Acetic Acid[RhCp*Cl₂]₂, Ag₂CO₃, TFA
Reaction Type Electrophilic Aromatic SubstitutionC-H Activation / Cascade Reaction
Advantages Simple reagents, well-establishedOne-pot procedure, high atom economy, mild conditions
Disadvantages Use of potentially hazardous solvents (benzene), potential for side reactionsExpensive catalyst, requires inert atmosphere, specialized reagents
Typical Yield GoodHigh (reported up to 86%)[1]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards: Sodium nitrite is a strong oxidizer and is toxic if ingested. Organic solvents like benzene and toluene are flammable and have associated health risks. Trifluoroacetic acid is highly corrosive.

  • Product Hazards: Nitroso compounds as a class should be handled with care, as some are suspected mutagens. It is prudent to minimize exposure.[2]

Conclusion

The synthesis of 3-nitroso-2-phenyl-1H-indole can be successfully achieved through multiple synthetic routes. The classical electrophilic nitrosation offers a straightforward and accessible method using common laboratory reagents. For researchers seeking higher efficiency and elegance, the modern rhodium-catalyzed cascade provides a powerful one-pot alternative, reflecting the advancements in transition-metal catalysis. The choice of method will depend on the specific laboratory capabilities, cost considerations, and the desired scale of the synthesis. Both protocols, when executed with care, provide reliable access to this important synthetic intermediate.

References

  • Bertinaria, M., Grosa, G., & Bruni, G. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent | Request PDF. ResearchGate.
  • Pelkey, E. T., & Gribble, G. W. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate.
  • (n.d.). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. ACS Publications.
  • (n.d.). Synthesis of indoles. Organic Chemistry Portal.
  • (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • (n.d.). CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives. Google Patents.
  • (n.d.). 3-nitroso-2-phenyl-1H-indole. PubChem.
  • (n.d.). Cas 784-45-2,3-nitroso-2-phenyl-1H-indole. LookChem.
  • (n.d.). 784-45-2|3-NItroso-2-phenyl-1h-indole|BLD Pharm. BLD Pharm.
  • Cui, X. (2019). Preparation method of 3-nitroso substituted indole derivative. SciSpace.
  • (n.d.). 3-nitroso-2-phenyl-1H-indole. Key Organics.
  • (n.d.). 3-nitroso-2-phenyl-1H-indole | CAS#:784-45-2. Chemsrc.

Sources

Application Notes and Protocols for the Regioselective Synthesis of 3-Nitroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Nitroindoles in Drug Discovery and Development

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Among the diverse array of functionalized indoles, 3-nitroindoles have emerged as exceptionally valuable synthetic intermediates.[1][2][4] The versatile nitro group at the C3 position can be readily transformed into a variety of other functional groups, including amines, amides, and nitroso compounds, providing a gateway to a rich chemical space for drug discovery. Furthermore, the electron-withdrawing nature of the nitro group activates the indole ring for unique downstream chemical transformations.[5][6]

3-Nitroindole derivatives are key precursors for the synthesis of biologically active molecules, including potential therapeutics for a range of diseases.[1][2][3] Their utility in constructing complex heterocyclic systems, such as pyrrolo[2,3-b]indoles, further underscores their significance in synthetic and pharmaceutical chemistry.[1][3][7]

This document provides a comprehensive guide to the regioselective synthesis of 3-nitroindoles, with a focus on modern, efficient, and scalable methodologies suitable for research and development settings. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights to enable researchers to successfully implement these methods.

The Challenge of Regioselectivity in Indole Nitration

The direct nitration of indoles presents a significant regioselectivity challenge. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[8][9] The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[8][9] However, traditional nitration methods employing strong acids like a mixture of concentrated nitric and sulfuric acid often lead to a number of undesirable outcomes:

  • Lack of Regioselectivity: While C3 is the preferred site, mixtures of isomers, including nitration at other positions on the pyrrole or benzene ring, can occur.[9]

  • Acid-Catalyzed Polymerization: The acidic conditions can induce polymerization of the electron-rich indole ring, leading to significant yield reduction and purification challenges.[8]

  • Harsh Reaction Conditions: The use of strong, corrosive acids poses safety and environmental concerns, and is often incompatible with sensitive functional groups on the indole substrate.[1][2][3]

  • Poor Functional Group Tolerance: Many functional groups are not stable under strongly acidic nitrating conditions, limiting the substrate scope of these methods.[1][2][3]

These limitations have driven the development of milder and more selective methods for the synthesis of 3-nitroindoles.

Modern Strategies for Regioselective C3-Nitration of Indoles

To overcome the challenges associated with classical nitration, several innovative approaches have been developed. This section will detail some of the most effective and widely adopted strategies.

Non-Acidic and Metal-Free Nitration: The Ammonium Tetramethylnitrate/Trifluoroacetic Anhydride System

A significant advancement in the synthesis of 3-nitroindoles is the development of a non-acidic and metal-free nitrating system.[1][2][3][7] This method utilizes the in-situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from ammonium tetramethylnitrate (NMe₄NO₃) and trifluoroacetic anhydride ((CF₃CO)₂O).[1][2][7] Trifluoroacetyl nitrate is a potent electrophilic nitrating agent that reacts selectively at the C3 position of indoles under mild conditions.[1][2][3]

Mechanism of Action:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitrating Agent: Ammonium tetramethylnitrate reacts with trifluoroacetic anhydride to form the highly electrophilic trifluoroacetyl nitrate.

  • Electrophilic Attack: The electron-rich C3 position of the indole attacks the electrophilic nitrogen of trifluoroacetyl nitrate.

  • Aromatization: The resulting intermediate loses a proton to regenerate the aromatic indole ring, yielding the 3-nitroindole product.

This method offers several advantages:[1][2][3]

  • High Regioselectivity: Exclusively delivers the C3-nitro product.

  • Mild Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C), avoiding the use of strong acids.

  • Excellent Functional Group Tolerance: A wide range of substituted indoles are compatible with this protocol.

  • Environmentally Benign: Avoids the use of heavy metals and corrosive acids.

  • Scalability: The protocol has been successfully scaled up to gram-scale synthesis.[1][2][3]

Experimental Workflow Diagram:

workflow Workflow for Non-Acidic C3-Nitration of Indoles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification indole Indole Substrate cooling Cool to 0-5 °C indole->cooling NMe4NO3 NMe4NO3 NMe4NO3->cooling solvent Acetonitrile solvent->cooling TFAA_add Add (CF3CO)2O Solution cooling->TFAA_add stir Stir at 0-5 °C TFAA_add->stir quench Quench with NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 3-Nitroindole Product purify->product

Sources

Application Notes and Protocols for the Investigation of 3-nitroso-2-phenyl-1H-indole in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the 2-Phenylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this class, 2-phenylindole derivatives have emerged as a particularly promising source of potent anticancer agents.[2][3] These compounds have demonstrated significant antiproliferative effects across a range of human cancer cell lines, including breast, lung, and melanoma.[4][5] Their mechanisms of action are often multifaceted, with many derivatives functioning as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[6][7][8] Others have been shown to act as selective estrogen receptor modulators (SERMs) or topoisomerase inhibitors.[9][10]

This document provides a detailed guide for the investigation of a novel, under-explored member of this class: 3-nitroso-2-phenyl-1H-indole . While direct studies on this specific molecule are limited, its structural similarity to other biologically active 2-phenylindoles suggests it is a compelling candidate for anticancer drug discovery. These notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to synthesize, characterize, and evaluate the anticancer potential of this compound, from initial in vitro screening to preliminary in vivo efficacy studies.

Part 1: Hypothesized Mechanism of Action

Based on the extensive literature on 2-phenylindole analogues, we hypothesize that 3-nitroso-2-phenyl-1H-indole exerts its anticancer effects through a dual mechanism: disruption of microtubule dynamics and subsequent induction of the intrinsic apoptotic pathway .[2][6] Many 2-phenylindoles are known to bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[6] This disruption of the cytoskeleton arrests the cell cycle at the G2/M phase, a state of mitotic stress that can trigger programmed cell death.

The resulting apoptotic cascade is likely mediated by the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[11][12] Mitotic arrest-induced stress is expected to shift the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins in favor of apoptosis.[13] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in the execution of cell death via cleavage of key cellular substrates.[14][15]

Visualizing the Proposed Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by 3-nitroso-2-phenyl-1H-indole.

Anticancer_Mechanism_of_3_nitroso_2_phenyl_1H_indole cluster_0 Cellular Entry & Target Engagement cluster_1 Cytoskeletal Disruption & Mitotic Arrest cluster_2 Intrinsic Apoptosis Pathway Compound 3-nitroso-2-phenyl-1H-indole Tubulin β-Tubulin Compound->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Bcl2 Anti-apoptotic Bcl-2, Bcl-xL G2M->Bcl2 Bax Pro-apoptotic Bax, Bak G2M->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism of 3-nitroso-2-phenyl-1H-indole.

Part 2: Synthesis and Characterization

The synthesis of 3-nitroso-2-phenyl-1H-indole can be approached via a two-step process: first, the synthesis of the 2-phenylindole core using the well-established Fischer indole synthesis, followed by regioselective nitrosation at the C3 position.[16][17]

Protocol 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

Causality: The Fischer indole synthesis is a robust, acid-catalyzed reaction that reliably produces the indole ring from a phenylhydrazone precursor, which is itself formed from phenylhydrazine and a suitable ketone (in this case, acetophenone).[16] Polyphosphoric acid (PPA) is an effective catalyst and solvent for the cyclization step.

  • Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the acetophenone phenylhydrazone.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Indolization (Cyclization):

    • Carefully add the dried acetophenone phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (approx. 10-fold excess by weight) at 80-100°C with mechanical stirring.

    • Heat the mixture to 150-180°C for 30-60 minutes. The mixture will become viscous and change color.

    • Monitor the reaction by TLC (a new, fluorescent spot corresponding to 2-phenylindole should appear).

    • Allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring.

    • The crude 2-phenylindole will precipitate. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: C3-Nitrosation of 2-Phenylindole

Causality: The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. Nitrosation is typically achieved using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid at low temperatures to prevent its decomposition.[18]

  • Reaction Setup:

    • Dissolve the purified 2-phenylindole (1.0 eq) in a mixture of acetic acid and water in a three-necked flask equipped with a thermometer and a dropping funnel.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of cold water.

  • Nitrosation Reaction:

    • Add the sodium nitrite solution dropwise to the stirred indole solution, ensuring the temperature remains below 5°C. The reaction is often accompanied by a color change.

    • Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Slowly pour the reaction mixture into a beaker of cold water to precipitate the crude 3-nitroso-2-phenyl-1H-indole.

    • Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

    • Dry the product under vacuum.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Characterization

The identity and purity of the synthesized 3-nitroso-2-phenyl-1H-indole must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: 222.24 g/mol ).[19]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N=O stretch.

  • Melting Point: To assess purity.

Part 3: In Vitro Evaluation Protocols

The initial assessment of anticancer activity is performed using a panel of human cancer cell lines. A common and effective starting point is to use cell lines from diverse cancer types, such as:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • MDA-MB-231: Triple-negative breast adenocarcinoma.

  • A549: Non-small cell lung carcinoma.

  • HeLa: Cervical adenocarcinoma.

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent oxidoreductases in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This allows for the determination of the compound's half-maximal inhibitory concentration (IC₅₀).

  • Cell Seeding:

    • Culture cells in appropriate media to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-nitroso-2-phenyl-1H-indole in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture media to achieve a range of final concentrations. Based on data from related 2-phenylindoles, a starting range of 0.1 µM to 100 µM is recommended.[4][20]

    • Remove the old media from the 96-well plate and add 100 µL of media containing the various compound concentrations. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the media from each well.

    • Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cell LinePredicted IC₅₀ Range (µM)Experimental IC₅₀ (µM)
MCF-71 - 25To be determined
MDA-MB-2311 - 30To be determined
A5495 - 50To be determined
HeLa2 - 40To be determined
Table 1: Template for summarizing IC₅₀ data. Predicted ranges are based on published data for structurally related 2-phenylindole derivatives.[4][5][20]
Protocol 4: Apoptosis Detection (TUNEL Assay)

Causality: Apoptosis is characterized by the activation of endonucleases that cleave DNA into fragments. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH ends with fluorescently tagged dUTPs, allowing for the quantification of apoptotic cells.

  • Sample Preparation:

    • Culture cells on glass coverslips in a 6-well plate and treat with 3-nitroso-2-phenyl-1H-indole at concentrations around the determined IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours.

    • Include a positive control (e.g., treat cells with DNase I) and a negative control (vehicle-treated).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is critical for allowing the TdT enzyme to access the nucleus.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • (Optional) Incubate the sample with an equilibration buffer provided in a commercial TUNEL assay kit for 10 minutes.

    • Prepare the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) according to the manufacturer's protocol.

    • Incubate the coverslips with the TdT reaction mix for 60 minutes at 37°C in a humidified, dark chamber.

  • Stopping the Reaction and Counterstaining:

    • Stop the reaction by washing the coverslips with a stop/wash buffer (often saline-sodium citrate based).

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

    • Wash several times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit green/red fluorescence (depending on the dUTP label) in the nucleus, while all nuclei will show blue fluorescence from the DAPI stain.

    • Quantify the apoptotic index by counting the percentage of TUNEL-positive cells out of the total number of cells in several random fields.

Protocol 5: Western Blot Analysis of Apoptotic Proteins

Causality: Western blotting allows for the detection and semi-quantification of specific proteins. To validate the hypothesized mechanism, this protocol targets key proteins in the intrinsic apoptotic pathway: the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, Caspase-3 (specifically, its cleaved, active form).

  • Protein Extraction:

    • Seed cells in 6-well plates and treat with 3-nitroso-2-phenyl-1H-indole (e.g., at 0.5x, 1x, and 2x IC₅₀) for 24 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the relative expression levels of the target proteins, normalized to the loading control. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 would support the hypothesized apoptotic mechanism.

Part 4: In Vivo Efficacy Evaluation

Protocol 6: Human Tumor Xenograft Model

Causality: To translate in vitro findings, it is crucial to assess the compound's efficacy in a living organism. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate a drug's ability to inhibit tumor growth in vivo.[6]

  • Animal and Cell Line Preparation:

    • Acquire 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID). Allow them to acclimatize for at least one week.

    • Select a cancer cell line that showed high sensitivity in vitro (e.g., A549 or MDA-MB-231). Culture and harvest the cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

  • Tumor Implantation:

    • Inject approximately 2-5 x 10⁶ cells subcutaneously into the right flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare the 3-nitroso-2-phenyl-1H-indole formulation. It may need to be dissolved in a vehicle such as DMSO and then diluted in saline or corn oil.

    • Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal (i.p.) or oral gavage) at a predetermined dose and schedule (e.g., daily or three times a week).

    • Administer the vehicle solution to the control group on the same schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • At the endpoint, euthanize the mice, excise the tumors, and measure their final weight.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage to quantify the drug's efficacy.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy S1 Synthesis of 2-Phenylindole S2 Nitrosation at C3 S1->S2 S3 Purification & Characterization (NMR, MS) S2->S3 IV1 Cell Viability (MTT) Determine IC50 S3->IV1 Test Compound IV2 Apoptosis Assay (TUNEL) Confirm Apoptotic Induction IV1->IV2 IV3 Western Blot Probe Mechanism (Bcl-2, Caspase-3) IV2->IV3 IVV1 Xenograft Model Setup (Tumor Implantation) IV3->IVV1 Promising Candidate IVV2 Treatment & Monitoring (Tumor Growth, Body Weight) IVV1->IVV2 IVV3 Endpoint Analysis (Tumor Weight, TGI) IVV2->IVV3

Caption: Overall workflow for anticancer evaluation.

References

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Application Notes and Protocols for Toxicology and Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Framework for Assessing Genotoxicity

In the landscape of drug development and chemical safety assessment, the evaluation of toxicological and mutagenic potential is paramount. Early identification of compounds that can damage genetic material is crucial for safeguarding human health and mitigating the significant financial and ethical costs of late-stage drug attrition.[1][2] This guide provides an in-depth exploration of key in vitro assays that form the cornerstone of modern genotoxicity testing.

Moving beyond a simple recitation of protocols, this document is designed for the discerning researcher, scientist, and drug development professional. It delves into the causality behind experimental choices, presenting each assay as a self-validating system. By understanding the "why" behind the "how," researchers can not only execute these assays with precision but also adeptly interpret and troubleshoot their results.

The following sections will detail the principles, applications, and step-by-step protocols for a battery of essential genotoxicity tests: the Ames test for bacterial reverse mutation, the Comet assay for detecting DNA strand breaks, and the Micronucleus assay for identifying chromosomal damage. Furthermore, we will explore the critical role of metabolic activation and the strategic integration of data from these assays into a cohesive safety assessment.

The Imperative of Metabolic Activation: Mimicking In Vivo Realities

Many chemical compounds are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver.[3] This process, known as metabolic activation, often involves the cytochrome P450 enzyme system. To mimic this in vivo reality in an in vitro setting, a liver homogenate, typically the S9 fraction, is incorporated into the assays.[3][4]

The S9 fraction is the supernatant obtained from centrifuging a liver homogenate at 9000g and contains both microsomal and cytosolic enzymes.[3][4] For robust and reliable results, the S9 fraction must be prepared from animals treated with enzyme-inducing agents, such as a combination of phenobarbital and β-naphthoflavone, to ensure a broad spectrum of metabolic activity.[5]

Quality Control of the S9 Fraction: A Critical Step

The enzymatic activity of the S9 fraction is a critical variable that must be controlled to ensure the validity of a genotoxicity study. Each new batch of S9 should be tested for its ability to metabolize known pro-mutagens into their active forms. For example, in the context of the Ames test, the S9 fraction should be able to activate compounds like 2-aminoanthracene or benzo[a]pyrene, leading to a significant increase in revertant colonies in the appropriate bacterial strains.[5] The absence of such activation in the positive controls would invalidate the results for the test compound in the presence of S9.

The Ames Test: A Sentinel for Point Mutations

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for detecting gene mutations.[6] It is often the first screen for potential carcinogens due to its speed, cost-effectiveness, and high predictive value.[6][7] The test is performed in compliance with the Organisation for Economic Co-operation and Development (OECD) Guideline 471.[8]

Scientific Principle

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) due to a mutation in the genes responsible for its synthesis.[6] These strains are exposed to the test compound and plated on a minimal medium lacking the required amino acid. Only bacteria that undergo a reverse mutation, restoring their ability to synthesize the amino acid, will be able to grow and form colonies.[9] The number of these revertant colonies is proportional to the mutagenic potential of the compound.[9]

The bacterial strains used are specifically designed to detect different types of mutations, such as frameshift and base-pair substitutions.[6] They also contain other mutations that increase their sensitivity to mutagens, such as a defective DNA excision-repair system and a more permeable cell wall.[6]

Experimental Workflow: A Self-Validating System

The Ames test protocol is designed to be a self-validating system through the inclusion of a comprehensive set of controls.

Ames_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Prepare overnight cultures of bacterial strains mix Mix bacteria, test compound, and S9 mix (or buffer) strain_prep->mix s9_prep Prepare S9 mix (if metabolic activation is required) s9_prep->mix test_compound_prep Prepare serial dilutions of test compound test_compound_prep->mix pre_incubation Pre-incubation (optional, increases sensitivity) mix->pre_incubation plating Add to molten top agar and pour onto minimal glucose agar plates mix->plating pre_incubation->plating incubation Incubate plates at 37°C for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting analysis Statistical analysis and interpretation of results counting->analysis Comet_Workflow cluster_prep Preparation cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Analysis cell_prep Prepare single-cell suspension from treated and control cells slide_prep Embed cells in low-melting-point agarose on a slide cell_prep->slide_prep lysis Lyse cells to remove membranes and proteins, forming nucleoids slide_prep->lysis unwinding Alkaline unwinding of DNA lysis->unwinding electrophoresis Electrophoresis to separate damaged DNA from the nucleoid unwinding->electrophoresis staining Neutralize and stain DNA electrophoresis->staining imaging Visualize and capture images of comets using fluorescence microscopy staining->imaging analysis Quantify DNA damage using image analysis software imaging->analysis

Caption: The sequential steps of the Comet assay.

Detailed Protocol: Alkaline Comet Assay
  • Cell Preparation: Prepare a single-cell suspension of the cells to be tested (e.g., from cell culture or dissociated tissue). Ensure high cell viability.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the tank, neutralize with a Tris buffer, and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. [10][11]

Data Interpretation and Validation

The primary endpoint in the Comet assay is typically the percentage of DNA in the tail or the tail moment (a value that incorporates both the tail length and the intensity of DNA in the tail). [12]A statistically significant, dose-dependent increase in these parameters indicates that the test compound induces DNA strand breaks.

Self-Validation through Controls:

  • Negative Control: Untreated or vehicle-treated cells should exhibit minimal DNA migration (a round comet head with little to no tail). This establishes the baseline level of DNA damage.

  • Positive Control: Cells treated with a known DNA-damaging agent (e.g., hydrogen peroxide or a relevant alkylating agent) should show significant DNA migration. This confirms that the assay system is capable of detecting DNA damage.

Troubleshooting Common Artifacts:

  • "Hedgehogs" or "Clouds": These are comets with no discernible head, indicating highly damaged or apoptotic cells. These should generally be excluded from the analysis.

  • High Background Damage in Controls: This can be caused by excessive mechanical stress during cell preparation, exposure to light, or contamination of reagents.

  • No Comets in Positive Controls: This could indicate a problem with the electrophoresis conditions, the lysis step, or the activity of the positive control compound.

The Micronucleus Assay: A Window into Chromosomal Damage

The in vitro micronucleus assay is a comprehensive test for genotoxicity that can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). [6][13]It is a key component of the standard battery of tests for regulatory submissions and is described in OECD Guideline 487.

Scientific Principle

Micronuclei are small, membrane-bound bodies in the cytoplasm that contain either lagging chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. [14]The formation of micronuclei is therefore a hallmark of chromosomal damage or interference with the mitotic spindle. [14] To ensure that only cells that have undergone division are scored, the assay often employs a cytokinesis-block method. [3][15]Cytochalasin B, an inhibitor of actin polymerization, is added to the cell culture to prevent cytokinesis (cytoplasmic division) after nuclear division has occurred. [3][15]This results in the accumulation of binucleated cells, and micronuclei are scored in these cells. [15]

Experimental Workflow: Capturing Mitotic Errors

Micronucleus_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis cell_culture Culture cells and treat with test compound and controls cyto_b Add Cytochalasin B to block cytokinesis cell_culture->cyto_b harvest Harvest cells and prepare slides cyto_b->harvest staining Stain cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) harvest->staining scoring Score the frequency of micronuclei in binucleated cells staining->scoring analysis Statistical analysis and interpretation of results scoring->analysis

Caption: Key stages of the cytokinesis-block micronucleus assay.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Plate cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y or TK6) and treat with at least three concentrations of the test compound, as well as negative and positive controls.

    • Negative Control: Vehicle-treated cells.

    • Positive Controls: A known clastogen (e.g., mitomycin C) and a known aneugen (e.g., colchicine or vincristine) should be included. [16]2. Cytokinesis Block: Add cytochalasin B to the cultures at an appropriate time point to allow for one cell division.

  • Harvesting: Harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, fix the cells, and drop them onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring and Data Analysis: Under a microscope, score the number of micronuclei in at least 1000 binucleated cells per concentration. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells. [4][17]

Distinguishing Clastogens from Aneugens

A key advantage of the micronucleus assay is the ability to distinguish between clastogenic and aneugenic modes of action, which has important implications for risk assessment. [13]This can be achieved by using fluorescence in situ hybridization (FISH) with a pan-centromeric probe or kinetochore staining. [13][18][19]

  • Clastogens induce micronuclei that are primarily composed of acentric chromosome fragments (centromere-negative). [19]* Aneugens induce micronuclei that contain whole chromosomes (centromere-positive). [19] A predominance of centromere-positive micronuclei suggests an aneugenic mode of action. [19]

    Endpoint Clastogenic Effect Aneugenic Effect Rationale
    Micronucleus Frequency Increased Increased Both mechanisms lead to the formation of micronuclei.
    Centromere/Kinetochore Staining Predominantly negative Predominantly positive Distinguishes between chromosome fragments and whole chromosomes in the micronuclei.

    | Induction of Polyploidy | Not typically observed | May be observed | Aneugens can interfere with chromosome segregation, leading to an increase in the number of chromosome sets. |

Integrated Approaches to Testing and Assessment (IATA)

No single assay is sufficient to fully characterize the genotoxic potential of a compound. A battery of tests is required, and the results must be integrated in a weight-of-evidence approach. [20][21]The OECD has developed the concept of Integrated Approaches to Testing and Assessment (IATA) to provide a framework for combining data from various sources to make a comprehensive safety assessment. [20][21] An example of an integrated testing strategy for genotoxicity might proceed as follows:

  • Initial Screening (Ames Test): A positive result in the Ames test indicates that the compound is a bacterial mutagen and raises a significant concern. A negative result does not rule out genotoxicity, as the compound may be a clastogen or aneugen that is not detected in bacteria.

  • Follow-up with In Vitro Mammalian Assays:

    • If the Ames test is positive, the in vitro micronucleus assay can provide information on the compound's potential to cause chromosomal damage in mammalian cells.

    • If the Ames test is negative, the in vitro micronucleus assay is still essential to assess for clastogenic and aneugenic potential. [19]The Comet assay can be used to further investigate the induction of DNA strand breaks.

  • In Vivo Testing: If significant genotoxicity is observed in vitro, in vivo studies (e.g., the in vivo micronucleus or Comet assay) may be necessary to determine if the effects are relevant in a whole-animal system, considering factors like absorption, distribution, metabolism, and excretion.

By integrating the results from this battery of tests, a comprehensive profile of a compound's genotoxic potential can be developed, enabling informed decision-making in drug development and chemical safety assessment.

References

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  • Johnson, G. E., Soeteman-Hernandez, L. G., Gollapudi, B. B., Bodger, O. G., & Dearfield, K. L. (2020). Statistical treatment of cytotoxicity in Ames bacterial reverse mutation assays can provide additional structure–activity relationship information. Toxicology Research and Application, 4, 239784732091163. Retrieved from [Link]

  • Fenech, M. (2020). Cytokinesis-Block Micronucleus Cytome Assay Evolution into a More Comprehensive Method to Measure Chromosomal Instability. Genes, 11(9), 1044. Retrieved from [Link]

  • Chu, K. C., Patel, K. M., Lin, A. H., Fleischer, R. J., & Scolnick, E. M. (1984). An evaluation of Salmonella (Ames) test data in the published literature: application of statistical procedures and analysis of mutagenic potency. Mutation research, 134(1), 1–47. Retrieved from [Link]

  • Forchhammer, L., Johansson, C., Loft, S., Möller, L., Godschalk, R. W., van Schooten, F. J., ... & Vested, A. (2009). Chapter 16: Imaging and Image Analysis in the Comet Assay. In The Comet Assay in Toxicology (pp. 225-244). Royal Society of Chemistry. Retrieved from [Link]

  • The use of the comet assay for the evaluation of the genotoxicity of nanomaterials - Frontiers. (n.d.). Retrieved from [Link]

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  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: Characterization of 3-nitroso-2-phenyl-1H-indole as a Potential Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitric oxide (NO) is a pivotal signaling molecule in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The therapeutic potential of harnessing NO has led to significant interest in the development of nitric oxide donor compounds. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 3-nitroso-2-phenyl-1H-indole as a potential NO donor. We present detailed protocols for its synthesis, characterization, quantification of NO release, and assessment of its biological activity in vitro. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure robust and reproducible results.

Introduction: The Role of Nitric Oxide Donors in Therapeutics

Nitric oxide's short half-life and gaseous nature make direct administration challenging, necessitating the use of NO donor molecules (also known as prodrugs) that can release NO in a controlled manner at a specific physiological target.[3] These donors can be broadly classified based on their chemical structure and the mechanism of NO release. The therapeutic effects of NO are highly concentration-dependent; low concentrations often promote cell survival, while high concentrations can induce apoptosis and cytotoxicity.[4][5] Therefore, accurate characterization of a donor's NO release profile is critical for determining its therapeutic window and potential applications, which range from cardiovascular diseases to cancer therapy.[6][7][8][9]

3-nitroso-2-phenyl-1H-indole is an indole derivative containing a nitroso (-N=O) group.[7][10] The C-nitroso group is a known NO-donating functional group, suggesting that this compound could serve as a precursor for NO release. This guide outlines the necessary experimental framework to validate this hypothesis and characterize its biological potential.

Physicochemical Properties of 3-nitroso-2-phenyl-1H-indole

A summary of the key properties of the target compound is provided below.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O[10][11][12]
Molecular Weight 222.24 g/mol [7][10]
CAS Number 784-45-2[10][11][13]
IUPAC Name 3-nitroso-2-phenyl-1H-indole[10]
SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O[10]

Synthesis and Characterization

The synthesis of 3-nitroso-substituted indoles can be achieved through various organic synthesis routes.[14][15] A common approach involves the nitrosation of the parent indole compound.

Protocol 2.1: Synthesis of 3-nitroso-2-phenyl-1H-indole

This protocol describes a general method for the nitrosation of 2-phenyl-1H-indole.

Rationale: The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. Acidified nitrite generates a nitrosonium ion (NO⁺), a weak electrophile that reacts with the indole to form the C-nitroso derivative. Acetic acid serves as both the solvent and the acid catalyst.

Materials:

  • 2-phenyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-phenyl-1H-indole (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5°C using an ice bath while stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the cooled indole solution over 30 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

  • Slowly pour the reaction mixture into a beaker of cold deionized water.

  • A precipitate of 3-nitroso-2-phenyl-1H-indole should form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove residual acid and salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2.2: Structural Characterization

Rationale: Confirmation of the product's identity and purity is essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard methods for structural elucidation of organic compounds.

  • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be consistent with the structure of 3-nitroso-2-phenyl-1H-indole, showing characteristic peaks for the aromatic protons and the indole N-H proton.

  • Mass Spectrometry (MS): Perform mass spectrometry (e.g., ESI-MS) to confirm the molecular weight. The observed mass-to-charge ratio (m/z) should correspond to the molecular ion [M+H]⁺ or [M]⁺ of the product (Expected m/z for [M+H]⁺ ≈ 223.08).

  • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized compound. A single major peak indicates a high degree of purity.

Quantification of Nitric Oxide Release

The Griess reaction is a reliable and widely used colorimetric method for the indirect quantification of NO.[2][16][17] It measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[18]

Protocol 3.1: Nitric Oxide Measurement using the Griess Assay

Rationale: The Griess assay is a two-step diazotization reaction. In an acidic medium, nitrite is converted to a nitrosating agent which reacts with sulfanilamide to form a diazonium ion. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, intensely colored azo compound that can be quantified spectrophotometrically at ~540 nm.[2][19][20]

Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Sodium Nitrite Standard Solutions C Aliquot Standards & Samples into 96-well plate A->C B Prepare Solution of 3-nitroso-2-phenyl-1H-indole B->C D Add Griess Reagent I (Sulfanilamide) C->D E Add Griess Reagent II (NED) D->E F Incubate at Room Temp (e.g., 10-15 min) E->F G Measure Absorbance at 540 nm F->G H Plot Standard Curve (Absorbance vs. Concentration) G->H I Calculate Nitrite Concentration in Samples H->I

Caption: Workflow for NO quantification using the Griess Assay.

Materials:

  • 3-nitroso-2-phenyl-1H-indole stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent I: 1% (w/v) sulfanilamide in 5% phosphoric acid.[19]

  • Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[19]

  • Sodium nitrite (NaNO₂) standard solution (e.g., 100 µM in PBS)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

Part A: Standard Curve Preparation

  • Prepare a series of sodium nitrite standards by serial dilution of the 100 µM stock solution in PBS. A typical range would be 0, 1, 2.5, 5, 10, 25, and 50 µM.

  • Add 50 µL of each standard solution in triplicate to the wells of the 96-well plate.

Well Designation[NaNO₂] (µM)Volume of Standard (µL)Volume of PBS (µL)
BLANK00100
S1110 (of 10 µM stock)90
S22.525 (of 10 µM stock)75
S3550 (of 10 µM stock)50
S410100 (of 10 µM stock)0
S52525 (of 100 µM stock)75
S65050 (of 100 µM stock)50
Note: This table is an example for preparing standards directly in the plate or for creating intermediate stocks.

Part B: Sample Preparation and Reaction

  • Add 50 µL of PBS to the sample wells in triplicate.

  • Add a specific volume of the 3-nitroso-2-phenyl-1H-indole stock solution to initiate the reaction (e.g., 1-5 µL to achieve a final concentration of 100-500 µM).

  • Incubate the plate at 37°C. To measure kinetics, take readings at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, stop the reaction by proceeding to the Griess reaction. Alternatively, set up separate wells for each time point.

  • Add 50 µL of Griess Reagent I to all standard and sample wells.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II to all wells.

  • Incubate for another 5-10 minutes at room temperature. A pink/magenta color will develop.

Part C: Measurement and Analysis

  • Measure the absorbance of each well at 540 nm using a microplate reader.[21][22]

  • Subtract the absorbance of the blank (0 µM standard) from all other readings.

  • Plot the corrected absorbance values for the sodium nitrite standards against their known concentrations to generate a standard curve.

  • Use the linear regression equation from the standard curve to determine the concentration of nitrite (and thus, released NO) in your experimental samples.

Trustworthiness Note: It is crucial to account for potential interferences. Components in complex biological media, such as cell culture media, can scavenge NO, leading to inaccurate measurements.[23] Therefore, initial characterization in a clean buffer like PBS is recommended before moving to more complex systems.

In Vitro Biological Evaluation

Assessing the biological activity of an NO donor is essential to understand its therapeutic potential. Vasodilation is a hallmark physiological effect of nitric oxide.

Protocol 4.1: Assessment of Vasodilation in Endothelial Cell Cultures

Rationale: NO released from a donor compound diffuses to underlying vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which increases cyclic guanosine monophosphate (cGMP) levels, ultimately leading to smooth muscle relaxation and vasodilation.[24] This protocol describes an indirect method using isolated blood vessels, a gold standard for assessing vasoreactivity.[25][26]

Vasodilation_Pathway NO_Donor 3-nitroso-2-phenyl-1H-indole NO Nitric Oxide (NO) NO_Donor->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates SMC Vascular Smooth Muscle Cell cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Caption: Simplified NO/cGMP signaling pathway in vasodilation.

Materials:

  • Isolated arterial rings (e.g., rat aorta or human subcutaneous arteries)[25]

  • Wire myograph system

  • Krebs-Henseleit buffer

  • Vasoconstrictor agent (e.g., Phenylephrine, U46619)[26]

  • 3-nitroso-2-phenyl-1H-indole

  • Positive control NO donor (e.g., Sodium Nitroprusside, SNP)[25]

Procedure:

  • Dissect and mount arterial rings in the wire myograph chambers containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Allow the vessels to equilibrate under a standardized resting tension.

  • Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of 3-nitroso-2-phenyl-1H-indole to the chamber, allowing the relaxation response to stabilize at each concentration.

  • Record the changes in tension. Relaxation is typically expressed as a percentage reversal of the pre-induced contraction.

  • In parallel experiments, generate concentration-response curves for a known NO donor like SNP to serve as a positive control.[26]

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal relaxation effect).

Protocol 4.2: Cytotoxicity Assessment

Rationale: High concentrations of NO can be cytotoxic, an effect that can be therapeutic (in cancer) or a sign of toxicity.[4] The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Selected cell line (e.g., vascular smooth muscle cells, cancer cell line)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3-nitroso-2-phenyl-1H-indole for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%). This provides a quantitative measure of the compound's cytotoxicity.[27]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of 3-nitroso-2-phenyl-1H-indole as a potential nitric oxide donor. By systematically synthesizing the compound, confirming its structure, quantifying its NO release profile, and evaluating its biological effects on vasodilation and cytotoxicity, researchers can build a comprehensive understanding of its therapeutic potential. Adherence to these self-validating methodologies, including the use of appropriate standards and controls, will ensure the generation of high-quality, reliable data crucial for advancing drug development efforts in NO-based therapeutics.

References

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Application Notes & Protocols: The Kaleidoscopic Reactivity of 1-Methyl-2-phenyl-3-nitrosoindole with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Nitrosoindoles represent a class of highly reactive synthons whose utility in organic and medicinal chemistry is vast yet nuanced. The inherent electrophilicity of the nitroso group, modulated by the electron-rich indole scaffold, provides a fertile ground for a diverse array of chemical transformations. This application note focuses specifically on the reactivity of 1-methyl-2-phenyl-3-nitrosoindole, a model substrate, with various nucleophiles. We will explore the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for key transformations, and present data to guide synthetic strategy. The reactions detailed herein showcase the compound's ability to undergo nucleophilic additions, cycloadditions, and complex rearrangements, making it a valuable precursor for novel heterocyclic frameworks relevant to drug discovery.

Introduction: The Synthetic Potential of 3-Nitrosoindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Modification at the C3 position is a common strategy for generating structural diversity and modulating biological activity. The introduction of a nitroso group at this position transforms the indole into a potent electrophile, opening up a rich landscape of synthetic possibilities.

The reactivity of C-nitroso compounds is characterized by the electrophilic nature of the nitrogen atom, making them susceptible to attack by a wide range of nucleophiles.[1] In the context of the 1-methyl-2-phenyl-3-nitrosoindole scaffold, this reactivity is further influenced by the electronic contributions of the N-methyl and C2-phenyl substituents. These groups modulate the electron density of the indole ring and, consequently, the reactivity of the C3-nitroso moiety. Understanding this interplay is crucial for predicting reaction outcomes and designing rational synthetic routes. This guide provides an in-depth look at this reactivity, with a focus on practical applications for the synthesis of complex molecules.

Core Reactivity: Activation and Nucleophilic Attack

A key strategy to enhance the electrophilicity of 1-methyl-2-phenyl-3-nitrosoindole involves its activation with an acylating agent, such as benzoyl chloride. This in-situ activation generates a highly reactive intermediate, which can be conceptualized as an iminium-like species.[2][3] This activated intermediate readily reacts with a variety of nucleophiles.

Reactions with Carbon-Based Nucleophiles (Indoles and Indolizines)

A notable class of reactions involves the use of electron-rich aromatic systems, such as indoles and indolizines, as nucleophiles. The reaction of 1-methyl-2-phenyl-3-nitrosoindole, activated with benzoyl chloride, with these nucleophiles leads to initial 1,2-addition products. Interestingly, under acidic conditions, these adducts can undergo a subsequent 1,3-nucleophilic migration, providing a pathway to structurally complex, polycyclic aromatic systems.[2][4][5]

The outcome of these reactions is highly dependent on the nucleophilicity of the attacking species. For instance, indolizines, being more nucleophilic than indoles, often lead to higher yields of the corresponding addition products.[2]

Data Summary:
Nucleophile (NuH)Activating AgentProduct TypeYield (%)Reference
IndoleBenzoyl Chloride1,2-Addition / 1,3-Migration30-35[2]
2-MethylindoleBenzoyl Chloride1,2-Addition24[2]
2-PhenylindoleBenzoyl Chloride1,3-Migration73[2]
IndolizineBenzoyl Chloride1,2-Addition53[2]
2-PhenylindolizineBenzoyl Chloride1,3-Migration65[2]
Mechanistic Rationale:

The reaction proceeds through the formation of an electrophilic intermediate upon treatment of the 3-nitrosoindole with benzoyl chloride. This intermediate is then attacked by the nucleophilic indole or indolizine. The resulting adduct can then rearrange, driven by the thermodynamic stability of the final product.

G cluster_activation Activation Step cluster_reaction Reaction Pathway Start 1-Methyl-2-phenyl-3-nitrosoindole Intermediate Activated Electrophilic Intermediate Start->Intermediate + Activator Activator Benzoyl Chloride Product1 1,2-Addition Product Intermediate->Product1 + Nucleophile Nucleophile Indole / Indolizine Product2 1,3-Migration Product Product1->Product2 Acidic Conditions

Caption: General workflow for the activated reaction of 3-nitrosoindole.

Protocol: Reaction of Activated 1-Methyl-2-phenyl-3-nitrosoindole with 2-Phenylindole

Objective: To synthesize the 1,3-migration product from the reaction of activated 1-methyl-2-phenyl-3-nitrosoindole and 2-phenylindole.

Materials:

  • 1-Methyl-2-phenyl-3-nitrosoindole

  • 2-Phenylindole

  • Benzoyl Chloride (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-2-phenyl-3-nitrosoindole (1.0 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature. Stir for 15 minutes to ensure the formation of the activated intermediate.

  • Nucleophilic Addition: In a separate flask, dissolve 2-phenylindole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the activated nitrosoindole solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acid-Catalyzed Rearrangement: Upon consumption of the starting material, carefully add a few drops of concentrated HCl to the reaction mixture. Stir for an additional 1 hour at room temperature to facilitate the 1,3-migration.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,3-migration product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Cycloaddition Reactions: Building Heterocyclic Scaffolds

Beyond simple nucleophilic additions, 3-nitrosoindoles are excellent partners in cycloaddition reactions. The nitroso group can act as a reactive component in [3+2] cycloadditions, providing a direct route to novel heterocyclic systems.[6] While the broader class of 3-nitroindoles is known to participate in dearomative [3+2] cycloadditions,[7] the analogous reactivity of 3-nitrosoindoles offers a complementary pathway.

These reactions are particularly valuable as they can rapidly build molecular complexity, often with high stereocontrol. For instance, the reaction of a nitroso compound with an olefin can lead to the formation of an isoxazolidine ring, a scaffold of interest in medicinal chemistry.[8]

G Nitrosoindole 1-Methyl-2-phenyl- 3-nitrosoindole (1,3-Dipole Component) TransitionState Concerted [3+2] Transition State Nitrosoindole->TransitionState Dipolarophile Alkene or Alkyne Dipolarophile->TransitionState Product Isoxazolidine or Isoxazoline Derivative TransitionState->Product

Caption: Conceptual pathway for [3+2] cycloaddition of a 3-nitrosoindole.

Broader Context and Future Directions

The reactions highlighted in this note represent a fraction of the synthetic potential of 1-methyl-2-phenyl-3-nitrosoindole. The exploration of its reactivity with other classes of nucleophiles, such as organometallics,[9] enamines, and sulfur-based nucleophiles, remains a promising area for future research. Furthermore, the development of enantioselective variants of these reactions would significantly enhance their utility in the synthesis of chiral molecules for drug development.

The versatility of the 3-nitrosoindole scaffold, coupled with the ability to fine-tune its reactivity through substitution, ensures its continued importance as a building block in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers looking to harness the unique chemical properties of this fascinating class of compounds.

References

  • Journal of Chemical Research, Synopses (RSC Publishing). Reactions between 1-Methyl-2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: a Case of 1,3-Migration. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Reactions Between 1‐Methyl‐2‐phenyl‐3‐nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: A Case of 1,3‐Migration. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters. Available from: [Link]

  • ACS Publications. Preparations of C-Nitroso Compounds. Available from: [Link]

  • ResearchGate. Reactions between 1-Methyl-2-Phenyl-3-Nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: A Case of 1,3-Migration. Available from: [Link]

  • Wiley Online Library. [3+2] Cycloaddition Between 3‐Isothiocyanato Oxindoles and Nitroso Compounds. Available from: [Link]

  • ScienceDirect. New developments in nucleophilic additions to nitrones. Available from: [Link]

  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]

  • ResearchGate. (PDF) Reactions between 1Methyl2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: a Case of 1,3Migration. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. Available from: [Link]

  • Wikipedia. Nitrone-olefin (3+2) cycloaddition. Available from: [Link]

Sources

Synthesis of 2-Phenylisatogen from 3-Nitroso-2-phenyl-1H-indole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-phenylisatogen, a valuable heterocyclic compound with potential applications in drug discovery and materials science. The synthesis commences with the preparation of the precursor, 3-nitroso-2-phenyl-1H-indole, followed by its oxidative cyclization to yield the target 2-phenylisatogen. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and discusses the significance and potential applications of 2-phenylisatogen, supported by authoritative references.

Introduction: The Significance of 2-Phenylisatogen

Isatogens, or 1H-indole-2,3-dione-1-oxides, are a class of heterocyclic compounds characterized by a unique tricyclic structure. The presence of the N-oxide functionality imparts distinct electronic properties, making them intriguing scaffolds for medicinal chemistry and materials science. 2-Phenylisatogen, in particular, with its strategic phenyl substitution, presents a promising candidate for the development of novel therapeutic agents and functional organic materials. The exploration of its derivatives has been spurred by the diverse biological activities observed in related indole compounds, including antimicrobial and antitumor properties.[1][2] This guide focuses on a specific and efficient synthetic route to 2-phenylisatogen, starting from the readily accessible 2-phenyl-1H-indole.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-phenylisatogen is efficiently achieved through a two-step process:

  • Nitrosation of 2-phenyl-1H-indole: The first step involves the introduction of a nitroso group at the C3 position of the indole ring to form 3-nitroso-2-phenyl-1H-indole.

  • Oxidative Cyclization: The subsequent intramolecular oxidative cyclization of the nitroso-indole derivative leads to the formation of the isatogen ring system.

This strategy offers a reliable and scalable method for the preparation of 2-phenylisatogen, utilizing common laboratory reagents and techniques.

Experimental Protocols

Synthesis of 3-Nitroso-2-phenyl-1H-indole

The synthesis of the 3-nitroso-2-phenyl-1H-indole precursor is a critical first step. While various methods exist for the nitrosation of indoles, a common and effective approach involves the use of a nitrosating agent such as sodium nitrite in an acidic medium.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenyl-1H-indole (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

  • Acidification: Cool the solution in an ice bath to 0-5 °C and slowly add a solution of hydrochloric acid (HCl) or acetic acid to acidify the reaction mixture.

  • Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise to the stirred reaction mixture. The color of the solution is expected to change, indicating the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, the product, 3-nitroso-2-phenyl-1H-indole, often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[3][4]

Note on Tautomerism: It is important to recognize that 3-nitroso-2-phenyl-1H-indole can exist in equilibrium with its tautomeric form, 2-phenyl-3H-indol-3-one oxime.[5] This tautomerism is a key aspect of its chemical reactivity.

Synthesis of 2-Phenylisatogen from 3-Nitroso-2-phenyl-1H-indole

The conversion of 3-nitroso-2-phenyl-1H-indole to 2-phenylisatogen involves an intramolecular oxidative cyclization. This step is proposed to proceed via the oxidation of the oxime tautomer.

Proposed Protocol:

  • Reagent Selection: A suitable oxidizing agent is required for this transformation. Common oxidizing agents for such conversions include hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other peroxides in an appropriate solvent.

  • Reaction Setup: In a clean, dry round-bottom flask, suspend or dissolve 3-nitroso-2-phenyl-1H-indole (1 equivalent) in a solvent such as glacial acetic acid or a mixture of acetic acid and an inert solvent like dichloromethane.

  • Oxidation: Slowly add the chosen oxidizing agent (e.g., 30% hydrogen peroxide, 1.2 equivalents) to the reaction mixture at room temperature. The reaction may be exothermic, and cooling might be necessary to control the temperature.

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC. The formation of a new, more polar spot corresponding to 2-phenylisatogen should be observed.

  • Work-up and Purification: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with water to remove any residual acid and oxidizing agent, and then dry. The crude 2-phenylisatogen can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Mechanistic Insights

The synthesis of 2-phenylisatogen from 3-nitroso-2-phenyl-1H-indole is a fascinating transformation that highlights the reactivity of the indole nucleus.

Nitrosation of 2-Phenyl-1H-indole

The nitrosation of 2-phenyl-1H-indole is an electrophilic substitution reaction. In an acidic medium, nitrous acid (HONO) is generated in situ from sodium nitrite. The electrophile, the nitrosonium ion (NO⁺), then attacks the electron-rich C3 position of the indole ring, leading to the formation of 3-nitroso-2-phenyl-1H-indole.

Oxidative Cyclization to 2-Phenylisatogen

The conversion of 3-nitroso-2-phenyl-1H-indole to 2-phenylisatogen is believed to proceed through the following steps:

  • Tautomerization: The 3-nitroso-indole exists in equilibrium with its more reactive tautomer, 2-phenyl-3H-indol-3-one oxime.

  • Oxidation of the Oxime: The oxidizing agent reacts with the oxime nitrogen, leading to the formation of an N-oxide intermediate.

  • Intramolecular Cyclization: The newly formed N-oxide then undergoes an intramolecular cyclization, with the N-oxide oxygen attacking the C2 position of the indole ring, which bears the phenyl group. This cyclization is followed by a rearrangement to form the stable isatogen ring system.

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidative Cyclization 2-Phenyl-1H-indole 2-Phenyl-1H-indole 3-Nitroso-2-phenyl-1H-indole 3-Nitroso-2-phenyl-1H-indole 2-Phenyl-1H-indole->3-Nitroso-2-phenyl-1H-indole NaNO2, H+ 2-Phenyl-3H-indol-3-one_oxime 2-Phenyl-3H-indol-3-one_oxime 3-Nitroso-2-phenyl-1H-indole->2-Phenyl-3H-indol-3-one_oxime Tautomerization 2-Phenylisatogen 2-Phenylisatogen 2-Phenyl-3H-indol-3-one_oxime->2-Phenylisatogen [O]

Figure 1. Synthetic pathway to 2-phenylisatogen.

Characterization of 2-Phenylisatogen

The successful synthesis of 2-phenylisatogen should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the phenyl group and the isatogen core.[6][7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) and the N-oxide (N→O) functionality within the isatogen ring.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized 2-phenylisatogen.[7]

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
3-Nitroso-2-phenyl-1H-indoleC₁₄H₁₀N₂O222.24Typically a colored solid
2-PhenylisatogenC₁₄H₉NO₂223.23Crystalline solid

Table 1. Physicochemical properties of key compounds.[5][10]

Potential Applications in Drug Development and Beyond

The 2-phenylisatogen scaffold holds considerable promise for various applications, particularly in the realm of drug discovery.

  • Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial activity.[11][12] The unique electronic properties of the isatogen ring may lead to novel mechanisms of action against pathogenic bacteria and fungi.

  • Antitumor Agents: Many indole derivatives have been investigated for their anticancer properties.[2][13][14][15][16] The planar structure of 2-phenylisatogen suggests potential for intercalation with DNA or interaction with key enzymes involved in cancer cell proliferation.

  • Organic Synthesis: The reactive nature of the isatogen ring system makes it a versatile intermediate for the synthesis of more complex heterocyclic structures.[17]

G 2-Phenylisatogen 2-Phenylisatogen Antimicrobial Activity Antimicrobial Activity 2-Phenylisatogen->Antimicrobial Activity Antitumor Activity Antitumor Activity 2-Phenylisatogen->Antitumor Activity Organic Synthesis Precursor Organic Synthesis Precursor 2-Phenylisatogen->Organic Synthesis Precursor

Sources

Application Notes and Protocols for the Analytical Characterization of 3-nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 3-nitroso-2-phenyl-1H-indole in Drug Discovery and Development

3-nitroso-2-phenyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its indole core is a privileged scaffold in numerous biologically active molecules, while the nitroso group introduces unique chemical reactivity that can be exploited for therapeutic purposes. This compound serves as a precursor in the synthesis of novel drug candidates and is investigated for its potential anticancer and other pharmacological activities.[1] Given its potential role in drug development, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document provides a comprehensive guide to the analytical techniques applicable to 3-nitroso-2-phenyl-1H-indole, offering detailed protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties of 3-nitroso-2-phenyl-1H-indole

A thorough understanding of the physicochemical properties of 3-nitroso-2-phenyl-1H-indole is fundamental to the development of robust analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂OPubChem[2]
Molecular Weight 222.24 g/mol PubChem[2]
IUPAC Name 3-nitroso-2-phenyl-1H-indolePubChem[2]
CAS Number 784-45-2LookChem[1]
Boiling Point 467.4°C at 760 mmHgLookChem[1]
Density 1.24 g/cm³LookChem[1]
Refractive Index 1.663LookChem[1]

I. Chromatographic Analysis: The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of 3-nitroso-2-phenyl-1H-indole and for quantifying it in various matrices. The choice of a reversed-phase method is logical due to the compound's predominantly nonpolar structure, conferred by the phenyl and indole rings.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The indole chromophore and the nitroso group are expected to exhibit strong UV absorbance, making UV detection a sensitive and appropriate choice.

Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. 3-nitroso-2-phenyl-1H-indole, being relatively nonpolar, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. The aromatic nature of the indole and phenyl rings, along with the nitroso functional group, will lead to characteristic UV absorption, allowing for sensitive detection.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase Injection Inject sample SamplePrep->Injection MobilePhasePrep Prepare and degas mobile phase MobilePhasePrep->Injection Column C18 Column Separation Injection->Column Detection UV/Vis Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Purity/Concentration Integration->Quantification

Caption: Workflow for RP-HPLC analysis of 3-nitroso-2-phenyl-1H-indole.

1. Materials and Reagents:

  • 3-nitroso-2-phenyl-1H-indole reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (for sample dissolution)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV/Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of nonpolar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification can improve peak shape for indole-containing compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier in reversed-phase HPLC.
Gradient Elution 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% BA gradient is recommended to ensure elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLAdjustable based on sample concentration and detector sensitivity.
Detection Wavelength 254 nm and 330-350 nm254 nm is a common wavelength for aromatic compounds. The 330-350 nm range should be monitored for the nitroso-indole chromophore.[3]

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of 3-nitroso-2-phenyl-1H-indole in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to 3-nitroso-2-phenyl-1H-indole based on its retention time, which should be consistent with that of the reference standard.

  • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantification, generate a calibration curve using a series of known concentrations of the reference standard.

II. Mass Spectrometry: Unveiling the Molecular Identity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of 3-nitroso-2-phenyl-1H-indole. When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides a powerful method for impurity identification.

A. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar and moderately polar molecules like 3-nitroso-2-phenyl-1H-indole, minimizing fragmentation and preserving the molecular ion.

In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For 3-nitroso-2-phenyl-1H-indole, protonation of the indole nitrogen or other basic sites is expected, resulting in the observation of the [M+H]⁺ ion.

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. Common fragmentation pathways for nitroso compounds include the loss of the nitroso group (NO, 30 Da).[4][5]

MS_Fragmentation Parent [C₁₄H₁₀N₂O + H]⁺ m/z = 223.08 Fragment1 Loss of NO [C₁₄H₁₀N + H]⁺ m/z = 193.08 Parent->Fragment1 - 30 Da

Caption: Predicted ESI-MS fragmentation of 3-nitroso-2-phenyl-1H-indole.

1. Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

2. LC Conditions:

  • Use the same RP-HPLC conditions as described in Section I.A.

3. MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Expected to readily form [M+H]⁺ ions.
Capillary Voltage 3-4 kVTo achieve stable electrospray.
Drying Gas Flow 8-12 L/minTo facilitate solvent evaporation.
Drying Gas Temperature 300-350 °CTo aid in desolvation.
Mass Range m/z 50-500To cover the expected molecular ion and potential fragments.
Collision Energy (for MS/MS) 10-30 eVTo induce fragmentation for structural confirmation.

4. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated molecule (223.08).

  • Analyze the mass spectrum of the corresponding peak to confirm the molecular weight.

  • If MS/MS data is acquired, analyze the fragment ions to confirm the structure.

III. Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in 3-nitroso-2-phenyl-1H-indole.

A. UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for confirming the presence of the chromophoric system and can be used for quantitative analysis.

The conjugated π-system of the indole and phenyl rings, along with the nitroso group, will give rise to characteristic electronic transitions in the UV-visible region. The absorption maxima can be used for qualitative identification and, according to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

  • Solvent Selection: Use a UV-transparent solvent such as methanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of 3-nitroso-2-phenyl-1H-indole in the chosen solvent.

  • Measurement: Record the UV-Vis spectrum from 200 to 600 nm.

  • Expected Maxima: Expect strong absorption bands in the UV region (around 250-280 nm) corresponding to the indole and phenyl rings, and a weaker absorption in the longer wavelength region (around 330-350 nm) characteristic of the n→π* transition of the nitroso group.[3]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch (indole)
~3100-3000Aromatic C-H stretch
~1600, 1490C=C stretch (aromatic)
~1500-1450N=O stretch (nitroso)
~1300-1100C-N stretch

IV. Method Validation: Ensuring Reliability and Robustness

Any analytical method developed for the characterization of 3-nitroso-2-phenyl-1H-indole, especially in a regulatory context, must be validated to ensure it is fit for its intended purpose.[6][7] The validation should be performed in accordance with ICH guidelines.[6]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from potential impurities or degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the robust characterization of 3-nitroso-2-phenyl-1H-indole. A combination of chromatographic, mass spectrometric, and spectroscopic methods is essential for unambiguously confirming the identity, purity, and stability of this important molecule. Adherence to rigorous method validation principles is critical to ensure the generation of reliable and reproducible data, a cornerstone of successful drug discovery and development.

References

  • LookChem. 3-nitroso-2-phenyl-1H-indole. [Link]

  • PubChem. 3-nitroso-2-phenyl-1H-indole. [Link]

  • Carballal, S., et al. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. Journal of Biological Chemistry, 280(52), 42777-42785. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]

  • Correa, C. M., & Eyler, G. N. (2007). Electrospray Ionization Mass Spectrometry of a Novel Family of Complexes in which Various Nitroso Compounds are Stabilized via Coordination to Pentachloroiridate(III). Inorganic Chemistry, 46(12), 4827-4834. [Link]

  • Chow, Y. L., & Tam, J. N. S. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371. [Link]

  • PharmTech. (2023). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

Sources

Application Notes and Protocols for the Purification of 3-nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PNI-20260122 Version: 1.0 For Internal and Research Use Only

Abstract

This comprehensive guide provides detailed protocols and technical insights for the purification of 3-nitroso-2-phenyl-1H-indole, a critical intermediate in pharmaceutical synthesis and a compound of interest in medicinal chemistry and toxicology.[1] Recognizing the stringent purity requirements for applications such as drug development and mutagenesis studies, this document outlines two primary purification methodologies: flash column chromatography and recrystallization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring both high purity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic chemistry laboratory techniques.

Introduction and Scientific Context

3-nitroso-2-phenyl-1H-indole (C₁₄H₁₀N₂O) is a heterocyclic compound featuring an indole core, a structure of immense significance in the development of therapeutic agents.[1][2] Its utility as a precursor for novel pharmaceutical compounds, including potential anticancer agents, necessitates a high degree of purity.[1] Impurities from the synthesis, such as starting materials or side-products, can interfere with subsequent reactions, lead to inaccurate biological assay results, and introduce toxicological risks.

The purification of nitroso compounds requires careful consideration of their stability. Studies on related nitrosated indole compounds have shown they can be unstable, particularly under acidic conditions.[3][4] Therefore, the purification strategies presented here are optimized to preserve the integrity of the target molecule while effectively removing contaminants.

Health and Safety Mandates

Working with 3-nitroso-2-phenyl-1H-indole and the associated solvents requires strict adherence to safety protocols. The following precautions are mandatory:

  • Hazard Profile: This compound is classified as harmful if swallowed and toxic in contact with skin.[5] All handling must be performed with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): A chemical-resistant lab coat, nitrile gloves, and splash-proof safety goggles are required at all times.

  • Engineering Controls: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or fine powders.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water. Seek immediate medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing and consult an ophthalmologist.[5]

    • Ingestion: If swallowed, rinse the mouth and immediately call a poison control center or physician.[5]

Physicochemical Data for Procedural Design

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy. The table below summarizes key data for 3-nitroso-2-phenyl-1H-indole.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O[2]
Molecular Weight 222.24 g/mol [2]
Boiling Point 467.4°C at 760 mmHg[1]
Solubility Freely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[6]
Stability Unstable in acidic pH; stable at neutral to slightly basic pH.[3][4]

Protocol I: High-Resolution Flash Column Chromatography

Flash column chromatography is the preferred method for purifying complex mixtures or when impurities have polarities similar to the target compound. The separation is based on the differential partitioning of components between a solid stationary phase and a liquid mobile phase.

Causality of Method Selection

The phenyl and nitroso groups impart a moderate polarity to the molecule. Silica gel, a polar stationary phase, will adsorb the compound, allowing for separation from less polar and more polar impurities by eluting with a mobile phase of optimized polarity. The aromatic nature of the compound also suggests that stationary phases capable of π-π interactions, such as phenyl-hexyl columns, could offer alternative selectivity if standard silica fails.[7][8]

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent System, e.g., 8:2 Hexane:EtOAc) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Sample 3. Prepare Sample (Adsorb crude onto silica) Pack->Sample Load 4. Load Sample onto Column Sample->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 10. Yield Pure Compound Evaporate->Final

Caption: Workflow for purification via column chromatography.

Step-by-Step Experimental Protocol
  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC) with a silica gel plate, test various solvent systems. Based on literature for similar indole derivatives, a good starting point is a mixture of hexanes and ethyl acetate (EtOAc).[9]

    • Aim for a retention factor (Rƒ) of approximately 0.3-0.4 for the 3-nitroso-2-phenyl-1H-indole spot. A common eluent system is Hexanes:EtOAc (9:1 to 7:3 v/v).[9][10]

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 3-nitroso-2-phenyl-1H-indole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined by TLC.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Analysis and Product Isolation:

    • Spot every few fractions onto a TLC plate to monitor the separation.

    • Combine all fractions that contain only the pure desired product (single spot on TLC with the correct Rƒ).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-nitroso-2-phenyl-1H-indole.

Protocol II: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.

Causality of Method Selection

This method is ideal when the crude product is already relatively pure (>90%). The goal is to find a solvent that dissolves the 3-nitroso-2-phenyl-1H-indole at an elevated temperature but in which it is poorly soluble at lower temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor). For related indole compounds, ethanol has proven to be an effective recrystallization solvent.[10][11]

Workflow Diagram: Recrystallization

G Dissolve 1. Dissolve Crude Solid (Minimum amount of hot solvent, e.g., Ethanol) HotFilt 2. Hot Filtration (Optional, if insoluble impurities exist) Dissolve->HotFilt Cool 3. Slow Cooling (Allow to reach room temp, then ice bath) HotFilt->Cool Crystals 4. Crystal Formation Cool->Crystals VacFilt 5. Vacuum Filtration (Collect crystals) Crystals->VacFilt Wash 6. Wash Crystals (Small amount of cold solvent) VacFilt->Wash Dry 7. Dry Purified Product (Vacuum oven) Wash->Dry Pure 8. Yield Pure Crystalline Solid Dry->Pure

Caption: Workflow for purification via recrystallization.

Step-by-Step Experimental Protocol
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube. Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

    • The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

  • Dissolution:

    • Place the crude 3-nitroso-2-phenyl-1H-indole in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization and Filtration (Optional):

    • If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution.

    • If charcoal is added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to avoid decomposition.

Purity Verification and Troubleshooting

After purification, the purity of the 3-nitroso-2-phenyl-1H-indole should be assessed.

MethodPurposeIndication of Purity
Thin Layer Chromatography (TLC) Qualitative Purity CheckA single, well-defined spot.
Melting Point Analysis Purity and IdentityA sharp melting point range that matches the literature value.
HPLC Quantitative Purity AnalysisA single major peak in the chromatogram.
NMR Spectroscopy (¹H, ¹³C) Structural Confirmation & PurityClean spectrum with correct chemical shifts, integrations, and no significant impurity peaks.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the correct mass (m/z 222.24).
Common Troubleshooting Scenarios
ProblemPossible CauseSuggested Solution
Poor separation on column Incorrect eluent polarity.Re-optimize the mobile phase using TLC. Start with a less polar solvent and use a shallow gradient.
Product won't crystallize Too much solvent used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation.
Product oils out Melting point of the compound is lower than the boiling point of the solvent; impurities present.Re-dissolve the oil in a bit more hot solvent and try cooling more slowly. Consider switching to a lower-boiling point solvent or re-purifying by chromatography.
Low recovery after purification Compound is partially soluble in the cold recrystallization solvent; multiple transfers.Ensure the recrystallization solution is thoroughly cooled. Minimize the amount of cold solvent used for washing. For chromatography, ensure all pure fractions are combined.

References

  • LookChem. Cas 784-45-2, 3-nitroso-2-phenyl-1H-indole. [Link]

  • Chemsrc. 3-nitroso-2-phenyl-1H-indole | CAS#:784-45-2. [Link]

  • PubChem. 3-nitroso-2-phenyl-1H-indole | C14H10N2O | CID 343976. [Link]

  • Krasavin, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. [Link]

  • Tiedink, H. G., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584-587. [Link]

  • Supporting Information for Metallogel-Mediated Phenylation of Indole with Phenyl Boronic. Chemical Communications. [Link]

  • de Oliveira, C. S., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5190. [Link]

  • Kumar, V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3568. [Link]

  • Penoni, A., et al. (2002). Synthesis of 3-substituted phenyl indole compound.
  • A kind of preparation method of 3-nitroso-substituted indole derivatives. (2019).
  • Kumar, V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]

  • Huesgen, A. G. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc. [Link]

  • Tiedink, H. G., et al. (1988). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 26(10), 847-854. [Link]

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122. [Link]

  • Murphy, G. K., & Padwa, A. (2006). Synthesis of 2-phenylindoxyls. Arkivoc, 2006(11), 37-46. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Nitrosation of 2-Phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitrosation of 2-phenylindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important transformation. The inherent reactivity of the indole nucleus, while synthetically useful, presents unique challenges, particularly the formation of undesired side products. This guide provides in-depth, experience-driven answers to common issues, helping you optimize your reaction conditions, maximize yield, and ensure the purity of your target N-nitroso-2-phenylindole.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of the nitrosation of 2-phenylindole?

The primary goal is the selective formation of N-nitroso-2-phenylindole via electrophilic attack of a nitrosonium ion (NO⁺) or its equivalent on the nitrogen atom of the indole ring. This reaction is a key step in the synthesis of various biologically active molecules and is often used to introduce a functional group that can be further transformed.

Q2: What is the fundamental difference between N-nitrosation and C-nitrosation in the indole ring?

The indole ring possesses two primary nucleophilic sites: the N1-position (the nitrogen atom) and the C3-position.

  • N-Nitrosation: This is the desired reaction, where the electrophile (NO⁺) attacks the lone pair of the nitrogen atom. This process is often reversible.

  • C-Nitrosation: This is a common side reaction where the electrophile attacks the electron-rich C3-position of the indole ring.[1][2] The resulting 3-nitrosoindole is often unstable and can lead to further side reactions, most notably dimerization.[1][3]

Q3: What are the most common side products observed in this reaction?

Besides unreacted starting material, you may encounter several impurities. The most prevalent are products arising from C-nitrosation, subsequent dimerization, and oxidation.

Side ProductDescriptionFavorable Conditions
3-Nitroso-2-phenylindole Result of electrophilic attack at the C3 position. Often an intermediate.Higher temperatures, high concentration of indole.
Dimer Byproducts Formed when a molecule of 2-phenylindole attacks the C3-nitroso intermediate.[3] Often appears as a deeply colored, high molecular weight solid.High concentration of 2-phenylindole, slow nitrosation.
Azo-bis-indole Another potential dimeric structure that can arise from the reaction intermediates.[2]Specific reaction conditions and substrate electronics.
Oxidation Products The electron-rich indole core is susceptible to oxidation, leading to a complex mixture of byproducts.[4]Presence of oxygen, prolonged reaction times, harsh workup.

Q4: Why is strict temperature control so critical for this reaction?

Temperature is arguably the most critical parameter. The nitrosation reaction is typically exothermic.

  • Causality: Elevated temperatures increase the rate of competing side reactions, particularly C3-nitrosation, which leads to dimer formation.[3] The desired N-nitroso product can also be thermally labile, and higher temperatures can lead to its decomposition back to the starting material or to other degradation products.[5] Maintaining the reaction at 0 °C or below is crucial to favor the kinetic N-nitrosation product over the thermodynamic C3-substituted byproducts.

Troubleshooting Guide

Q1: My reaction is sluggish, and the TLC plate shows mostly unreacted starting material even after several hours. What should I do?

Probable Cause: Inefficient generation of the active nitrosating agent (nitrosonium ion, NO⁺). This is common when using sodium nitrite (NaNO₂) with a weak or insufficient amount of acid.

Solution Pathway:

  • Verify Acid Stoichiometry: Ensure you are using a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) to fully protonate the nitrite and generate nitrous acid (HONO), which then forms the NO⁺ electrophile.[6]

  • Check Reagent Quality: Sodium nitrite can degrade over time. Use a fresh, unopened bottle if possible.

  • Consider an Alternative Nitrosating Agent: For substrates that are difficult to nitrosate, stronger reagents can be employed. Options include nitrosonium tetrafluoroborate (NO⁺BF₄⁻) or tert-butyl nitrite (TBN) under appropriate conditions.[7] These reagents provide a direct source of the electrophile, often under milder conditions.

Q2: My reaction mixture turned into a dark, intractable tar, and I've isolated a significant amount of a high-molecular-weight, colored solid. What went wrong?

Probable Cause: This is a classic sign of runaway C3-nitrosation followed by dimerization.[3][8] The initial formation of 3-nitroso-2-phenylindole creates a highly reactive intermediate. A second molecule of the nucleophilic 2-phenylindole then attacks this intermediate, initiating the dimerization cascade.

Solution Pathway:

  • Implement 'Reverse Addition': This is the most effective strategy. Instead of adding the nitrosating agent to your solution of 2-phenylindole, you should add the 2-phenylindole solution slowly to a pre-chilled, vigorously stirred solution of the nitrosating agent.[3] This keeps the concentration of the indole nucleophile low at all times, minimizing the chance of it attacking the C3-nitroso intermediate.

  • Strict Temperature Control: Ensure the reaction temperature is maintained at 0 °C or preferably lower (-10 °C to -5 °C) throughout the entire addition process and for the duration of the reaction. Use an ice-salt or dry ice/acetone bath.

  • Increase Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular dimerization side reaction.

Q3: I successfully formed the N-nitroso product, but it seems to decompose during aqueous workup or on the silica gel column. How can I improve its stability?

Probable Cause: N-nitroso indoles can be labile, particularly under acidic or harsh conditions.[9][10] They are also known to be sensitive to light.[11] The N-NO bond can cleave, reversing the reaction.

Solution Pathway:

  • Neutral or Basic Quench: Quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8), not plain water or acidic solutions.[3] This neutralizes the excess acid and stabilizes the product.

  • Minimize Exposure to Silica Gel: If you must use column chromatography, use a neutral stationary phase like deactivated silica gel (pre-treated with triethylamine) or alumina. Elute quickly with a pre-chilled solvent system.[12]

  • Protect from Light: Perform the workup and purification in an amber-colored flask or by wrapping the glassware in aluminum foil to prevent photochemical degradation.[11]

  • Recrystallization as an Alternative: If the product is crystalline, recrystallization from a suitable solvent system is a much gentler purification method than chromatography.

Visualizing the Core Problem

The following diagram illustrates the desired N-nitrosation pathway in competition with the problematic C3-nitrosation and subsequent dimerization.

G cluster_dimer Dimerization Pathway Indole 2-Phenylindole (Nucleophile) N_Nitroso Desired Product: N-Nitroso-2-phenylindole Indole->N_Nitroso  N-Nitrosation (Desired)  (Low Temp, Low [Indole]) C3_Nitroso Side-Product Intermediate: 3-Nitroso-2-phenylindole Indole->C3_Nitroso C3-Nitrosation (Undesired) (High Temp, High [Indole]) NitrosatingAgent Nitrosating Agent (e.g., NaNO₂, H⁺) NitrosatingAgent->Indole Electrophilic Attack Dimer Side Product: Dimer C3_Nitroso->Dimer Nucleophilic attack by another 2-Phenylindole molecule

Scheme 1: Competing N-Nitrosation vs. C3-Nitrosation and Dimerization Pathways.

Experimental Protocols

Protocol 1: Standard Nitrosation of 2-Phenylindole

This protocol is a starting point but is susceptible to side reactions, particularly dimerization.

  • Dissolve 2-phenylindole (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of THF/water) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water.

  • Add the aqueous sodium nitrite solution dropwise to the stirred indole solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Modified 'Reverse Addition' to Minimize Dimer Formation

This protocol is highly recommended to improve selectivity for the N-nitroso product.[3]

  • In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, prepare a solution of the nitrosating agent. For example, dissolve sodium nitrite (1.5 eq) in a mixture of acetic acid and water.

  • Cool this nitrosating solution to 0 °C in an ice-salt bath.

  • In the dropping funnel, prepare a solution of 2-phenylindole (1.0 eq) in a minimal amount of the same co-solvent (e.g., acetic acid).

  • Add the 2-phenylindole solution dropwise from the funnel to the vigorously stirred, cold nitrosating mixture over a period of 1-2 hours. It is critical to maintain the internal temperature at or below 0 °C during the entire addition.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0 °C. Monitor by TLC.

  • Proceed with the same workup and purification as described in Protocol 1 (Steps 6-9).

Analytical Characterization & Troubleshooting Workflow

Effective troubleshooting relies on correctly identifying the components of your reaction mixture.

  • Thin-Layer Chromatography (TLC): Use a standard mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes). The N-nitroso product is typically less polar than the starting indole. Dimeric byproducts are often much higher polarity or may streak.

  • HPLC/LC-MS: This is the preferred method for quantitative analysis. It can resolve the desired product from closely related impurities and provide mass data for identification.[11][13]

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the desired product and can be used to identify the structure of isolated impurities.

G Start Reaction Complete. Analyze Crude Mixture by TLC/LC-MS Check1 Is the yield of the desired product low? Start->Check1 Check2 Are there significant byproduct spots? Check1->Check2 Yes Success Proceed to Purification Check1->Success No Check3 Is a high MW, colored byproduct observed? Check2->Check3 Yes Troubleshoot1 Probable Cause: Incomplete Reaction Action: • Verify reagent quality/stoichiometry • Increase reaction time • Consider stronger nitrosating agent Check2->Troubleshoot1 No (Mainly starting material) Troubleshoot2 Probable Cause: Dimerization/Side Reactions Action: • Implement 'Reverse Addition' Protocol • Lower reaction temperature (<0 °C) • Increase dilution Check3->Troubleshoot2 Yes Troubleshoot3 Probable Cause: Product Decomposition Action: • Use neutral/basic workup (NaHCO₃) • Purify quickly at low temp • Protect from light Check3->Troubleshoot3 No (Other unidentified spots)

Figure 1: Troubleshooting Workflow for 2-Phenylindole Nitrosation.

References

  • Wakabayashi, K., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584-7.

  • Takahashi, A., et al. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 25(3), 241-6.

  • BenchChem (2025). How to avoid dimer formation during indole to indazole transformation. BenchChem Tech Support.

  • Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 4(17), 3282-90.

  • Ates, O., et al. (2007). Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 615-22.

  • Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258-86.

  • Astolfi, P., Panagiotaki, M., Rizzoli, C., & Greci, L. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. PubMed, PMID: 17036116.

  • Greci, L., et al. (2000). Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical. Journal of the Chemical Society, Perkin Transactions 2, (7), 1433-1439.

  • Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. PubMed, PMID: 26730505.

  • Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. ResearchGate.

  • Aquigen Bio Sciences. Mitigating N-nitroso Impurities in the API Manufacturing Process. Aquigen Bio Sciences Blog.

  • Organic Chemistry Portal. Synthesis of Nitrosamines. Organic Chemistry Portal.

  • Wikipedia. Nitrosation and nitrosylation. Wikipedia.

  • ProPharma Group. (2020). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. ProPharma Group.

  • Ke, Y., et al. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA).

  • Google Patents. (1999). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. Google Patents.

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Technical Support Center: Purification of 3-Nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-nitroso-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in obtaining it in high purity. The inherent reactivity of the nitroso group, coupled with the indole core, presents a unique set of purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the handling and purification of 3-nitroso-2-phenyl-1H-indole.

Q1: My freshly synthesized 3-nitroso-2-phenyl-1H-indole appears as a green or blue solid, but the color fades over time, and the compound's purity decreases. What is happening?

A1: The characteristic green or blue color of many C-nitroso compounds is due to the monomeric form, which is often favored in dilute solutions or at higher temperatures. In the solid state or in concentrated solutions, many nitrosoarenes exist in equilibrium with a colorless or pale yellow dimeric form (azobenzene N,N'-dioxide). This dimerization is a common phenomenon and can be a source of apparent instability. Furthermore, nitroso compounds are generally sensitive to light and heat, which can lead to decomposition over time. It is crucial to store the purified compound in a cool, dark place, preferably under an inert atmosphere.

Q2: I am observing a second spot on my TLC plate that has a similar Rf value to my product. What could this be?

A2: This could be due to the presence of the starting material, 2-phenyl-1H-indole, or a common byproduct. Another possibility is the existence of tautomers. 3-Nitrosoindoles can exist in equilibrium with their oxime tautomer (2-phenyl-3H-indol-3-one oxime).[1] These tautomers may have very similar polarities, making them difficult to separate by standard chromatographic techniques.

Q3: Can I use acidic or basic conditions during my workup and purification?

A3: Caution is advised. While some nitrosamines are relatively stable in acid, the stability of 3-nitrosoindoles can be pH-dependent.[2] Strong acidic conditions can lead to polymerization of the indole ring.[3] Basic conditions might favor the deprotonation of the indole N-H, potentially leading to side reactions. It is generally recommended to perform the purification under neutral or near-neutral conditions if possible.

Q4: What are the main safety precautions I should take when working with 3-nitroso-2-phenyl-1H-indole?

A4: Nitroso compounds should be handled with care as some are known to be mutagenic or carcinogenic.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the purification of 3-nitroso-2-phenyl-1H-indole, their probable causes, and recommended solutions.

Symptom Potential Cause Recommended Solution & Scientific Rationale
Low yield of isolated product after purification. 1. Decomposition on silica gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds.Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent (e.g., 1-2% triethylamine in hexane) before packing the column. This neutralizes the acidic sites on the silica surface, minimizing decomposition. Alternatively, consider using a different stationary phase like neutral alumina or Florisil.
2. Product instability: The compound may be degrading during long purification procedures or upon solvent removal at elevated temperatures.Solution: Perform chromatographic separations as quickly as possible. Use a rotary evaporator at low temperature (≤ 30 °C) to remove solvents. Store fractions containing the product in a cool, dark place. The C-N bond in nitrosoarenes can have a low bond dissociation energy, making them susceptible to thermal and photolytic degradation.[5]
Product is an oil and does not crystallize, or "oils out" during recrystallization. 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization.Solution: Ensure the material is as pure as possible before attempting recrystallization. A preliminary purification by flash chromatography may be necessary.
2. Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of your compound.Solution: Experiment with a variety of solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. For a polar compound like 3-nitroso-2-phenyl-1H-indole, consider solvent pairs like ethanol/water, acetone/hexane, or ethyl acetate/hexane. Start by dissolving the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until turbidity is observed. Reheat to dissolve and then cool slowly.
Multiple spots on TLC after purification. 1. Incomplete separation: The chosen eluent system for column chromatography may not have sufficient resolution to separate the product from closely related impurities.Solution: Optimize your TLC solvent system before running a column. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[6]
2. On-plate decomposition: The compound might be degrading on the TLC plate.Solution: Run the TLC quickly and visualize it immediately after development. You can test for on-plate stability by running a 2D TLC.
3. Tautomerization: As mentioned in the FAQs, the presence of the oxime tautomer can lead to multiple spots.Solution: The tautomeric equilibrium can sometimes be influenced by the solvent. Try developing the TLC in different solvent systems to see if the spot pattern changes. Characterization by NMR spectroscopy can help confirm the presence of tautomers.
The purified product's color changes upon storage. 1. Dimerization: The monomer-dimer equilibrium can shift over time, leading to a change in color.Solution: This is an inherent property of many nitrosoarenes and may not necessarily indicate a decrease in purity. However, it is still advisable to store the compound under optimal conditions (cool, dark, inert atmosphere) to minimize any potential degradation.
2. Oxidation: The nitroso group can be oxidized to a nitro group, especially if exposed to air and light.Solution: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber vial.

Detailed Purification Protocols

The following protocols are provided as a starting point and may require optimization based on your specific reaction outcome and the impurities present.

Protocol 1: Flash Column Chromatography

This is the recommended primary method for purifying crude 3-nitroso-2-phenyl-1H-indole.

Materials:

  • Crude 3-nitroso-2-phenyl-1H-indole

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, for deactivation)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).

    • The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.

  • Column Preparation:

    • (Optional but recommended) Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) containing 1% triethylamine. Let it stand for 30 minutes to deactivate the silica.

    • Pack the column with the silica gel slurry.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) as the separation progresses. For example, you might start with 5% ethyl acetate in hexane and gradually increase to 20% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing 3-nitroso-2-phenyl-1H-indole.

    • Remove the solvent under reduced pressure at a low temperature (≤ 30 °C).

Protocol 2: Recrystallization

Recrystallization can be used to further purify the product obtained from column chromatography or if the initial crude product is relatively clean.

Materials:

  • Partially purified 3-nitroso-2-phenyl-1H-indole

  • Recrystallization solvent(s) (e.g., ethanol, water, acetone, hexane, ethyl acetate)

  • Erlenmeyer flask, condenser, heating mantle, and filtration apparatus

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of your compound.

    • Add a few drops of a potential solvent and see if it dissolves at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. A good solvent will allow the compound to crystallize upon cooling.

    • Test various single solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

  • Recrystallization:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

    • If using a solvent pair, dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Summary Table

The following table summarizes key information relevant to the purification of 3-nitroso-2-phenyl-1H-indole.

Parameter Value / Information Significance for Purification
Molecular Formula C₁₄H₁₀N₂OHelps in confirming the identity of the purified product by mass spectrometry.
Molecular Weight 222.24 g/mol Useful for calculating yields and molar equivalents.
Appearance Typically a green or blue solid (monomer)Color can be an initial indicator of the presence of the desired nitroso compound. A change in color may indicate dimerization or decomposition.
Tautomerism Exists in equilibrium with 2-phenyl-3H-indol-3-one oxime.[1]Can lead to challenges in separation and characterization, potentially showing multiple spots on TLC or complex NMR spectra.
Solubility Generally soluble in polar organic solvents like ethyl acetate, acetone, and ethanol. Sparingly soluble in non-polar solvents like hexane.Guides the selection of solvent systems for both column chromatography and recrystallization.
Stability Sensitive to heat, light, and potentially acidic/basic conditions.[2][5]Dictates the need for mild purification conditions (low temperature, protection from light) and careful storage.
Common Impurities 2-phenyl-1H-indole (starting material), over-nitrosated or oxidized byproducts, dimeric form, polymeric material.Knowledge of potential impurities helps in developing appropriate purification strategies and analytical methods for their detection.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-nitroso-2-phenyl-1H-indole.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude 3-Nitroso-2-phenyl-1H-indole TLC_Optimization TLC Optimization (e.g., EtOAc/Hexane) Crude_Product->TLC_Optimization Analyze Column_Chromatography Flash Column Chromatography (Silica Gel or Alumina) TLC_Optimization->Column_Chromatography Optimized Conditions Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Collect Fractions Solvent_Removal Solvent Removal (Low Temperature) Fraction_Analysis->Solvent_Removal Combine Pure Fractions Recrystallization Recrystallization (e.g., EtOH/Water) Solvent_Removal->Recrystallization Optional Further Purification Purity_Check Purity & Identity Confirmation (NMR, MS, HPLC) Solvent_Removal->Purity_Check Recrystallization->Purity_Check Storage Store under N2, in the dark, at low temp. Purity_Check->Storage If Pure

Caption: A typical workflow for the purification of 3-nitroso-2-phenyl-1H-indole.

Potential Side Reactions and Byproduct Formation

Understanding the potential side reactions during the synthesis of 3-nitroso-2-phenyl-1H-indole is crucial for devising an effective purification strategy. The following diagram illustrates some common side reactions.

Side_Reactions Indole 2-Phenyl-1H-indole (Starting Material) Product 3-Nitroso-2-phenyl-1H-indole (Desired Product) Indole->Product Nitrosation Polymer Polymeric Byproducts Indole->Polymer Acid-Catalyzed Polymerization Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/Acid) Nitrosating_Agent->Product Dimer Dimer (Azobenzene N,N'-dioxide) Product->Dimer Dimerization Oxidized_Product 3-Nitro-2-phenyl-1H-indole Product->Oxidized_Product Oxidation Tautomer Oxime Tautomer Product->Tautomer Tautomerization Dimer->Product Monomerization Tautomer->Product

Caption: Potential side reactions in the synthesis of 3-nitroso-2-phenyl-1H-indole.

References

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PubMed Central. [Link]

  • International Journal of Novel Research and Development. (2023). Synthesis of 2-Phenyl Indole. IJNRD, 8(11). [Link]

  • Arkat USA, Inc. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC, 2006(xi), 37-46. [Link]

  • ResearchGate. (2011). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences, 2(3), 473-478. [Link]

  • National Center for Biotechnology Information. (2005). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Applied and Environmental Microbiology, 71(8), 4428–4435. [Link]

  • ResearchGate. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 19(9), 13836–13854. [Link]

  • National Center for Biotechnology Information. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 10(7), 1259-1262. [Link]

  • National Center for Biotechnology Information. (2012). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. International Journal of Molecular Sciences, 13(12), 16836–16847. [Link]

  • Royal Society of Chemistry. (1992). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, 185-189. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Wikipedia. (n.d.). Nitroso. [Link]

  • ResearchGate. (n.d.). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • Asian Journal of Chemistry. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Asian Journal of Chemistry, 29(8), 1735-1738. [Link]

  • ResearchGate. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(6), 487-493. [Link]

  • MDPI. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(10), 1279. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 486–490. [Link]

  • Google Patents. (1977). US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
  • National Center for Biotechnology Information. (n.d.). 3-nitroso-2-phenyl-1H-indole. PubChem. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Royal Society of Chemistry. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Chemical Communications. [Link]

  • Google Patents. (1991). US5085991A - Process of preparing purified aqueous indole solution.
  • National Center for Biotechnology Information. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8346. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • MDPI. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(10), 1279. [Link]

  • National Center for Biotechnology Information. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1649. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5148. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • LookChem. (n.d.). Cas 784-45-2,3-nitroso-2-phenyl-1H-indole. [Link]

Sources

stability issues of 3-nitroso-2-phenyl-1H-indole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NPIND-2026-0121 Version: 1.0 Last Updated: January 21, 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, medicinal chemists, and drug development scientists working with 3-nitroso-2-phenyl-1H-indole (CAS 784-45-2).[1] This nitroso-indole derivative is a valuable intermediate in organic synthesis and a subject of interest for its potential biological activities.[2][3] However, its utility is often challenged by inherent stability issues in solution. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure reproducible and reliable experimental outcomes. Our guidance is grounded in established chemical principles and field-proven experience to help you navigate the complexities of handling this reactive molecule.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, storage, and fundamental properties of 3-nitroso-2-phenyl-1H-indole.

Q1: What are the primary chemical forms of 3-nitroso-2-phenyl-1H-indole?

A1: 3-nitroso-2-phenyl-1H-indole exists in equilibrium with its tautomeric form, 2-phenyl-3H-indol-3-one oxime.[1] This tautomerism is a critical factor in its reactivity and stability profile. The blue or green color often observed in solutions of nitroso compounds is characteristic of the monomeric C-nitroso form, while the solid is often the colorless or pale yellow oxime or dimeric nitroso form. The position of this equilibrium can be influenced by solvent polarity, pH, and temperature.

Q2: What are the most critical factors that influence the stability of this compound in solution?

A2: The stability of 3-nitroso-2-phenyl-1H-indole is primarily dictated by four factors: pH, light, temperature, and the choice of solvent. Studies on related nitrosated indoles have shown marked instability in acidic conditions (pH 2) and greater stability in neutral to alkaline conditions (pH 8).[4][5] Like many nitroso and indole-based compounds, it is also susceptible to degradation upon exposure to UV light and elevated temperatures.[6]

Q3: What are the recommended storage conditions for the solid compound and prepared solutions?

A3:

  • Solid Compound: The solid should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8] Recommended storage temperature is 2-8°C.

  • Solutions: It is strongly advised to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be prepared in high-purity, degassed aprotic solvents, stored in amber vials at -20°C or -80°C, and used within 24 hours. Avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for preparing stock solutions?

A4: Anhydrous, aprotic solvents are generally preferred to minimize protic- and water-mediated decomposition. Based on synthetic procedures for related compounds, solvents like benzene or toluene are effective but less practical for biological experiments.[9][10] For research applications, the following are recommended:

  • Primary Choice: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Secondary Choice: Acetonitrile (ACN). Avoid protic solvents like methanol, ethanol, or aqueous buffers for primary stock solutions, as they can facilitate decomposition, particularly if acidic.

Troubleshooting Guide: Stability in Solution

This guide provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

Problem 1: My solution of 3-nitroso-2-phenyl-1H-indole rapidly changes color (e.g., from green/blue to yellow/brown) and/or a precipitate forms.

  • Probable Cause: This indicates chemical degradation. The initial color is likely due to the C-nitroso monomer, while the color change suggests decomposition back to 2-phenylindole or formation of other degradation products. A precipitate could be the less soluble parent indole or a product of oxidative dimerization, a known issue for electron-rich indoles.[6]

  • Scientific Rationale: The C-N bond in the nitroso group is labile, particularly under acidic conditions. Studies on nitrosated indoles confirm they are unstable at low pH, readily reverting to the parent indole and releasing nitrous acid.[4][5] This process is often autocatalytic as the released nitrous acid can further lower the pH.

  • Solution:

    • Verify Solvent and pH: Ensure your solvent is aprotic and free of acidic impurities. If working in a buffer, ensure the final pH is neutral or slightly alkaline (pH 7.4-8.0).

    • Work in Low-Light Conditions: Perform all manipulations in a fume hood with the sash lowered and ambient lights dimmed, or use amber-colored labware to protect the solution from photodecomposition.

    • Prepare Solutions Fresh: Discard old solutions. Prepare a new solution immediately before your experiment, using the protocol outlined below.

    • Inert Atmosphere: For maximum stability, especially for sensitive, long-duration experiments, prepare and handle the solution under an inert atmosphere (N₂ or Ar).

Problem 2: I am observing inconsistent or diminishing activity in my biological assays.

  • Probable Cause: The active compound is likely degrading in the assay medium over the course of the experiment. The effective concentration of your compound is decreasing over time, leading to poor reproducibility.

  • Scientific Rationale: The stability of nitrosated indoles is pH-dependent.[4][5] If your cell culture medium or assay buffer is even slightly acidic (e.g., pH < 7.0), or becomes acidic due to cellular metabolism, the rate of degradation will increase significantly.

  • Solution:

    • Time-Course Control: Design a control experiment where you incubate 3-nitroso-2-phenyl-1H-indole in your assay medium (without cells or other reagents) for the full duration of your experiment. Analyze samples by HPLC-UV at different time points (e.g., 0, 1, 4, 8, 24 hours) to quantify the rate of degradation.

    • Minimize Incubation Time: Redesign your experiment to use the shortest possible incubation time that still yields a measurable biological effect.

    • pH Management: Ensure your assay buffer is robust and maintains a pH between 7.4 and 8.0. For cell-based assays, monitor the medium's pH throughout the experiment.

    • Dosing Strategy: For long-term experiments, consider a repeated dosing strategy to replenish the degraded compound, though this should be carefully validated.

Problem 3: My HPLC analysis shows a rapidly decreasing main peak and the appearance of new peaks.

  • Probable Cause: You are directly observing the decomposition of the parent compound and the formation of its degradation products.

  • Scientific Rationale: The primary degradation pathway in many solvents is likely denitrosation, which would yield 2-phenyl-1H-indole as a major product. Other minor peaks could result from reactions with the solvent or oxidative side reactions.

  • Solution:

    • Identify Degradation Products: Use an authentic standard of 2-phenyl-1H-indole to confirm if it is one of the emergent peaks. For a more detailed analysis, use LC-MS to identify the molecular weights of the degradation products.

    • Optimize Analytical Method: Use a rapid HPLC gradient to minimize on-column degradation. Ensure the mobile phase is not strongly acidic. A buffered mobile phase at a neutral pH is recommended.

    • Implement Stability Protocol: Use the "Protocol for Short-Term Stability Assessment" below to systematically evaluate the compound's stability under your specific analytical and experimental conditions.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing and resolving stability issues.

G cluster_prep Solution Preparation & Handling cluster_assay Experimental Conditions start Start: Stability Issue Observed (e.g., Color Change, Inconsistent Data) check_fresh Was the solution prepared fresh (< 1 hour before use)? start->check_fresh prep_fresh Action: Prepare a fresh solution using Protocol 1. check_fresh->prep_fresh No check_env Were low-light and anhydrous conditions used? check_fresh->check_env Yes prep_fresh->check_env use_low_light Action: Use amber vials and anhydrous, degassed solvents. check_env->use_low_light No check_ph What is the pH of the experimental medium/buffer? check_env->check_ph Yes use_low_light->check_ph ph_acidic pH is Acidic (< 7.0) check_ph->ph_acidic ph_neutral pH is Neutral/Alkaline (≥ 7.0) check_ph->ph_neutral adjust_ph Action: Adjust buffer to pH 7.4-8.0. Re-evaluate stability. ph_acidic->adjust_ph run_stability_study Action: Run quantitative stability study (Protocol 2) to determine half-life. ph_neutral->run_stability_study end_solve Problem Resolved: Proceed with experiment using optimized conditions. adjust_ph->end_solve end_characterize Outcome: Stability Profile Characterized. Adapt experimental design (e.g., shorter time points). run_stability_study->end_characterize

Caption: A workflow for diagnosing stability issues with 3-nitroso-2-phenyl-1H-indole.

Validated Experimental Protocols

Protocol 1: Preparation of a Stock Solution (10 mM in DMSO)

  • Pre-analysis: Allow the vial of solid 3-nitroso-2-phenyl-1H-indole to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a low-light environment, accurately weigh 2.22 mg of the compound into a 1.5 mL amber glass autosampler vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Usage: Use the solution immediately. Do not store at room temperature. For unavoidable short-term storage, flush the vial headspace with argon, seal tightly, and store at -80°C for no more than 24 hours.

Protocol 2: Short-Term Stability Assessment using HPLC-UV

  • Preparation: Prepare a fresh 1 mM stock solution of 3-nitroso-2-phenyl-1H-indole in acetonitrile.

  • Test Conditions: Prepare two sets of test solutions by diluting the stock solution 1:100 into two different buffers held in amber HPLC vials:

    • Condition A (Acidic): 50 mM Citrate Buffer, pH 3.0

    • Condition B (Neutral): 50 mM Phosphate Buffer, pH 7.4

    • Control (Aprotic): Dilute 1:100 into pure acetonitrile.

  • Incubation: Keep all vials at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Immediately after preparation (T=0), inject an aliquot from each vial onto the HPLC system. Repeat injections at subsequent time points (e.g., T=1, 2, 4, 8, 24 hours).

  • Analysis: Use a C18 reverse-phase column with a UV detector set to the λmax of the parent compound. Monitor the peak area of the 3-nitroso-2-phenyl-1H-indole peak over time.

  • Calculation: Plot the natural logarithm of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k. This provides quantitative data on the compound's stability under your specific conditions.

Technical Deep Dive: The Chemistry of Instability

Understanding the underlying chemical mechanisms of degradation is key to preventing it. The primary pathways for instability are acid-catalyzed denitrosation and tautomerization.

Chemical Instability Pathways Diagram

G A 3-Nitroso-2-phenyl-1H-indole (Nitroso Tautomer) B 2-Phenyl-3H-indol-3-one oxime (Oxime Tautomer) A->B Tautomerization (Equilibrium) C Protonated Intermediate A->C H⁺ (Acid Catalyst) pH < 7 p1 C->p1 D 2-Phenyl-1H-indole E Nitrous Acid (HONO) p1->D Denitrosation (Fast) p1->E p2

Caption: Key instability pathways for 3-nitroso-2-phenyl-1H-indole in solution.

  • Acid-Catalyzed Denitrosation: In the presence of an acid, the nitrogen of the nitroso group is protonated. This creates a good leaving group, which is rapidly cleaved from the indole ring to regenerate the more stable aromatic 2-phenyl-1H-indole and release nitrous acid (HONO). This is the dominant degradation pathway in acidic media.[4][5]

  • Tautomerism: The compound exists in a dynamic equilibrium with its oxime tautomer. While not a degradation pathway itself, the presence of the oxime form can influence the compound's reactivity and susceptibility to other reactions like hydrolysis or oxidation.

Data Summary Table
ParameterConditionStability OutcomeRationale / Reference
pH Acidic (e.g., pH < 6)Highly Unstable Rapid acid-catalyzed denitrosation occurs.[4][5]
Neutral to Alkaline (pH 7-8)More Stable The rate of protonation and subsequent denitrosation is significantly reduced.[4][5]
Light UV or Ambient LightLikely Unstable Indole and nitroso moieties are known to be photosensitive.[6] Photolytic cleavage of the N-N bond can occur.
DarkStable Protects against photodecomposition.
Temperature Elevated (> 40°C)Unstable Thermal energy can promote decomposition pathways.[7]
Refrigerated / FrozenStable Reduces the rate of all chemical degradation reactions.
Solvent Aprotic (DMSO, ACN)More Stable Minimizes solvent-mediated proton transfer and hydrolysis.[9][10]
Protic (Methanol, Water)Less Stable Can act as a proton source to facilitate acid-catalyzed degradation.
Atmosphere Air (Oxygen)Potentially Unstable The electron-rich indole ring can be susceptible to oxidation.[6]
Inert (N₂, Ar)Stable Prevents oxidative degradation pathways.

References

  • Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. IARC Scientific Publications, (105), 584–587. [Link]

  • Wakabayashi, K., Ochiai, M., Saito, H., Tsuda, M., Suwa, Y., Nagao, M., & Sugimura, T. (1983). Presence of 1-nitrosoindole-3-acetonitrile in Chinese cabbage. Proceedings of the National Academy of Sciences, 80(10), 2912-2916. (Note: While this reference is on a related compound, the principles of pH-dependent stability are directly applicable).
  • Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. [Link]

  • Bruni, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Tetrahedron, 62(47), 10921-10927.
  • Kee, N. S., & Trogler, W. C. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648. [Link]

  • PubChem. (n.d.). 3-nitroso-2-phenyl-1H-indole. National Center for Biotechnology Information. [Link]

  • Bruni, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Request PDF. [Link]

  • Colonna, M., Greci, L., Poloni, M., & Trazzi, G. (1982). Reactions between 1-Methyl-2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: a Case of 1,3-Migration. Journal of the Chemical Society, Perkin Transactions 2, (10), 1329-1332.
  • Cui, X. (2019).
  • Bruni, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. PubMed. [Link]

  • LookChem. Cas 784-45-2, 3-nitroso-2-phenyl-1H-indole. [Link]

  • Havery, D. C. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Analytical Toxicology, 14(3), 181-185. [Link]

Sources

scale-up synthesis of 3-nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the . This document is structured to anticipate and address challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Introduction: The Synthetic Challenge

3-nitroso-2-phenyl-1H-indole is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its synthesis typically involves a two-stage process: the formation of the 2-phenyl-1H-indole precursor, followed by a regioselective nitrosation at the C3 position. While straightforward at the lab scale, scaling this synthesis presents significant challenges related to reaction control, safety, and product purity. This guide provides the causal explanations behind experimental choices to empower you to navigate these complexities effectively.

Core Synthetic Workflow

The most common pathway involves the Fischer indole synthesis to create the precursor, followed by direct nitrosation. Understanding this workflow is key to troubleshooting issues at either stage.

G cluster_0 PART 1: Precursor Synthesis (Fischer Indole) cluster_1 PART 2: Nitrosation A Acetophenone + Phenylhydrazine C Thermal Cyclization A->C Mix B Acid Catalyst (e.g., ZnCl2, H2SO4) B->C Catalyze D Purification (Crystallization/Chromatography) C->D E 2-Phenyl-1H-indole (Precursor) D->E F 2-Phenyl-1H-indole (from Part 1) H Controlled Reaction (Low Temperature) F->H G Nitrosating Agent (e.g., NaNO2 in Acid) G->H Slow Addition I Work-up & Purification H->I J 3-nitroso-2-phenyl-1H-indole (Final Product) I->J

Caption: High-level workflow for the two-part synthesis of 3-nitroso-2-phenyl-1H-indole.

Part 1: FAQs - Synthesis of 2-Phenyl-1H-indole (Precursor)

The quality of your starting material is paramount. Issues in the final nitrosation step often trace back to impurities in the 2-phenyl-1H-indole precursor.

Q1: My Fischer indole synthesis yield is low. What are the most common causes?

A1: Low yields in the Fischer indole synthesis are typically linked to three factors:

  • Catalyst Inactivity: Lewis or Brønsted acids are crucial. If using zinc chloride, ensure it is anhydrous, as moisture can deactivate it.[2]

  • Incorrect Temperature: The cyclization step requires significant heat (often up to 180°C), but overheating can lead to tar formation and decomposition of the phenylhydrazone intermediate.[2] Precise temperature control is critical.

  • Impure Starting Materials: Phenylhydrazine is susceptible to oxidation. Using freshly distilled or high-purity phenylhydrazine and acetophenone is recommended.

Q2: How do I choose between different acid catalysts for the Fischer synthesis?

A2: The choice of catalyst depends on the scale and desired reaction conditions.

  • Zinc Chloride (ZnCl2): A common, effective Lewis acid catalyst. It is typically used in stoichiometric amounts or greater.[2]

  • Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent, often giving clean reactions, but work-up can be more challenging due to its viscosity.

  • Sulfuric Acid (H2SO4): A strong Brønsted acid that can be effective but may lead to sulfonation or other side reactions if not used carefully. For scale-up, solid catalysts like ZnCl2 can be easier to handle than viscous liquids like PPA.

Q3: What is the best method for purifying the 2-phenyl-1H-indole precursor at scale?

A3: Recrystallization is generally the most effective and economical method for purifying 2-phenyl-1H-indole on a large scale. A common solvent system is ethanol or a mixture of ethyl acetate and hexane.[2][3] Column chromatography is effective for high purity at the lab scale but is often not cost-effective for large quantities.[4]

Part 2: FAQs & Troubleshooting - Nitrosation of 2-Phenyl-1H-indole

This step is chemically sensitive. Success hinges on precise control of reaction parameters to favor C3-nitrosation over competing side reactions like nitration or decomposition.

Q1: Why is the reaction temperature so critical during nitrosation?

A1: The nitrosation of indoles is a highly exothermic reaction. Maintaining a low temperature (typically 0-5°C) is critical for several reasons:

  • Selectivity: Higher temperatures can provide sufficient activation energy for competing nitration reactions, especially if excess nitrosating agent is present, leading to the formation of 3-nitro-2-phenyl-1H-indole.[5][6]

  • Stability of Nitrous Acid: The nitrosating agent, nitrous acid (HNO₂), is unstable and decomposes at higher temperatures. It is generated in situ by adding a nitrite salt (like NaNO₂) to an acid.[7] Keeping the temperature low ensures its availability for the desired reaction.

  • Safety: Uncontrolled exotherms can lead to a runaway reaction, causing a rapid increase in temperature and pressure and the vigorous evolution of toxic nitrogen oxide (NOx) gases.[8]

Q2: My reaction mixture turned dark brown/black, and I isolated very little product. What happened?

A2: This typically indicates product decomposition or the formation of polymeric byproducts. The primary cause is often overly acidic conditions. While acid is required to generate the active nitrosating species (the nitrosonium ion, NO⁺), excess strong acid can lead to the degradation of the electron-rich indole ring. A slow, controlled addition of the acid or the use of a weaker acid like acetic acid is crucial.[9]

Q3: I see a significant amount of a byproduct that is not my desired nitroso-indole. How do I identify and prevent it?

A3: The most likely significant byproduct is the corresponding 3-nitro-indole.[5] This occurs when the nitrosonium ion (NO⁺) is oxidized to the nitronium ion (NO₂⁺), the active species in nitration.

  • Identification: The nitro- compound will have a different mass (M+16) and distinct spectroscopic signatures (e.g., characteristic IR stretches for the -NO₂ group).

  • Prevention:

    • Strict Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrite source.

    • Control Acid Addition: Add the acid slowly to the solution of indole and sodium nitrite to maintain a controlled pH and prevent a buildup of the nitrosating agent.

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation of NO to NO₂, which can contribute to unwanted nitration.

Troubleshooting Guide: A Decision-Making Workflow

When encountering issues during the nitrosation step, use the following decision tree to diagnose the problem.

G start_node Problem Encountered During Nitrosation Scale-Up check_node1 check_node1 start_node->check_node1 Low or No Yield? check_node check_node cause_node cause_node solution_node solution_node cause_node1 Possible Causes: 1. Ineffective Nitrosating Agent 2. Incorrect Temperature 3. Poor Precursor Quality check_node1->cause_node1 Yes check_node2 Byproducts Observed? check_node1->check_node2 No solution_node1 Prepare Nitrous Acid 'in situ' (fresh NaNO2 + acid). Ensure NaNO2 is fully dissolved. cause_node1->solution_node1 Solution solution_node2 Maintain reaction at 0-5°C. Verify thermocouple accuracy. Check precursor purity via NMR/LCMS. cause_node1->solution_node2 Solution cause_node2 Possible Causes: 1. Over-Nitrosation/Nitration 2. Acid-Catalyzed Decomposition check_node2->cause_node2 Yes check_node3 Runaway Reaction or Gas Evolution? check_node2->check_node3 No solution_node3 Use max 1.1 eq. of NaNO2. Slow down acid addition rate. Consider a milder acid (e.g., Acetic Acid). cause_node2->solution_node3 Solution solution_node4 Ensure pH does not become too low. Buffer if necessary. Work up reaction promptly. cause_node2->solution_node4 Solution cause_node3 Possible Causes: 1. Poor Heat Dissipation 2. Reagent Addition Too Fast check_node3->cause_node3 Yes solution_node5 Improve reactor cooling efficiency. Increase coolant flow rate. Use a larger surface-area-to-volume reactor. cause_node3->solution_node5 Solution solution_node6 Add nitrosating agent or acid sub-surface and at a slow, controlled rate. Ensure vigorous, efficient mixing. cause_node3->solution_node6 Solution

Caption: Troubleshooting decision tree for the nitrosation of 2-phenyl-1H-indole.

Scale-Up Considerations: From Bench to Plant

Transitioning from grams to kilograms introduces new variables that must be managed.

ParameterLab-Scale ChallengeScale-Up Solution & Rationale
Heat Transfer The flask's high surface-area-to-volume ratio allows for easy cooling in an ice bath.The surface-area-to-volume ratio decreases significantly in large reactors, making heat removal difficult. Solution: Use a jacketed reactor with a high-efficiency cooling system. The rate of addition of the nitrosating agent must be tied to the reactor's ability to dissipate the generated heat to prevent a thermal runaway.[8]
Mixing Magnetic stirring is usually sufficient to ensure homogeneity.In large volumes, localized "hot spots" or areas of high reagent concentration can form, leading to side reactions. Solution: Employ reactors with overhead mechanical stirrers and baffles designed for efficient mixing of multiphase systems (solid NaNO₂ in a liquid solution).
Reagent Addition Reagents are typically added quickly via a pipette or funnel.Rapid addition can overwhelm the cooling system and create dangerous localized concentrations. Solution: Use a calibrated dosing pump for the slow, controlled, sub-surface addition of the acid or nitrite solution. This ensures gradual reaction and better temperature control.
Off-Gas Handling Small amounts of NOx gas can be handled by a standard fume hood.Large-scale reactions can generate significant volumes of toxic and corrosive NOx gases. Solution: The reactor must be connected to a robust off-gas treatment system, such as a caustic scrubber, to neutralize these fumes before venting.[8]

Safety First: Managing Nitrosation Hazards

Nitrosating agents and nitroso compounds pose significant health and safety risks. A thorough risk assessment is mandatory before any scale-up operation.[8][10]

  • Toxicity: Many N-nitroso compounds are potential carcinogens.[10][11] Always handle the final product and any reaction intermediates with appropriate personal protective equipment (PPE), including chemical-resistant gloves and a lab coat.

  • Toxic Gas Evolution: The reaction can release toxic nitrogen oxides (NOx). All work must be conducted in a well-ventilated area, preferably within a chemical fume hood or a closed system with gas scrubbing.[8]

  • Thermal Runaway: As detailed above, nitrosation reactions are exothermic. A loss of cooling could lead to a dangerous, uncontrolled reaction. Ensure that an emergency quenching procedure (e.g., a pre-chilled solution of a quenching agent like sulfamic acid) is readily available.

References

  • Arora, G.; Sharma, S.; Joshi, S. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Asian Journal of Chemistry, 29, 1651-1654. Available at: [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-phenylindoxyls. (n.d.). Arkat USA. Available at: [Link]

  • Gaikwad, R., et al. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. Available at: [Link]

  • Nitration reaction safety. (2024). YouTube. Available at: [Link]

  • Nitroso compounds. (n.d.). Georganics. Available at: [Link]

  • 3-nitroso-2-phenyl-1H-indole. (n.d.). PubChem. Available at: [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Nitroso. (n.d.). Wikipedia. Available at: [Link]

  • Process for the preparation of organic nitroso compounds. (n.d.). Google Patents.
  • Noland, W. E., Rush, K. R., & Smith, L. R. (1966). Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry, 31(1), 65–68. Available at: [Link]

  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Synthesis of Nitroso, Nitro, and Related Compounds. (2014). ResearchGate. Available at: [Link]

  • Approaches and considerations for N-nitrosamine issues from a quality perspective. (2022). PMDA. Available at: [Link]

  • Cas 784-45-2,3-nitroso-2-phenyl-1H-indole. (n.d.). LookChem. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. Available at: [Link]

  • Nitrosamine mitigation: Delivering a dose of clarity in three key questions. (2024). European Pharmaceutical Review. Available at: [Link]

  • SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N. (n.d.). EPO. Available at: [Link]

  • Nitrosation and nitrosylation. (n.d.). Wikipedia. Available at: [Link]

  • Cui, X. (2019). Preparation method of 3-nitroso substituted indole derivative. SciSpace. Available at: [Link]

  • ADMIN Nitrosation Resource Document. (2023). Cosmetic Ingredient Review. Available at: [Link]

  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. (2006). ResearchGate. Available at: [Link]

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Technical Support Center: 3-Nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-nitroso-2-phenyl-1H-indole (CAS No. 784-45-2). As a nitroso-indole derivative, this compound is a valuable precursor in organic synthesis, particularly in pharmaceutical and medicinal chemistry for the development of novel therapeutic agents.[1] However, its chemical nature as an N-nitroso compound necessitates careful handling and storage to ensure experimental integrity and, most importantly, user safety.[2][3] This document is structured to address common questions and troubleshoot potential issues encountered during its use.

Section 1: Chemical & Safety Profile

3-Nitroso-2-phenyl-1H-indole is an organic compound that requires careful management due to its classification within the broader group of N-nitroso compounds, many of which are recognized for their potential carcinogenic and mutagenic properties.[2][4] Adherence to strict safety protocols is paramount.

PropertyValueSource
CAS Number 784-45-2[1][5][6]
Molecular Formula C₁₄H₁₀N₂O[1][6]
Molecular Weight 222.24 g/mol [6][7]
Boiling Point 467.4°C at 760 mmHg[1]
Density 1.24 g/cm³[1]
Primary Hazards Potential carcinogen, mutagen, skin/eye/respiratory irritant.[2][3][8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and safe management of 3-nitroso-2-phenyl-1H-indole.

Q1: What is 3-nitroso-2-phenyl-1H-indole and what are its primary applications? A1: It is an indole derivative with a nitroso functional group, commonly used as an intermediate or precursor in organic synthesis.[1] Its applications are primarily in research and development, including the synthesis of novel pharmaceutical compounds for areas like anticancer research and for use in toxicology and mutagenesis studies to understand the effects of nitrosamines.[1]

Q2: What are the main safety concerns associated with this compound? A2: The primary concern stems from its classification as an N-nitroso compound. This class of compounds is widely recognized for its carcinogenic potential, as many members can damage DNA and are classified by the International Agency for Research on Cancer (IARC) as probable human carcinogens.[3][4] Direct contact may cause skin, eye, and respiratory irritation.[8] Therefore, it must be handled with appropriate personal protective equipment (PPE) and engineering controls.[2]

Q3: How stable is 3-nitroso-2-phenyl-1H-indole? What conditions should I avoid? A3: While generally stable under standard ambient, dry conditions, its stability is highly pH-dependent.[9] Studies on similar nitrosated indole compounds show they are unstable in acidic conditions (e.g., pH 2) but are significantly more stable at a neutral to alkaline pH (e.g., pH 8).[10][11] Contact with strong acids should be strictly avoided, as it can lead to decomposition. There is a chemical equilibrium between the nitrosated indole, the free indole, and nitrite, which is influenced by pH.[10][11] Exposure to light and air should also be minimized, as some related indole derivatives are sensitive to these conditions.[12]

Q4: I've noticed a color change in my stored sample. What does this mean? A4: A color change may indicate decomposition or reaction. For instance, under certain conditions, particularly acidic ones, 3-nitrosoindole derivatives can react with other indole molecules to form colored condensation products, such as red compounds.[13] If you observe a significant color change, it is prudent to reassess the purity of the material before use and to review your storage conditions to ensure they are optimal (i.e., cool, dark, dry, and inert atmosphere).

Section 3: Handling Protocols & Troubleshooting

Proper handling is critical to prevent exposure and maintain the integrity of the compound.

Experimental Workflow: General Protocol for Safe Handling

This protocol outlines the essential steps for safely handling solid 3-nitroso-2-phenyl-1H-indole in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Rationale: To minimize inhalation and systemic exposure to a potential carcinogen.[2][3]

  • Action: Always handle the solid compound within a certified chemical fume hood or a glove box. Ensure the workspace is clean and uncluttered.

Step 2: Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory contact. N-nitroso compounds can be hazardous upon contact.[14]

  • Action: Wear appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended).

    • A properly buttoned lab coat.

    • Chemical safety goggles or a full-face shield.[15]

    • If weighing outside of a contained balance, a respirator may be necessary.

Step 3: Weighing and Aliquoting

  • Rationale: To prevent the generation and dispersal of fine dust, which poses an inhalation risk.

  • Action: Use a microbalance within the fume hood or an enclosure. Handle the powder gently to avoid creating dust. Use anti-static weighing boats if necessary. Prepare solutions directly in the fume hood.

Step 4: Post-Handling Decontamination

  • Rationale: To remove any residual contamination from surfaces and prevent secondary exposure.

  • Action: Wipe down all surfaces (balance, spatula, benchtop) with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all contaminated disposables (gloves, weighing paper, pipette tips) in a designated hazardous waste stream.[8]

Step 5: Personal Decontamination

  • Rationale: To remove any unnoticed personal contamination.

  • Action: Immediately after handling, remove your outer gloves (if double-gloving) and then the inner gloves. Wash hands and forearms thoroughly with soap and water.

Troubleshooting Guide

Q: My reaction involving 3-nitroso-2-phenyl-1H-indole is giving low yields and multiple byproducts. What could be the cause? A: This is often related to compound stability.

  • Check the pH: Are you using any acidic reagents or solvents? Acidic conditions can cause the compound to decompose, leading to a mixture of products.[10][11] Consider buffering your reaction to a neutral or slightly alkaline pH if the chemistry allows.

  • Assess Reagent Purity: Was the starting material pure? If the compound has degraded in storage, it will impact your reaction outcome. Consider running a purity check (e.g., NMR, LC-MS) on your starting material.

  • Avoid Incompatible Reagents: The compound is incompatible with strong oxidizing agents.[9][15] Ensure none of your reagents fall into this category.

Q: The compound is difficult to dissolve. What solvents are recommended? A: While specific solubility data is limited, indole derivatives are typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Start with small-scale solubility tests. Avoid using acidic solvents like glacial acetic acid unless it is a required part of the reaction, and be aware of the potential for decomposition.[16]

Section 4: Storage & Disposal

Storage Recommendations: To ensure long-term stability and safety, adhere to the following storage guidelines.

ConditionRecommendationRationale
Temperature Store in a cool environment. Refrigeration (2-8°C) is recommended.Some suppliers note the need for cold-chain transport, suggesting sensitivity to heat.[17] Cool temperatures slow the rate of potential decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent potential oxidative degradation.
Light Store in an amber vial or a light-blocking container.To prevent light-induced degradation, a common issue with complex organic molecules.[12]
Moisture Store in a tightly sealed container in a dry location or desiccator.To prevent hydrolysis and reactions with atmospheric moisture. One supplier explicitly recommends "Sealed in dry".[7]
Separation Store away from strong acids and oxidizing agents.To prevent hazardous reactions and decomposition.[9][11][15]

Waste Disposal:

  • Contaminated Solids: All disposable materials that have come into contact with 3-nitroso-2-phenyl-1H-indole (e.g., gloves, weighing paper, contaminated silica gel) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.

  • Do not dispose of this chemical down the drain or in regular trash. [8] Follow all local, state, and federal regulations for hazardous chemical waste disposal.

Section 5: Visual Guides

Diagram 1: Initial Handling & Storage Workflow

This diagram outlines the decision-making process upon receiving a new shipment of 3-nitroso-2-phenyl-1H-indole.

G A Receive Shipment B Inspect Container Integrity A->B C Is container sealed & undamaged? B->C D Quarantine & Contact Supplier C->D No E Transfer to Fume Hood C->E Yes F Log Compound Details (Lot #, Date) E->F G Assess Storage Needs F->G H Long-Term Storage (>1 month) G->H I Short-Term Storage (<1 month) G->I J Store at 2-8°C, Inert Atmosphere, Dark H->J K Store in Desiccator, Room Temp, Dark I->K

Caption: Workflow for receiving and storing 3-nitroso-2-phenyl-1H-indole.

Diagram 2: pH-Dependent Stability Pathway

This diagram illustrates the equilibrium and decomposition pathway influenced by pH.

G cluster_stable Stable Conditions (pH ≥ 7) cluster_unstable Unstable Conditions (pH < 7) A 3-Nitroso-2-phenyl-1H-indole B 3-Nitroso-2-phenyl-1H-indole C Decomposition Products (Free Indole, Nitrite, etc.) A->C Equilibrium Shift (Acid Addition) B->C Rapid Decomposition C->A Equilibrium Shift (Base Addition)

Caption: pH-dependent stability of nitrosated indoles.

Section 6: References

  • 3-nitroso-2-phenyl-1H-indole - LookChem. (n.d.). Retrieved from LookChem database. [Link]

  • 3-nitroso-2-phenyl-1H-indole | CAS#:784-45-2 - Chemsrc. (n.d.). Retrieved from Chemsrc. [Link]

  • Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584–587. [Link]

  • Cui, X., et al. (2019). A kind of preparation method of 3-nitroso-substituted indole derivatives. Google Patents (CN110526855B).

  • Cui, X. (2019). Preparation method of 3-nitroso substituted indole derivative. SciSpace. [Link]

  • Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3583. [Link]

  • N-NITROSO COMPOUNDS - Delaware Health and Social Services. (n.d.). Retrieved from DHSS. [Link]

  • N-Nitroso Compounds - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. (2023). PMC - NIH. [Link]

  • Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. (2007). NIH. [Link]

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. (1989). PubMed. [Link]

  • 3-nitroso-2-phenyl-1H-indole | C14H10N2O - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. (2025). ResearchGate. [Link]

  • 3-(2-Nitrovinyl)-1-phenylindole SDS. (2023). Retrieved from SDS Manager. [Link]

  • 3-Nitroso-2-phenyl-1h-indole, 95% Purity - CP Lab Safety. (n.d.). Retrieved from CP Lab Safety. [Link]

  • Reactions between 1-Methyl-2-phenyl-3-nitrosoindole... (1999). ResearchGate. [Link]

  • Safety Data Sheet: 2-Phenylindole - Carl ROTH. (n.d.). Retrieved from Carl ROTH. [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2025). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Nitroso-2-Phenyl-1H-Indole: Navigating Tautomerism and Isomeric Complexity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 22, 2026 – In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. An erroneous structural assignment can lead to misguided research efforts, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for the structural validation of 3-nitroso-2-phenyl-1H-indole, a molecule of interest in medicinal chemistry, with a focus on addressing the inherent challenges posed by its tautomeric and isomeric forms.

The Central Challenge: Nitroso-Oxime Tautomerism

The primary hurdle in the structural validation of 3-nitroso-2-phenyl-1H-indole lies in its potential to exist in equilibrium with its tautomeric form, 2-phenyl-3H-indol-3-one oxime. This phenomenon, known as nitroso-oxime tautomerism, is a critical consideration in the characterization of this and related compounds. The interconversion between the blue or green C-nitroso monomer and the colorless oxime is a dynamic process, with the equilibrium often favoring the more stable tautomer. For many organic compounds, the oxime form is thermodynamically more stable than the corresponding nitroso isomer.

This guide will delineate the experimental and computational methodologies required to unequivocally differentiate between these tautomers and any other potential isomers, ensuring the accurate structural assignment of synthesized compounds.

Experimental Validation: A Multi-faceted Approach

A rigorous structural validation workflow for 3-nitroso-2-phenyl-1H-indole necessitates the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation is essential for a conclusive assignment.

Synthesis and Initial Characterization

The journey of structural validation begins with the synthesis of the target molecule. The nitrosation of 2-phenyl-1H-indole is a common synthetic route. It is crucial to document the reaction conditions meticulously, as they can influence the resulting tautomeric and isomeric distribution.

Experimental Protocol: Nitrosation of 2-Phenyl-1H-Indole

  • Dissolution: Dissolve 2-phenyl-1H-indole (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of an organic solvent and an acid (e.g., benzene with acetic acid).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrosating Agent Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water to the cooled indole solution with vigorous stirring. The dropwise addition is crucial to control the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified compound.

It is important to note that the product obtained from this reaction is often reported as the more stable oxime tautomer, 2-phenyl-3H-indol-3-one oxime.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments is essential.

Expected NMR Data for 2-Phenyl-3H-indol-3-one Oxime:

Nucleus Expected Chemical Shift (ppm) Key Correlations (2D NMR)
¹H NMR
Oxime OH10.0 - 13.0 (broad singlet)May show correlation to C3 in HMBC
Indole NH8.0 - 10.0 (broad singlet)Correlates to C2, C3a, C7a in HMBC
Aromatic H7.0 - 8.0 (multiplets)COSY correlations within the phenyl and indole aromatic rings. HMBC correlations to various quaternary carbons.
¹³C NMR
C3 (C=N)150 - 165HMBC correlation with oxime OH proton.
C2140 - 150HMBC correlations with protons on the phenyl ring and the indole NH.
Phenyl C120 - 135
Indole C110 - 140

Distinguishing Features from the Nitroso Tautomer:

The ¹³C NMR spectrum is particularly diagnostic. The presence of a signal in the 150-165 ppm range is characteristic of the C=N bond in the oxime, whereas the C-N=O carbon of the nitroso group would resonate at a significantly different chemical shift. Furthermore, the presence of a broad, exchangeable proton signal in the ¹H NMR spectrum between 10 and 13 ppm is indicative of the oxime hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Data for 2-Phenyl-3H-indol-3-one Oxime:

Functional Group Expected Absorption (cm⁻¹)
O-H (oxime)3200 - 3600 (broad)
N-H (indole)3100 - 3500 (sharp to broad)
C=N (oxime)1620 - 1680
C=C (aromatic)1450 - 1600
N-O (oxime)930 - 960

Distinguishing Features from the Nitroso Tautomer:

The nitroso group (N=O) typically exhibits a characteristic absorption in the range of 1500-1600 cm⁻¹. The absence of a strong band in this region, coupled with the presence of a broad O-H stretch and a C=N stretch, would strongly support the oxime structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum for 2-Phenyl-3H-indol-3-one Oxime:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of C₁₄H₁₀N₂O (m/z = 222.24).

  • Key Fragments: Fragmentation patterns can provide further structural clues. For example, the loss of a hydroxyl radical (•OH) from the molecular ion is a common fragmentation pathway for oximes.

While both tautomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, and the fragmentation pattern can help in distinguishing between them.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, including the precise arrangement of atoms and the connectivity between them. If a suitable single crystal of the synthesized compound can be obtained, this technique will definitively confirm the presence of the oxime tautomer and reveal its stereochemistry (E/Z isomerism of the oxime).

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

The resulting crystal structure will provide bond lengths and angles that can be compared with expected values for oximes and nitroso compounds, leaving no doubt as to the correct tautomeric form in the solid state.

Computational Chemistry: A Predictive and Supportive Tool

In the absence of definitive experimental data, or to supplement it, computational chemistry offers a powerful approach to predict the relative stabilities and spectroscopic properties of the different tautomers.

Computational Workflow:

  • Structure Modeling: Build the 3D structures of both 3-nitroso-2-phenyl-1H-indole and 2-phenyl-3H-indol-3-one oxime.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of both tautomers using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set). The tautomer with the lower calculated energy is predicted to be the more stable.

  • Spectroscopic Prediction: Calculate the expected NMR chemical shifts and IR vibrational frequencies for both tautomers. These predicted spectra can then be compared with the experimental data to aid in the structural assignment.

Visualizing the Validation Workflow

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Nitrosation of 2-Phenyl-1H-Indole NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Purified Product IR IR Spectroscopy Synthesis->IR Purified Product MS Mass Spectrometry Synthesis->MS Purified Product XRay X-ray Crystallography (Definitive) Synthesis->XRay Purified Product Computational Computational Chemistry (Predictive) Synthesis->Computational Purified Product Structure Validated Structure: 2-Phenyl-3H-indol-3-one Oxime NMR->Structure Corroborative Evidence IR->Structure Corroborative Evidence MS->Structure Corroborative Evidence XRay->Structure Unambiguous Proof Computational->Structure Corroborative Evidence

A Comparative Guide to the Antioxidant Potential of 2-Phenyl-3-Nitroso-1H-Indole Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the indole scaffold has emerged as a privileged structure, owing to its remarkable and diverse biological activities. This guide delves into the largely unexplored antioxidant potential of a specific class of indole derivatives: 2-phenyl-3-nitroso-1H-indole analogs. While direct experimental comparisons of these compounds are not yet prevalent in the literature, this document serves as a predictive and comparative analysis, leveraging structure-activity relationship (SAR) data from closely related indole analogs to forecast their antioxidant capabilities. By synthesizing existing knowledge, we aim to provide a roadmap for the rational design and evaluation of these promising molecules.

The Indole Nucleus: A Foundation for Antioxidant Activity

The indole ring system is a key component in numerous natural and synthetic bioactive compounds.[1] Its antioxidant properties are often attributed to the electron-rich pyrrole ring and the ability of the N-H proton to participate in hydrogen atom transfer (HAT) to scavenge free radicals. The resulting indolyl radical is stabilized by resonance, a crucial feature for effective antioxidant action.[1] Furthermore, the C-3 position of the indole is particularly susceptible to electrophilic substitution, making it an ideal site for introducing functional groups that can modulate antioxidant activity.[1]

The 2-Phenyl and 3-Nitroso Moieties: Key Modulators of Activity

The introduction of a phenyl group at the C-2 position is known to influence the electronic properties of the indole ring, potentially enhancing its radical scavenging ability through extended conjugation. Studies on 2-phenyl-1H-indoles have shown that substitutions on this phenyl ring can further tune the antioxidant capacity.[2][3] Electron-donating groups (EDGs) generally increase activity, while electron-withdrawing groups (EWGs) can have the opposite effect.[3]

The nitroso (-NO) group at the C-3 position introduces a unique chemical feature. While N-nitroso compounds are often associated with carcinogenicity, the antioxidant or pro-oxidant behavior of C-nitroso compounds is more nuanced and depends on the molecular context.[4] The nitroso group is a known spin trap, capable of reacting with and stabilizing free radicals. This suggests a potential mechanism for the antioxidant activity of 2-phenyl-3-nitroso-1H-indole analogs.

Proposed Synthesis of 2-Phenyl-3-Nitroso-1H-Indole Analogs

A general and efficient method for the synthesis of the target compounds would likely involve the nitrosation of a 2-phenyl-1H-indole precursor. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitrosation A Substituted Phenylhydrazine C 2-Phenyl-1H-indole A->C Acid catalyst (e.g., H₂SO₄, PPA) B Acetophenone B->C D 2-Phenyl-1H-indole F 2-Phenyl-3-nitroso-1H-indole D->F Acidic medium (e.g., HCl, Acetic Acid) E Sodium Nitrite (NaNO₂) E->F

Figure 1: Proposed two-step synthesis of 2-phenyl-3-nitroso-1H-indole.

This synthetic route offers the flexibility to introduce a variety of substituents on both the phenylhydrazine and acetophenone starting materials, allowing for the creation of a library of analogs for comparative analysis.

Comparative Antioxidant Activity: A Predictive Analysis

While awaiting direct experimental data, we can construct a hypothetical comparison of the antioxidant activity of various 2-phenyl-3-nitroso-1H-indole analogs based on established SAR principles from related indole derivatives.[2][3] The following table outlines predicted antioxidant activity based on substitutions on the 2-phenyl ring.

Analog Substituent (R) Predicted Antioxidant Activity Rationale
1 HBaselineUnsubstituted parent compound.
2 4'-OHHighThe hydroxyl group is a potent hydrogen donor, significantly enhancing radical scavenging.[5]
3 4'-OCH₃Moderate to HighThe methoxy group is an electron-donating group that can increase the stability of the indolyl radical.
4 4'-CH₃ModerateThe methyl group is a weak electron-donating group.
5 4'-ClLow to ModerateThe chloro group is an electron-withdrawing group, which may decrease antioxidant activity.[3]
6 4'-NO₂LowThe nitro group is a strong electron-withdrawing group, expected to significantly reduce antioxidant capacity.[3]

This predictive table serves as a starting point for prioritizing the synthesis and evaluation of the most promising candidates.

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of 2-phenyl-3-nitroso-1H-indole analogs can be postulated to occur through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The N-H proton of the indole ring can be donated to a free radical, a classic mechanism for many phenolic and indolic antioxidants.[1]

  • Electron Transfer - Proton Transfer (ET-PT): The electron-rich indole nucleus can donate an electron to a radical, followed by the transfer of a proton.

  • Radical Adduct Formation (RAF): The nitroso group at the C-3 position can act as a spin trap, forming a stable adduct with free radicals.

Antioxidant_Mechanism cluster_0 Proposed Antioxidant Mechanisms cluster_1 Hydrogen Atom Transfer (HAT) cluster_2 Radical Adduct Formation (RAF) A 2-Phenyl-3-nitroso-1H-indole C Indolyl Radical A->C Donates H• E Stable Radical Adduct A->E Traps R• at C-3 B Free Radical (R•) D Neutralized Radical (RH) B->D Accepts H• B->E

Sources

A Comparative Guide to the Antimicrobial Activity of 2-Phenyl-1H-Indoles

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the indole scaffold, have emerged as a fertile ground for identifying new drug candidates due to their structural resemblance to many biological metabolites.[1][2][3] Among these, the 2-phenyl-1H-indole framework has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including potent antimicrobial effects.[3][4]

This guide provides a comprehensive comparison of the antimicrobial performance of 2-phenyl-1H-indole derivatives. We will delve into their synthesis, proposed mechanisms of action, structure-activity relationships, and comparative efficacy against various microbial strains, supported by experimental data and detailed protocols for researchers in the field.

Synthesis of the 2-Phenyl-1H-Indole Scaffold

The most prevalent and versatile method for synthesizing the 2-phenyl-1H-indole core is the Fischer Indole Synthesis .[5] This classic reaction provides a straightforward pathway to the indole ring system.

The causality behind this choice of synthesis is its reliability and the commercial availability of a wide range of starting materials (substituted acetophenones and phenylhydrazines), which allows for the creation of a diverse library of derivatives for screening. The reaction proceeds in two key stages:

  • Formation of a Phenylhydrazone: An appropriately substituted acetophenone is reacted with phenylhydrazine, typically with a catalytic amount of acid (e.g., acetic acid), to form the corresponding phenylhydrazone intermediate.[4][5]

  • Acid-Catalyzed Cyclization: The isolated phenylhydrazone is then subjected to cyclization using a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.[1][4] This step involves an intramolecular electrophilic substitution followed by the elimination of ammonia to yield the final 2-phenyl-1H-indole.

General Experimental Protocol: Synthesis of 2-Phenyl-1H-Indoles
  • Step 1: Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve equimolar amounts of the desired substituted acetophenone and phenylhydrazine in ethanol.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture on a water bath for 5-10 minutes.[4]

    • Upon cooling, the solid phenylhydrazone product will precipitate.

    • Collect the solid by filtration and recrystallize from ethanol to achieve high purity.

  • Step 2: Indole Cyclization:

    • Place polyphosphoric acid in a beaker and heat gently.

    • Carefully add the purified phenylhydrazone from Step 1 to the heated PPA with stirring.

    • Continue heating the mixture on a water bath for an additional 5-10 minutes.[4]

    • Pour the hot reaction mixture into a beaker containing ice-cold water.

    • The solid 2-phenyl-1H-indole derivative will precipitate out.

    • Filter the product, wash thoroughly with water to remove any residual acid, and dry completely. Further purification can be achieved by column chromatography or recrystallization.

This protocol is self-validating through standard analytical techniques. The successful formation of the intermediate and final product can be confirmed by Thin Layer Chromatography (TLC) and characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization A Substituted Acetophenone C Reaction (Ethanol, Acetic Acid, Heat) A->C B Phenylhydrazine B->C D Phenylhydrazone Intermediate C->D Condensation F Reaction (Polyphosphoric Acid, Heat) E Phenylhydrazone D->F Purified Intermediate E->F G 2-Phenyl-1H-Indole Product F->G Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow.

Proposed Mechanisms of Antimicrobial Action

2-Phenyl-1H-indole derivatives exhibit their antimicrobial effects through multiple potential mechanisms, making them robust candidates against drug-resistant pathogens.

  • Inhibition of Essential Bacterial Enzymes: Certain derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Their inhibition leads to a disruption of DNA synthesis and ultimately, bacterial cell death. This is a validated target, as it is the same mechanism used by the highly successful fluoroquinolone class of antibiotics.

  • Efflux Pump Inhibition: A significant contributor to multidrug resistance (MDR) is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. Some 2-phenyl-1H-indoles act as efflux pump inhibitors (EPIs), specifically targeting pumps like NorA in Staphylococcus aureus.[6] By blocking these pumps, the compounds can restore or enhance the efficacy of conventional antibiotics that would otherwise be rendered ineffective.[6]

Mechanism_of_Action cluster_cell Bacterial Cell Indole 2-Phenyl-1H-Indole Derivative Enzymes DNA Gyrase / Topoisomerase IV Indole->Enzymes Inhibition EffluxPump Efflux Pump (e.g., NorA) Indole->EffluxPump Inhibition DNA DNA Replication Enzymes->DNA Required for Death Cell Death DNA->Death Disruption leads to Antibiotic_out Other Antibiotics (Expelled) EffluxPump->Antibiotic_out Expulsion Antibiotic_in Other Antibiotics (Intracellular) Antibiotic_in->EffluxPump

Caption: Potential Antimicrobial Mechanisms.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of the 2-phenyl-1H-indole scaffold is highly dependent on the nature and position of substituents on both the indole and the phenyl rings.

  • Substituents on the 2-Phenyl Ring:

    • Electron-donating groups (e.g., -CH₃, -OCH₃) have been shown to enhance antioxidant activity, which can be a component of antimicrobial action.[1][2][3]

    • Electron-withdrawing groups like halogens (-Cl, -Br) and nitro (-NO₂) groups often lead to increased antibacterial activity.[1][2][7][8] For instance, a para-nitro substitution on the phenyl ring was found to be effective against Enterobacter sp.[1][2], while chloro and bromo substitutions also conferred significant activity.[1][2]

  • Substituents on the Indole Ring:

    • Modifications at the N1 position (indole nitrogen) or C3, C5 positions can significantly modulate activity. For example, a 5-nitro substitution was identified as a promising feature for NorA efflux pump inhibitors.[6]

    • Combining the 2-phenyl-1H-indole core with other heterocyclic moieties, such as in bis(indolyl)methanes, can lead to compounds with antibacterial activity greater than standard drugs like ampicillin.[4]

SAR_Diagram cluster_info Structure-Activity Relationship (SAR) Core R1 R1 (Indole Ring): - N1 substitution modulates activity - C5-NO2 enhances efflux pump inhibition R2 R2 (Phenyl Ring): - Electron-withdrawing groups (Halo, Nitro) ↑ Activity - Electron-donating groups (Methyl, Methoxy) ↑ Activity p_R1->R1 p_R2->R2

Caption: Key Structure-Activity Relationships.

Comparative Analysis of Antimicrobial Activity

The following table summarizes experimental data from various studies, comparing the antimicrobial efficacy of different 2-phenyl-1H-indole derivatives. The Minimum Inhibitory Concentration (MIC) is a standard measure of potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound DerivativeTest Organism(s)Activity (MIC in µg/mL)Reference Standard (MIC in µg/mL)Source(s)
Various substituted 2-phenyl-1H-indolesPseudomonas sp., Enterobacter sp., Bacillus sp.< 100Ampicillin (varied)[1][9]
3f: 2-(4-chlorophenyl)-1H-indole derivativeStaphylococcus aureus, E. coli2 - 32Not specified[7][8]
3o: 2-(4-bromophenyl)-1H-indole derivativeStaphylococcus aureus, E. coli2 - 32Not specified[7][8]
3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indoleS. aureus, E. coliMore active than standardAmpicillin (varied)[4]
7g: 2-(4-methylsulfonylphenyl)-indole derivativeMethicillin-resistant S. aureus (MRSA), E. coliComparable to standardCeftriaxone (varied)[10]
7i: 5-chloro-2-(4-methylsulfonylphenyl)-indole derivativeMRSA, K. pneumoniae, P. aeruginosaComparable to standardCeftriaxone (varied)[10]

Note: Direct comparison between studies can be challenging due to variations in specific strains and experimental conditions. The data is presented to show the general potency and spectrum of activity.

Gold-Standard Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and trustworthiness, a standardized protocol is essential. The broth microdilution method is a gold-standard, self-validating system for determining the Minimum Inhibitory Concentration (MIC).

Rationale

This method is chosen for its efficiency, low sample volume requirement, and its ability to provide quantitative data (the MIC value). The inclusion of positive (no drug) and negative (no bacteria) controls in every assay plate validates the results of each experiment. If the positive control shows no growth or the negative control is turbid, the entire plate is considered invalid.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for consistent results.

    • Dilute this adjusted suspension 1:100 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a stock solution of the test compound (e.g., 2-phenyl-1H-indole derivative) in a suitable solvent like DMSO.

    • Add 100 µL of the highest concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive control (growth control), containing only broth and inoculum.

    • Well 12 serves as the negative control (sterility control), containing only broth.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (the well is clear).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate (Add bacteria to wells) A->C B 2. Prepare Compound Plate (Serial Dilutions in 96-well plate) B->C D 4. Incubate Plate (37°C for 18-24h) C->D E 5. Read Results (Visual inspection for turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Sources

A Comparative Guide to the Synthetic Routes of 3-Nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Nitroso-2-phenyl-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Among its diverse derivatives, 3-nitroso-2-phenyl-1H-indole stands out as a valuable intermediate in organic synthesis. Its unique electronic properties and reactivity make it a versatile precursor for the development of novel therapeutic agents, particularly in anticancer research and as an inhibitor of enzymes like DPP-IV.[1] The synthesis of this compound, therefore, is of considerable interest to the scientific community. This guide provides an in-depth comparison of two distinct synthetic strategies for preparing 3-nitroso-2-phenyl-1H-indole: the classical direct C-H nitrosation and a modern transition-metal-catalyzed approach. We will delve into the experimental protocols, mechanistic underpinnings, and a comparative analysis of their respective advantages and limitations.

Route 1: Direct C-H Nitrosation of 2-Phenylindole

The direct functionalization of a C-H bond is an atom-economical and straightforward approach to introduce new functional groups. The nitrosation of 2-phenylindole at the C3 position is a classic example of electrophilic aromatic substitution on the electron-rich indole ring.

Reaction Principle and Mechanism

This method relies on the in situ generation of a nitrosating agent, typically nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a protic acid, such as acetic acid. The electrophilic species, which can be the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), then attacks the nucleophilic C3 position of 2-phenylindole. The C3 position is the most electron-rich and sterically accessible site for electrophilic attack in the indole ring, leading to the regioselective formation of the 3-nitroso derivative.

The choice of an aprotic solvent like benzene can be crucial to favor the desired 3-nitroso product over other potential side products.

Experimental Protocol: Direct C-H Nitrosation

The following is a representative protocol for the direct nitrosation of 2-phenylindole.

Materials:

  • 2-Phenylindole

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Benzene (or a suitable alternative aprotic solvent)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 2-phenylindole in benzene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to the stirred reaction mixture.

  • Follow with the dropwise addition of glacial acetic acid, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-nitroso-2-phenyl-1H-indole.

Discussion of Route 1

Advantages:

  • Simplicity: The procedure is straightforward and utilizes readily available and inexpensive reagents.

  • Atom Economy: This route is relatively atom-economical as it involves a direct C-H functionalization.

Limitations:

  • Harsh Conditions: The use of strong acids can be incompatible with sensitive functional groups on the indole scaffold.

  • Side Reactions: Over-nitrosation or the formation of dimeric byproducts can occur, potentially lowering the yield and complicating purification.

  • Safety Concerns: The use of benzene as a solvent is a significant drawback due to its toxicity.

Route 2: Rhodium(III)-Catalyzed C-H Activation and Cyclization

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for C-H activation, offering milder reaction conditions and higher selectivity. A patented one-pot method for the synthesis of 3-nitroso-substituted indoles, including the target molecule, exemplifies this advanced approach.[1]

Reaction Principle and Mechanism

This sophisticated one-pot synthesis involves a rhodium(III)-catalyzed C-H activation of an N-nitrosoaniline, followed by a cyclization and a cascaded nitroso group migration.[1] The N-nitroso group acts as a directing group, guiding the rhodium catalyst to activate the ortho-C-H bond of the aniline derivative. This activated species then reacts with an acyl sulfur ylide. A subsequent intramolecular cyclization and a[2][3]-migration of the nitroso group lead to the final 3-nitroso-2-phenyl-1H-indole product. The use of a silver salt as an additive often facilitates the catalytic cycle.

G cluster_0 Rh(III)-Catalyzed Synthesis of 3-Nitroso-2-phenyl-1H-indole N-Nitrosoaniline N-Nitrosoaniline Acyl_Sulfur_Ylide Acyl_Sulfur_Ylide Rh_Catalyst Rh_Catalyst Silver_Salt Silver_Salt Protic_Acid Protic_Acid CH_Activation C-H Activation Cyclization Cyclization Nitroso_Migration Nitroso Migration Product 3-Nitroso-2-phenyl-1H-indole

Caption: Workflow of the Rh(III)-catalyzed synthesis.

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis

The following protocol is based on a patented procedure for the synthesis of 3-nitroso-substituted indole derivatives.[1]

Materials:

  • N-nitrosoaniline

  • Benzoyl sulfur ylide (or a similar acyl sulfur ylide)

  • [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer) or a similar transition metal catalyst

  • Silver salt (e.g., AgSbF₆)

  • Protic acid (e.g., acetic acid)

  • Solvent (e.g., 1,2-dichloroethane)

  • Standard inert atmosphere glassware and purification apparatus

Procedure:

  • To a reaction vessel under an inert atmosphere, add N-nitrosoaniline, the acyl sulfur ylide, the rhodium catalyst, and the silver salt.

  • Add the solvent and stir the mixture at a specified temperature (e.g., 35-45 °C) to facilitate the C-H activation.

  • After a set period, add the protic acid to promote the cyclization and nitroso group migration.

  • Continue stirring at the same or a slightly elevated temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite or silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-nitroso-2-phenyl-1H-indole.

Discussion of Route 2

Advantages:

  • Mild Conditions: The reaction proceeds under significantly milder conditions compared to direct nitrosation, making it suitable for substrates with sensitive functional groups.

  • High Selectivity: The use of a directing group and a specific catalyst generally leads to high regioselectivity and fewer side products.

  • One-Pot Procedure: The one-pot nature of this synthesis enhances its efficiency and reduces waste from intermediate workups.

  • Potentially Higher Yields: The patent reports good to excellent yields for various derivatives.

Limitations:

  • Reagent Availability and Cost: The starting materials, particularly the rhodium catalyst and the acyl sulfur ylide, are more specialized and expensive than those used in the direct nitrosation method.

  • Complexity: The reaction setup and the need for an inert atmosphere make the procedure more complex to execute.

  • Catalyst Sensitivity: Transition metal catalysts can be sensitive to air and moisture, requiring careful handling.

Comparative Analysis

FeatureRoute 1: Direct C-H NitrosationRoute 2: Rhodium(III)-Catalyzed Synthesis
Starting Materials 2-Phenylindole, Sodium NitriteN-Nitrosoaniline, Acyl Sulfur Ylide
Reagents Acetic AcidRhodium Catalyst, Silver Salt, Protic Acid
Reaction Conditions Low temperatures (0-10 °C), strong acidMild temperatures (35-45 °C), inert atmosphere
Complexity SimpleMore complex
Cost LowHigh
Selectivity Moderate to goodHigh
Substrate Scope Limited by acid sensitivityBroader
Yield Variable, potentially lowerGenerally high

Conclusion and Future Outlook

Both the classical direct nitrosation and the modern rhodium-catalyzed C-H activation offer viable pathways to 3-nitroso-2-phenyl-1H-indole, each with a distinct set of advantages and disadvantages. The choice of synthetic route will largely depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and equipment, and the presence of other functional groups in the molecule.

The direct nitrosation method remains a quick and cost-effective option for producing the target compound when substrate sensitivity is not a concern. However, for more complex syntheses requiring higher yields, selectivity, and milder conditions, the rhodium-catalyzed approach presents a powerful, albeit more resource-intensive, alternative.

Future research in this area will likely focus on developing more sustainable and cost-effective catalytic systems for C-H functionalization, potentially replacing precious metals like rhodium with more abundant and cheaper alternatives. Furthermore, refining the direct nitrosation method to improve its selectivity and reduce the use of hazardous reagents would also be a valuable contribution to the field.

References

Sources

A Comparative Guide to the Anticancer Potential of the 2-Phenyl-1H-Indole Scaffold: A Case Study Perspective on 3-Nitroso-2-phenyl-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological efficacy of anticancer agents derived from the 2-phenyl-1H-indole scaffold, with a specific focus on the potential attributes of 3-nitroso-2-phenyl-1H-indole. While direct, extensive experimental data on the 3-nitroso derivative is limited in publicly available literature[1], the well-documented anticancer properties of its parent structure provide a robust framework for analysis and hypothesis. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, comparative efficacy data, and detailed experimental protocols to guide future research.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to modulate various physiological pathways.[2][3] In oncology, indole derivatives have demonstrated a remarkable capacity to induce cell death in a multitude of cancer cell lines, leading to the development of several FDA-approved drugs like sunitinib and panobinostat.[4][5] The 2-phenyl-1H-indole subclass, in particular, has emerged as a highly promising framework for novel anticancer agents, exhibiting potent activity through various mechanisms of action.[6][7] This guide will explore the primary mechanisms of these compounds, compare their efficacy against established chemotherapeutics, and provide the necessary experimental workflows to validate these findings.

Mechanistic Insights: How 2-Phenyl-1H-Indole Derivatives Target Cancer Cells

The anticancer activity of 2-phenyl-1H-indole derivatives is not monolithic; they engage multiple cellular targets crucial for cancer cell proliferation and survival. The two most prominent mechanisms are the disruption of microtubule dynamics and the inhibition of DNA topoisomerases.

Primary Mechanism: Inhibition of Tubulin Polymerization

A significant number of 2-phenyl-1H-indole analogs exert their potent anticancer effects by interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[8][9]

Many of these indole derivatives function as tubulin polymerization inhibitors , binding to the colchicine site on β-tubulin.[4][10] This binding prevents the polymerization of tubulin dimers into microtubules. The subsequent disruption of the mitotic spindle triggers a cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[4][11] An advantage of targeting the colchicine site is the potential to circumvent drug resistance mediated by the P-glycoprotein efflux pump, a common challenge with other classes of tubulin inhibitors.[8][10]

G cluster_0 Normal Microtubule Dynamics cluster_1 Interference by 2-Phenyl-1H-Indole Agent Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization Block Tubulin->Block Polymerization Inhibited MT->Tubulin Depolymerization Spindle Mitotic Spindle Assembly MT->Spindle Division Cell Division Spindle->Division Arrest G2/M Phase Arrest Spindle->Arrest Disruption Leads to Indole 2-Phenyl-1H-Indole (Colchicine Site Binder) Indole->Tubulin Binds to Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of Tubulin Polymerization Inhibition.
Secondary Mechanism: Topoisomerase II Inhibition

Another critical target for some 2-phenyl-1H-indole derivatives is DNA topoisomerase II (Topo II).[12] This essential enzyme resolves DNA topological problems, such as tangles and supercoils, that arise during replication and transcription by creating transient double-strand breaks. Topo II inhibitors interfere with this process, leading to the accumulation of permanent DNA breaks, which triggers DNA damage response pathways and ultimately apoptosis. A good correlation has been observed between the antiproliferative effect of certain 3-methyl-2-phenyl-1H-indoles and their ability to inhibit Topo II.[12]

The Role of the 3-Nitroso Moiety: A Hypothesis

Nitric oxide has a dual, context-dependent role in cancer. At low concentrations, it can be pro-tumorigenic, promoting angiogenesis and cell proliferation. However, at higher concentrations, NO can induce significant cytotoxic and cytostatic effects through the generation of reactive nitrogen species (RNS). This can lead to nitrosative stress, DNA damage, lipid peroxidation, and inhibition of key cellular enzymes, ultimately triggering apoptosis.

Hypothesis: The efficacy of 3-nitroso-2-phenyl-1H-indole would depend on its ability to function as a dual-action agent:

  • Scaffold Action: The parent 2-phenyl-1H-indole structure would act as a tubulin polymerization inhibitor.

  • Payload Action: The 3-nitroso group would release NO within the tumor microenvironment, inducing localized nitrosative stress and a secondary cell-killing mechanism.

This hypothesis requires rigorous experimental validation to determine the NO-releasing capacity of the compound and its net effect on cancer cell viability.

Comparative Efficacy Analysis: 2-Phenyl-1H-Indole Derivatives vs. Standard Agents

The true measure of a novel anticancer agent's potential lies in its potency and selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various 2-phenyl-1H-indole derivatives against common human cancer cell lines, compared to standard-of-care chemotherapeutic drugs. Lower values indicate higher potency.

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) Against Various Cancer Cell Lines

Compound/AgentCell LineCancer TypeIC50 / GI50 (µM)Reference(s)
2-Phenyl-1H-Indole Derivatives
Imidazolylindol-3-one derivative (3a)MCF-7Breast1.31 ± 0.8[13][14]
3-methyl-2-phenyl-1H-indole derivative (31a)HeLaCervical4.4[4]
3-methyl-2-phenyl-1H-indole derivative (31a)A2780Ovarian2.2[4]
3-methyl-2-phenyl-1H-indole derivative (32)HeLaCervical< 5[12]
3-methyl-2-phenyl-1H-indole derivative (32)A2780Ovarian< 5[12]
2-phenylindole derivative (4f)MDA-MB-231Breast (Triple Neg)21.3[6]
2-phenylindole derivative (4f)A549Lung30.1[6]
Indole-based derivative (10b)A549Lung0.12[15]
Indole-based derivative (10b)K562Leukemia0.01[15]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7Breast~1.0 - 2.0[13][14]
CisplatinHeLaCervical13.20[16]
PaclitaxelHeLaCervical~0.005 - 0.01[17]
5-FluorouracilHeLaCervical~5 - 20[4]

Note: IC50/GI50 values can vary based on experimental conditions (e.g., incubation time). This table is for comparative purposes.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for assessing the biological efficacy of novel compounds are critical.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric method for evaluating a compound's cytotoxic effect on a cell population.[18][19] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[20]

G start Start seed 1. Seed Cancer Cells in 96-well plate (5,000-10,000 cells/well) start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) for cell attachment seed->incubate1 treat 3. Treat with Serial Dilutions of Test Compound (e.g., 0.01 to 100 µM) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Viable cells convert yellow MTT to purple formazan) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., 100 µL DMSO) to dissolve formazan crystals incubate3->solubilize read 8. Read Absorbance (e.g., at 570 nm) using a plate reader solubilize->read analyze 9. Analyze Data (Calculate % viability and IC50) read->analyze end End analyze->end

Figure 2: Standard Workflow for an MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[21]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-nitroso-2-phenyl-1H-indole) and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for an exposure period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Mechanistic Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules. It is crucial for confirming the mechanism of action for compounds hypothesized to be tubulin inhibitors.

Principle: The assay uses purified tubulin and a fluorescent reporter that preferentially binds to polymerized microtubules, causing an increase in fluorescence. An inhibitor will prevent this increase.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter.

  • Compound Addition: Add the test compound (e.g., 3-nitroso-2-phenyl-1H-indole) at various concentrations. Include a known inhibitor (e.g., colchicine) as a positive control and a known stabilizer (e.g., paclitaxel) as a negative control for inhibition.[11] Use a vehicle control (e.g., DMSO).

  • Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Polymerization is initiated by the temperature shift.

  • Data Acquisition: Monitor the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 for tubulin polymerization.[22]

Conclusion and Future Directions

The 2-phenyl-1H-indole scaffold is unequivocally a potent and versatile platform for the development of novel anticancer agents, with many derivatives showing efficacy in the low micromolar and even nanomolar range against a variety of human cancers.[4][15] The primary mechanism often involves the inhibition of tubulin polymerization, a clinically validated anticancer strategy.

While 3-nitroso-2-phenyl-1H-indole remains a molecule of high interest, its biological efficacy is currently hypothetical. Future research must prioritize the direct experimental evaluation of this compound. Key steps should include:

  • In Vitro Screening: Perform cytotoxicity assays (e.g., MTT) across a diverse panel of cancer cell lines to determine its IC50 values.[23]

  • Mechanistic Studies: Conduct tubulin polymerization assays to confirm if it retains the activity of its parent scaffold.

  • Nitric Oxide Release: Quantify its ability to release NO in a cellular environment to validate the secondary "payload" hypothesis.

  • Selectivity Profiling: Assess its cytotoxicity against non-cancerous cell lines to determine its therapeutic index.[21]

By systematically applying the protocols outlined in this guide, the scientific community can elucidate the true potential of 3-nitroso-2-phenyl-1H-indole and continue to leverage the power of the indole scaffold in the fight against cancer.

References

  • Development of tubulin polymerization inhibitors as anticancer agents - PubMed. (n.d.). PubMed.
  • Full article: Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). Taylor & Francis.
  • Bioassays for anticancer activities - PubMed. (n.d.). PubMed.
  • Development of tubulin polymerization inhibitors as anticancer agents. (2025, December 12).
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI.
  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019, January 31).
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  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. (2022, November 10).
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  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019, February 4). Journal of Applied Pharmaceutical Science.
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  • (PDF) 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019, June 19).
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  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11).
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  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC. (2023, January 11).
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  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione deriv
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A Comparative Guide to the In Vitro and In Vivo Activity of 3-Nitroso-2-Phenyl-1H-Indole: A Scientific Prospectus

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 3-nitroso-2-phenyl-1H-indole (NPI), a molecule at the intersection of a biologically active scaffold and a reactive chemical moiety. Direct experimental data on NPI is sparse; therefore, this document serves as a scientific prospectus. We will dissect the known activities of its core components—the 2-phenylindole scaffold and the 3-nitroso group—to build a predictive profile of its biological potential. Furthermore, we will provide detailed, field-proven experimental protocols to guide researchers in systematically evaluating its in vitro and in vivo activities, transforming hypothesis into empirical data.

Introduction: A Tale of Two Moieties

The 2-phenylindole structure is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its derivatives have been shown to interact with critical cellular targets like tubulin and the NF-κB signaling pathway.[2][3]

Conversely, the nitroso (N=O) group is a highly reactive functional group. When attached to an indole ring, it can confer significant chemical reactivity, including the potential for DNA damage and mutagenicity.[4][5] The specific compound, 3-nitroso-2-phenyl-1H-indole (CAS 784-45-2), is known primarily as a precursor in organic synthesis.[6] However, its own bioactivity remains largely uncharacterized.

This guide bridges that knowledge gap by proposing a hypothesis: the 2-phenylindole core may act as a delivery vehicle, guiding the reactive 3-nitroso group to therapeutic targets, potentially creating a potent and targeted cytotoxic agent. We will now explore the evidence for this and outline a rigorous framework for its experimental validation.

Part 1: The 2-Phenylindole Core - A Foundation of Potent Bioactivity

The 2-phenylindole scaffold is a cornerstone of numerous therapeutic development programs. Its derivatives have demonstrated significant efficacy across various disease models.

Anticancer Activity: A primary mechanism of action for many 2-phenylindole derivatives is the inhibition of tubulin polymerization.[1][2] By disrupting microtubule dynamics, these compounds induce mitotic arrest and trigger apoptosis in rapidly dividing cancer cells.[2] Cytotoxic effects have been confirmed in a range of cancer cell lines, including breast (MDA-MB-231, MCF-7) and lung (A549) cancer.[1][7]

Anti-inflammatory Activity: Certain 2-phenylindole derivatives have been identified as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[3] By preventing the activation of this key inflammatory transcription factor, these compounds can suppress the production of pro-inflammatory cytokines, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Table 1: Representative In Vitro Activities of 2-Phenylindole Analogs
Compound/DerivativeTarget/AssayCell LineReported IC₅₀Reference
2-Phenylindole (Lead Compound)Nitrite Production InhibitionLPS-stimulated Macrophages38.1 µM[3]
2-Phenylindole (Lead Compound)NF-κB Inhibition-25.4 µM[3]
3-Carboxaldehyde Oxime PhenylindoleNitrite Production InhibitionLPS-stimulated Macrophages4.4 µM[3]
6'-MeO-naphthalen-2'-yl IndoleNF-κB Inhibition-0.6 µM[3]

Part 2: The 3-Nitroso Moiety - A Double-Edged Sword of Reactivity

The introduction of a nitroso group at the C3 position of the indole ring dramatically alters the molecule's chemical personality. This position is the preferred site of nitrosation for the indole ring.[4]

Chemical Reactivity and Toxicity: The nitroso group is a potent electrophile. Studies on the parent 3-nitrosoindole, formed by E. coli in anaerobic conditions, indicate that it and its derivatives can produce lethal DNA damage.[4] The vulnerability of DNA repair-deficient mutant strains to these compounds underscores their genotoxic potential.[4] Furthermore, various nitrosated indole compounds have been shown to be directly mutagenic in the Ames test using Salmonella typhimurium TA100.[5] This property is critical and necessitates careful toxicological evaluation of any NPI-based therapeutic candidate.

Synthetic Utility: The reactivity of the nitroso group has been harnessed by synthetic chemists. It can be used as a strategic blocking group to direct other reactions or as an intermediate in the synthesis of more complex heterocyclic systems.[8]

Part 3: A Proposed Mechanism for 3-Nitroso-2-Phenyl-1H-Indole (NPI)

By synthesizing the properties of its two core moieties, we can postulate a targeted mechanism of action for NPI. The 2-phenylindole scaffold could facilitate cellular uptake and binding to intracellular targets like the microtubule network. Once localized, the 3-nitroso group could act as a pro-drug, releasing a cytotoxic payload such as nitric oxide (NO) or another reactive nitrogen species (RNS), leading to localized cellular stress, DNA damage, and apoptosis.

G cluster_cell Cancer Cell NPI NPI Enters Cell Binding Binding to Microtubules (via 2-Phenylindole Core) NPI->Binding Release Release of Reactive Nitrogen Species (RNS) Binding->Release Localization-triggered instability? DNA_Damage DNA Damage & Oxidative Stress Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of NPI in a cancer cell.

Part 4: A Rigorous Experimental Framework for Evaluating NPI

To validate the therapeutic potential and safety of NPI, a systematic, multi-stage evaluation is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to preclinical assessment.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cytotoxicity MTT Assay (IC50 Determination) Mechanism Tubulin Polymerization Assay Cytotoxicity->Mechanism If Active Safety Ames Test (Mutagenicity) Mechanism->Safety Confirm Target Xenograft Xenograft Model (Efficacy) Safety->Xenograft If Non-Mutagenic & Potent Tox Toxicology Study (Safety) Xenograft->Tox

Caption: Overall experimental workflow for NPI evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NPI against relevant cancer cell lines.

Rationale: This initial screen quantifies the compound's potency and identifies promising cell lines for further study. Based on the activity of the 2-phenylindole core, breast (MDA-MB-231) and lung (A549) cancer cells are recommended starting points.[7]

Methodology:

  • Cell Seeding: Plate MDA-MB-231 and A549 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of NPI in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from 100 µM to ~0.2 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to triplicate wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Mutagenicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of NPI.

Rationale: Given the known genotoxicity of nitroso-indoles, this is a critical safety checkpoint.[5] The Ames test uses histidine-requiring strains of Salmonella typhimurium to detect mutations.

Methodology:

  • Strain Selection: Use S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

  • Metabolic Activation: Perform the assay both with and without a liver S9 fraction to determine if metabolic activation is required for mutagenicity.

  • Assay Procedure: a. In a test tube, combine 100 µL of the bacterial culture, 50 µL of NPI at various concentrations, and either 500 µL of S9 mix or phosphate buffer. b. Pre-incubate the mixture at 37°C for 20 minutes. c. Add 2 mL of molten top agar and vortex briefly. d. Pour the mixture onto a minimal glucose agar plate.

  • Incubation & Analysis: Incubate the plates at 37°C for 48 hours. Count the number of revertant colonies (his+). A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least twice that of the negative (vehicle) control.

Protocol 3: In Vivo Anti-Tumor Efficacy (Xenograft Model)

Objective: To assess the ability of NPI to inhibit tumor growth in a living organism.

Rationale: This protocol translates in vitro findings into a preclinical model. An MDA-MB-231 xenograft in immunodeficient mice is a standard model for breast cancer research.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth & Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via intraperitoneal (i.p.) injection daily.

    • NPI Treatment Group: Administer NPI at a predetermined dose (e.g., 10 mg/kg, based on preliminary toxicity studies) via i.p. injection daily.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent like paclitaxel.

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days. Monitor for any signs of toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize the mice, excise the tumors, and record their final weight.

  • Analysis: Compare the average tumor volume and weight between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion

3-Nitroso-2-phenyl-1H-indole stands as an intriguing but unproven molecule. Its chemical structure suggests a dual-action potential, combining the cell-targeting capabilities of the 2-phenylindole scaffold with the potent reactivity of the 3-nitroso group. This guide provides the scientific rationale and a clear, actionable experimental framework to systematically investigate this hypothesis. The proposed studies, from in vitro cytotoxicity and mutagenicity assays to in vivo efficacy models, will be crucial in determining whether NPI is a promising therapeutic lead or a toxicological dead end. The path from hypothesis to data is now clearly defined.

References

  • Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML (2023) Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res 11: 194. [Link]

  • Gayen S, et al. (2019) 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications 49(17):1-12. [Link]

  • Ye, M., et al. (N.D.) Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central. [Link]

  • ACS Publications (N.D.) Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. [Link]

  • McDaniel, L. S., et al. (N.D.) Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. NIH. [Link]

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  • ResearchGate (2022) Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols and logistical information for the handling of 3-nitroso-2-phenyl-1H-indole (CAS No. 784-45-2). As a compound utilized in advanced research, including toxicological studies and as a potential anticancer agent, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety measures.[1] This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure a safe laboratory environment.

Hazard Assessment: A Proactive Approach to Safety

While a complete toxicological profile for 3-nitroso-2-phenyl-1H-indole is not fully established, its chemical structure necessitates a high degree of caution. The presence of the N-nitroso functional group is a significant structural alert. N-nitroso compounds as a class are widely regarded as potent carcinogens, and it is prudent to handle any such compound as a potential carcinogen.[2] Furthermore, its use in studies to understand the formation of mutagenic and carcinogenic nitrosamines underscores the need to minimize exposure.[1]

The indole scaffold, while common in biologically active molecules, can also be associated with irritation. Related indole and phenylindole compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, all handling procedures must be based on the assumption that 3-nitroso-2-phenyl-1H-indole is a potential carcinogen and an irritant.

Primary Safety Pillars:

  • Engineering Controls: The first line of defense is always engineering controls. All work involving this compound, especially the handling of powders and the preparation of solutions, must be conducted within a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): PPE is the final, critical barrier between the researcher and the chemical. It must be selected and used correctly to be effective.

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. Below are the recommended levels of protection for handling 3-nitroso-2-phenyl-1H-indole.

Hand Protection: The Mandate for Double Gloving

Given the potential for carcinogenicity and skin irritation, single-glove use is insufficient. Double gloving provides a critical layer of safety, mitigating the risk of exposure from undetected pinholes or tears and protecting the inner glove from contamination during doffing.

  • Inner Glove: A standard nitrile glove provides good splash protection and dexterity.

  • Outer Glove: A more robust glove, such as butyl rubber or a heavy-duty nitrile glove, should be worn over the inner glove. Butyl rubber is often recommended for protection against nitro-compounds.[2]

  • Protocol: Gloves should be inspected for damage before each use and changed immediately if contamination is suspected. Never wear gloves outside of the designated work area.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Chemical Safety Goggles: To prevent contact with the eyes, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][6]

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or during reaction work-ups, a full-face shield should be worn in addition to safety goggles.

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Chemical-Resistant Apron/Coveralls: For tasks involving significant quantities of the compound or a high splash potential, a chemical-resistant apron worn over the lab coat is recommended. For extensive handling, "bunny suit" coveralls can provide head-to-toe protection.[6][7]

Respiratory Protection: A Necessary Precaution

While all work should be performed in a fume hood to prevent inhalation, certain situations may require respiratory protection.

  • Handling Powders: Weighing or transferring the solid compound should always occur within a fume hood or a ventilated balance enclosure. If this is not possible, a NIOSH-approved respirator (e.g., an N95 or higher) is required to prevent inhalation of airborne particles.[7]

  • Emergency Situations: In the event of a spill or loss of ventilation, a full-facepiece respirator with appropriate cartridges should be used.[6]

PPE Protocols for Specific Laboratory Operations

The required level of PPE varies with the task. The following table summarizes the recommended PPE for common laboratory procedures involving 3-nitroso-2-phenyl-1H-indole.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (if not in a fume hood)
Weighing Solid Compound Double Gloves (Nitrile inner, Butyl/Nitrile outer)Safety GogglesLaboratory CoatNIOSH-approved respirator (e.g., N95)
Preparing Solutions Double Gloves (Nitrile inner, Butyl/Nitrile outer)Safety Goggles & Face ShieldLaboratory Coat & Chemical-Resistant ApronNot Recommended; perform in a fume hood.
Running/Monitoring Reactions Double Gloves (Nitrile inner, Butyl/Nitrile outer)Safety GogglesLaboratory CoatNot Recommended; perform in a fume hood.
Work-up & Purification Double Gloves (Nitrile inner, Butyl/Nitrile outer)Safety Goggles & Face ShieldLaboratory Coat & Chemical-Resistant ApronNot Recommended; perform in a fume hood.
Waste Disposal Double Gloves (Nitrile inner, Butyl/Nitrile outer)Safety GogglesLaboratory CoatNot Applicable

Procedural Guidance: Donning and Doffing PPE Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The outer gloves are considered contaminated and must be removed carefully.

PPE_Workflow cluster_donning Donning PPE (In Clean Area) cluster_doffing Doffing PPE (Exiting Work Area) d1 1. Lab Coat / Coveralls d2 2. Inner Nitrile Gloves d1->d2 d3 3. Safety Goggles / Face Shield d2->d3 d4 4. Outer Butyl/Nitrile Gloves (over coat cuffs) d3->d4 f1 1. Remove Outer Gloves (Contaminated) f2 2. Remove Face Shield / Goggles f1->f2 f3 3. Remove Lab Coat / Coveralls (Turn inside out) f2->f3 f4 4. Remove Inner Gloves (Clean) f3->f4 f5 5. Wash Hands Thoroughly f4->f5 finish Exit Lab f5->finish start Enter Lab start->d1

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

  • Single-Use PPE: All disposable PPE, including both pairs of gloves, bench liners, and any contaminated wipes, must be disposed of as hazardous chemical waste.[5]

  • Reusable PPE: Non-disposable items like safety goggles, face shields, and lab coats should be decontaminated after use. If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste according to institutional guidelines.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste containing 3-nitroso-2-phenyl-1H-indole.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Seek immediate medical attention.

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with 3-nitroso-2-phenyl-1H-indole, ensuring both personal safety and the integrity of their vital research.

References

  • Material Safety Data Sheet - 4-Nitrosodiphenylamine, Tech.
  • Personal protective equipment for handling 1-Nitroso-2,2,6,6-tetramethylpiperidine - Benchchem.
  • 3-nitroso-2-phenyl-1H-indole | CAS#:784-45-2 | Chemsrc.
  • Essential Safety and Operational Protocols for Handling N-Nitroso-Naphazoline - Benchchem.
  • 3-nitroso-2-phenyl-1H-indole | C14H10N2O | CID 343976 - PubChem.
  • Cas 784-45-2,3-nitroso-2-phenyl-1H-indole - LookChem.
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  • SAFETY DATA SHEET - Fisher Scientific (2-Phenylindole).
  • Safety Data Sheet - Cayman Chemical (Indole-3-carboxaldehyde).
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  • SAFETY DATA SHEET - Sigma-Aldrich (2-Phenylindole).
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3-nitroso-2-phenyl-1H-indole
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3-nitroso-2-phenyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.